N1-Methyl-2'-deoxyadenosine
Description
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Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3 |
InChI Key |
AYVJNJNKPVUEGT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of N1-Methyl-2'-deoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed through the methylation of the N1 position of deoxyadenosine (B7792050). This modification arises from both endogenous and exogenous alkylating agents and poses a significant threat to genomic integrity. By disrupting the Watson-Crick base pairing, m1dA blocks DNA replication, leading to stalled replication forks, cell cycle arrest, and potential cytotoxicity. This technical guide provides a comprehensive overview of the biological significance of m1dA, including its formation, cytotoxic and mutagenic effects, and the cellular mechanisms for its repair. Detailed experimental protocols for the study of m1dA and its effects are also presented, along with a summary of key quantitative data and visual representations of the relevant biological pathways.
Introduction
This compound (m1dA) is a DNA lesion that plays a critical role in the fields of DNA damage and repair, toxicology, and cancer biology. It is formed by the action of SN2 alkylating agents, such as methyl methanesulfonate (B1217627) (MMS) and dimethyl sulfate, which are environmental mutagens. Endogenous sources of methylation, like S-adenosylmethionine (SAM), can also contribute to the formation of m1dA, albeit at lower levels. The methylation at the N1 position of adenine (B156593) disrupts the hydrogen bonding face required for Watson-Crick base pairing with thymine (B56734), leading to significant perturbations in DNA structure and function. This guide will delve into the multifaceted biological consequences of m1dA formation and the cellular responses it elicits.
Formation and Chemical Properties of this compound
The primary route of m1dA formation is the reaction of deoxyadenosine with SN2 alkylating agents that preferentially attack the N1 position of adenine. The resulting positive charge on the purine (B94841) ring makes the N-glycosidic bond susceptible to cleavage, potentially leading to the formation of an apurinic (AP) site.
Biological Consequences of m1dA
The presence of m1dA in the DNA template has profound biological consequences, primarily stemming from its inability to form a standard Watson-Crick base pair with thymine.
Replication Fork Stalling and Cytotoxicity
The most significant consequence of an unrepaired m1dA lesion is the stalling of the DNA replication machinery. Replicative DNA polymerases are unable to efficiently bypass this lesion, leading to the collapse of the replication fork, the formation of double-strand breaks (DSBs), and ultimately, cell death. The cytotoxic effects of m1dA are a key mechanism of action for some alkylating chemotherapeutic agents.
Mutagenicity
While m1dA is a potent cytotoxic lesion, it is considered to be weakly mutagenic. When bypass does occur, translesion synthesis (TLS) polymerases may be involved. For instance, human DNA polymerase ι (Pol ι) can facilitate error-free replication across m1dA by incorporating thymine opposite the lesion. This process involves the m1dA base adopting a syn conformation to allow for Hoogsteen base pairing with the incoming dTTP.
Cell Cycle Arrest
The presence of m1dA and the subsequent replication stress trigger the DNA damage response (DDR), leading to cell cycle arrest. This provides the cell with time to repair the lesion before proceeding with DNA replication and mitosis. The ATR-Chk1 signaling pathway is a key player in mediating this cell cycle checkpoint in response to replication fork stalling.
Repair of this compound
The primary mechanism for the repair of m1dA in mammalian cells is direct reversal by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3. These enzymes oxidatively demethylate the N1-methyl group, restoring the adenine base to its original state.
-
ALKBH2 is predominantly found in the nucleus and shows a preference for double-stranded DNA (dsDNA).
-
ALKBH3 is found in both the nucleus and cytoplasm and preferentially acts on single-stranded DNA (ssDNA) and RNA.
The activity of these enzymes is crucial for mitigating the cytotoxic effects of m1dA.
Quantitative Data
The following tables summarize key quantitative data related to N1-methyladenosine and the enzymes involved in its repair. It is important to note that some data pertains to the ribonucleoside form (N1-methyladenosine, m1A) or related lesions due to the limited availability of quantitative data specifically for m1dA in all contexts.
| Parameter | Value | Organism/System | Substrate | Reference |
| Catalytic Efficiency (kcat/Km) | ||||
| ALKBH3 | 0.12 µM⁻¹ min⁻¹ | Human | 1mA-ssDNA | [1] |
| ALKBH3 | 0.11 µM⁻¹ min⁻¹ | Human | m1A-RNA | [1] |
| ALKBH3 | 0.10 µM⁻¹ min⁻¹ | Human | 3mC-ssDNA | [1] |
| Dissociation Constant (Kd) | ||||
| ALKBH3 | 2.8 µM | Human | m3C-containing DNA | [2] |
| ALKBH2 | 2.9 µM | Human | methylated DNA | [2] |
| Serum Levels of N1-methyladenosine (m1A) | ||||
| Healthy Controls | 115.16–211.44 nM | Human | Serum | |
| Colorectal Cancer Patients | 117.45–215.77 nM | Human | Serum | |
| Gastric Cancer Patients | 116.84–209.92 nM | Human | Serum |
Table 1: Kinetic Parameters of ALKBH Enzymes and Serum Levels of N1-methyladenosine. Note: 1mA refers to N1-methyladenosine in DNA, while m1A refers to the ribonucleoside. 3mC (3-methylcytosine) is another substrate for ALKBH enzymes.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Induced by m1dA
The stalling of replication forks by m1dA lesions is a potent activator of the ATR-Chk1 signaling pathway. This cascade leads to cell cycle arrest, allowing for DNA repair.
Figure 1: The m1dA-induced DNA damage response pathway. Stalled replication forks caused by m1dA lesions lead to the activation of the ATR-Chk1 signaling cascade, resulting in cell cycle arrest to facilitate DNA repair.
Experimental Workflow for Studying m1dA Repair
A typical workflow to investigate the repair of m1dA in a cellular context involves several key steps, from introducing the damage to quantifying its removal.
Figure 2: A generalized experimental workflow for studying the repair of m1dA in cultured cells.
Experimental Protocols
Quantification of m1dA by UPLC-MS/MS
This protocol outlines the general steps for the sensitive and accurate quantification of m1dA from genomic DNA.
1. DNA Isolation and Digestion:
- Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol, ensuring high purity.
- Quantify the DNA concentration accurately using a spectrophotometer or fluorometer.
- Digest 1-10 µg of DNA to individual nucleosides. This is typically a two-step enzymatic process:
- Incubate DNA with nuclease P1 at 37°C for 2 hours.
- Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.
- Terminate the reaction by heat inactivation or by protein precipitation/filtration.
2. UPLC-MS/MS Analysis:
- Chromatographic Separation:
- Use a C18 reversed-phase column suitable for nucleoside analysis.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
- Optimize the gradient to achieve baseline separation of m1dA from other nucleosides.
- Mass Spectrometry Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. The specific mass transitions for m1dA are:
- Precursor ion (m/z) -> Product ion (m/z)
- Note: These transitions should be optimized on the specific instrument being used.
- Include a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-m1dA) to correct for matrix effects and variations in sample processing.
3. Data Analysis:
- Generate a standard curve using known concentrations of m1dA.
- Quantify the amount of m1dA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
- Normalize the results to the total amount of DNA analyzed, typically expressed as the number of m1dA adducts per 10⁶ or 10⁷ normal nucleosides.
DNA Polymerase Stop Assay
This assay is used to determine the extent to which a DNA lesion, such as m1dA, blocks DNA synthesis by a DNA polymerase.
1. Oligonucleotide Preparation:
- Synthesize a single-stranded DNA oligonucleotide template containing a site-specific m1dA lesion.
- Synthesize a complementary primer that is radiolabeled (e.g., with ³²P at the 5'-end) or fluorescently labeled.
- Anneal the labeled primer to the m1dA-containing template.
2. Primer Extension Reaction:
- Set up the primer extension reaction in a buffer containing the annealed template-primer, a DNA polymerase (e.g., a replicative polymerase or a TLS polymerase), and a mixture of all four dNTPs.
- Incubate the reaction at the optimal temperature for the polymerase for a defined period.
- Include a control reaction with an undamaged template of the same sequence.
3. Gel Electrophoresis and Analysis:
- Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).
- Denature the DNA products by heating.
- Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the radiolabeled or fluorescently labeled DNA fragments using autoradiography or a fluorescence scanner.
- The presence of a band corresponding to the position just before the m1dA lesion indicates that the polymerase has stalled. The intensity of this "stop" band relative to the full-length product provides a quantitative measure of the polymerase blockage.
Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells. It can be adapted to detect alkali-labile sites, which can be formed from m1dA lesions.
1. Cell Preparation and Embedding:
- Prepare a single-cell suspension from the cell culture or tissue of interest.
- Mix the cell suspension with low-melting-point agarose (B213101) at 37°C.
- Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal-melting-point agarose.
- Allow the agarose to solidify at 4°C.
2. Cell Lysis:
- Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA, creating nucleoids.
3. Alkaline Unwinding and Electrophoresis:
- Place the slides in a horizontal gel electrophoresis tank filled with a cold, freshly prepared alkaline electrophoresis buffer (pH > 13).
- Allow the DNA to unwind in the alkaline solution for a set period (e.g., 20-40 minutes). This step also converts alkali-labile sites into single-strand breaks.
- Apply an electric field to the slides for a defined period (e.g., 20-30 minutes at a specific voltage). The negatively charged, relaxed and broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail".
4. Neutralization and Staining:
- Neutralize the slides with a neutralization buffer.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
5. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Quantify the extent of DNA damage using specialized image analysis software. The amount of DNA in the tail relative to the head is proportional to the number of DNA breaks.
Conclusion and Future Perspectives
This compound is a significant DNA lesion with potent cytotoxic effects due to its ability to block DNA replication. The cellular response to m1dA involves the activation of DNA damage signaling pathways and direct repair by the ALKBH family of enzymes. Understanding the biological consequences of m1dA and the mechanisms of its repair is crucial for elucidating the etiology of diseases associated with exposure to alkylating agents and for the development of novel cancer therapies.
Future research in this area will likely focus on:
-
Developing more sensitive and high-throughput methods for the detection and quantification of m1dA in clinical samples.
-
Further elucidating the interplay between m1dA repair pathways and other DNA repair mechanisms.
-
Exploring the potential of targeting ALKBH enzymes to sensitize cancer cells to alkylating chemotherapeutic agents.
-
Investigating the role of m1dA in epigenetic regulation, given the emerging links between DNA damage and epigenetic modifications.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the biological significance of this compound and its implications for human health and disease.
References
The Dual Nature of N1-Methyl-2'-deoxyadenosine: A Technical Guide to its Role in DNA Alkylation Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyl-2'-deoxyadenosine (m1A) is a critical lesion in DNA resulting from exposure to alkylating agents, both environmental and endogenous. While extensively studied as an epitranscriptomic mark in RNA, its presence in DNA represents a significant challenge to genomic integrity. This technical guide provides an in-depth exploration of m1A as a DNA alkylation damage product, detailing its formation, biological ramifications, and the cellular mechanisms evolved to counteract its potentially deleterious effects. We will delve into the primary repair pathways, including direct reversal by AlkB family dioxygenases and base excision repair initiated by DNA glycosylases. Furthermore, this guide presents quantitative data on the kinetics of these repair processes, details key experimental methodologies for the study of m1A, and visualizes the intricate signaling and repair pathways involved. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of DNA repair, toxicology, and the development of therapeutics targeting DNA damage pathways.
Introduction to this compound (m1A) as DNA Damage
This compound (m1A) is a methylated nucleoside that arises in DNA primarily from the action of SN2 alkylating agents such as methyl methanesulfonate (B1217627) (MMS) and dimethylsulfate.[1] These agents react with the N1 position of adenine (B156593).[1] The methylation at the N1 position of adenine is particularly disruptive as this nitrogen is involved in Watson-Crick hydrogen bonding with thymine (B56734).[1][2] The presence of a methyl group at this position prevents canonical base pairing, leading to distortions in the DNA double helix.[2][3] While not highly mutagenic, with a reported A to T transversion frequency of about 1% in E. coli, m1A acts as a potent block to DNA replication, making it a highly cytotoxic lesion.[1][4] If left unrepaired, the blockage of replication forks can lead to the formation of double-strand breaks and ultimately, cell death.[5] To counteract this threat, organisms have evolved sophisticated DNA repair mechanisms to specifically recognize and remove m1A from the genome.
Formation and Chemical Properties of m1A in DNA
The formation of m1A in DNA is a direct consequence of the chemical reactivity of the N1 position of adenine towards electrophilic methylating agents. SN2 alkylating agents, which include both environmental mutagens and some chemotherapeutic drugs, are the primary source of this lesion.[1] The methylation of the N1 position of adenine introduces a positive charge, which further destabilizes the DNA helix.[4] From a structural standpoint, the m1A:T base pair is unable to form a standard Watson-Crick conformation. Instead, NMR studies have revealed that the N1-methylation of adenine forces it into a syn conformation, allowing for the formation of a Hoogsteen base pair with thymine in the anti conformation.[2] This altered base pairing geometry is a key feature recognized by DNA repair enzymes.
Biological Consequences of m1A in DNA
The presence of m1A in the DNA template has profound biological consequences, primarily by posing a formidable obstacle to the DNA replication machinery.
Replication Blockage
The non-canonical structure of the m1A:T base pair presents a significant challenge for replicative DNA polymerases, leading to stalling of the replication fork.[5][6] This replication blockage is a major contributor to the cytotoxicity of m1A.[6] In AlkB deficient E. coli cells, only about 12% of m1A lesions can be bypassed by the replication machinery.[4] The stalled replication forks can collapse, leading to the formation of more severe DNA lesions like double-strand breaks, which can trigger apoptosis.[5]
Mutagenicity
Despite its potent blockage of DNA replication, m1A is considered to be a weakly mutagenic lesion.[4] Studies in E. coli have shown a low frequency of mutations arising from m1A, with A to T transversions being the most common, occurring at a rate of approximately 1%.[1] This low mutagenicity is attributed to the ability of some specialized translesion synthesis (TLS) DNA polymerases to accurately insert a thymine opposite the m1A lesion.[6] In human cells, TLS through m1A is a complex process involving multiple DNA polymerases, including Pol ι, Pol θ, Pol η, and Pol ζ, which act in different pathways to ensure predominantly error-free bypass of the lesion.[6]
Cellular Repair Mechanisms for m1A DNA Damage
Cells have evolved two primary mechanisms to repair m1A lesions in DNA: direct reversal of the methylation and base excision repair.
Direct Reversal by AlkB Family Dioxygenases
The most direct and efficient way to repair m1A is through oxidative demethylation catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[4][7] In E. coli, the AlkB protein directly removes the methyl group from m1A, restoring the original adenine base and releasing the methyl group as formaldehyde.[6]
Humans possess nine AlkB homologs (ALKBH1-8 and FTO).[8] ALKBH2 and ALKBH3 are the primary enzymes responsible for repairing m1A in DNA.[6] ALKBH2 shows a preference for double-stranded DNA, while ALKBH3 is more active on single-stranded DNA, suggesting distinct roles in cellular DNA repair.[8]
Base Excision Repair (BER)
In addition to direct reversal, m1A can also be repaired through the base excision repair (BER) pathway. This pathway is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the methylated adenine and creating an apurinic/apyrimidinic (AP) site.[9] While 3-methyladenine (B1666300) DNA glycosylase (AAG or MPG) is the primary enzyme for removing 3-methyladenine, its activity on m1A is less characterized.[10] Following the removal of the damaged base, the BER pathway proceeds with the incision of the DNA backbone at the AP site by an AP endonuclease, followed by DNA synthesis and ligation to restore the correct DNA sequence.
Quantitative Data on m1A Repair
The efficiency of m1A repair has been quantified through various kinetic studies, primarily focusing on the AlkB family of enzymes.
| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) | Reference(s) |
| E. coli AlkB | ssDNA with m1A | 1.8 ± 0.1 | 0.30 ± 0.05 | 6.0 | [11] |
| E. coli AlkB | dsDNA with m1A | 0.31 ± 0.02 | 0.35 ± 0.06 | 0.89 | [11] |
| Human ALKBH3 | ssDNA with m1A | - | - | 0.12 | [12] |
| Human ALKBH3 | RNA with m1A | - | - | 0.11 | [12] |
Table 1: Steady-State Kinetic Parameters for m1A Demethylation by AlkB Homologs. The data illustrates the preference of E. coli AlkB for single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA) containing the m1A lesion. Human ALKBH3 shows comparable efficiency in repairing m1A in both ssDNA and RNA.
| Lesion | Mutagenic Frequency | Predominant Mutation | Organism | Reference(s) |
| m1A | ~1% | A → T Transversion | E. coli | [1] |
| m1A | Low (~2%) | Predominantly error-free | Human cells | [6] |
Table 2: Mutagenicity of this compound. m1A is a weakly mutagenic lesion, with translesion synthesis polymerases primarily inserting the correct base opposite the damage.
Experimental Protocols for Studying m1A DNA Damage
A variety of experimental techniques are employed to detect, quantify, and study the biological consequences of m1A in DNA.
Detection and Quantification of m1A by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m1A in DNA.[13]
-
Principle: This method involves the enzymatic digestion of genomic DNA into individual nucleosides. The resulting mixture of nucleosides is then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. The amount of m1A is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.[14]
-
Methodology:
-
DNA Isolation: High-quality genomic DNA is isolated from cells or tissues of interest.
-
Enzymatic Hydrolysis: The purified DNA is digested to single nucleosides using a cocktail of enzymes, typically including nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[15]
-
LC-MS/MS Analysis: The digested nucleoside mixture is injected into an LC-MS/MS system. The nucleosides are separated on a reverse-phase C18 column and detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15] Specific parent-to-daughter ion transitions for m1A and the internal standard are monitored for quantification.
-
In Vitro DNA Repair Assays
In vitro repair assays are used to measure the activity of DNA repair enzymes on m1A-containing substrates.
-
Principle: A DNA substrate containing a site-specific m1A lesion is incubated with a purified repair enzyme or a cell extract. The repair of the lesion is then monitored, for example, by the disappearance of the m1A-containing substrate or the appearance of the repaired product.
-
Methodology (Comet-Based Assay):
-
Substrate Preparation: Substrate nucleoids containing m1A are prepared by treating cells with an alkylating agent.[16][17]
-
Incubation with Cell Extract: The m1A-containing nucleoids are incubated with a protein extract from the cells or tissues of interest.[18]
-
Comet Assay (Single-Cell Gel Electrophoresis): The nucleoids are subjected to electrophoresis. DNA strand breaks, which are intermediates in the BER pathway, result in the formation of a "comet tail." The extent of repair is proportional to the amount of DNA in the tail.[19]
-
DNA Replication Blockage Assay
These assays are designed to assess the extent to which an m1A lesion blocks DNA synthesis.
-
Principle: A DNA template containing a site-specific m1A lesion is used for in vitro DNA synthesis by a DNA polymerase. The blockage of the polymerase is observed as the accumulation of truncated DNA products.[20]
-
Methodology:
-
Template-Primer Annealing: A primer is annealed to a synthetic oligonucleotide template containing a single m1A lesion.
-
Primer Extension Reaction: The template-primer duplex is incubated with a DNA polymerase and dNTPs.
-
Analysis of Products: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence. The intensity of the band corresponding to the stalled product at the m1A site is quantified to determine the percentage of replication blockage.[21]
-
Signaling Pathways and Cellular Responses to m1A DNA Damage
The stalling of replication forks by m1A lesions is a potent trigger of the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.[22]
ATR-Chk1 Signaling Pathway
The presence of stalled replication forks leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates the downstream kinase Chk1. Activated Chk1 can then phosphorylate a multitude of substrates to halt cell cycle progression, primarily at the G2/M transition, allowing time for the cell to repair the DNA damage before entering mitosis.
References
- 1. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1-methyladenine on double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylated DNA causes a physical block to replication forks independently of damage signalling, O(6)-methylguanine or DNA single-strand breaks and results in DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage recognition and repair by 3‐methyladenine DNA glycosylase I (TAG) | The EMBO Journal [link.springer.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized comet-based in vitro DNA repair assay to assess base and nucleotide excision repair activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 20. 4'-C-methyl-2'-deoxyadenosine and 4'-C-ethyl-2'-deoxyadenosine inhibit HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
N1-methyladenosine (m1A): A Comprehensive Technical Guide on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyladenosine (m1A) is a post-transcriptional RNA modification involving the methylation of the nitrogen atom at the first position of the adenine (B156593) base.[1] Initially discovered in the 1960s, m1A was long considered a stable modification primarily found in non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA).[2] However, with the advent of advanced sequencing technologies, m1A has been identified as a dynamic and reversible modification also present in messenger RNA (mRNA) and mitochondrial transcripts, sparking significant interest in its regulatory roles in gene expression.[2][3] This technical guide provides an in-depth overview of the discovery, initial characterization, and functional significance of m1A, with a focus on the key experimental methodologies and quantitative data that have shaped our understanding of this critical epitranscriptomic mark.
Discovery and Distribution of m1A
The journey of m1A discovery began with the identification of the modified base N1-methyladenine in 1961, followed shortly by the isolation of N1-methyladenosine mononucleotide from RNA.[1][2] For decades, research on m1A was predominantly centered on its structural roles in tRNAs, where it is crucial for maintaining their three-dimensional structure and stability.[3][4] In tRNA, m1A is found at several positions, including 9, 14, 22, 57, and 58.[5][6]
The landscape of m1A research expanded dramatically with the development of high-throughput sequencing methods, which revealed the presence of m1A in mRNA and long non-coding RNAs (lncRNAs).[1] Unlike its high abundance in tRNA and rRNA, m1A is a relatively low-abundance modification in mRNA.[1][2] Transcriptome-wide mapping has shown that m1A sites in nuclear-encoded mRNAs are often enriched in the 5' untranslated region (5' UTR), particularly near the translation start codon.[1][7] In contrast, m1A modifications in mitochondrial-encoded mRNAs are primarily located within the coding sequence (CDS).[1]
The m1A Regulatory Machinery: Writers, Erasers, and Readers
Analogous to the regulation of DNA methylation, the m1A modification is dynamically regulated by a set of proteins collectively known as "writers," "erasers," and "readers".[3][8]
-
Writers (Methyltransferases): These enzymes are responsible for installing the m1A mark. The primary writer complex for m1A in both nuclear-encoded tRNA and a subset of mRNAs is the TRMT6/TRMT61A complex.[1][9] In mitochondria, TRMT61B is the key methyltransferase for m1A deposition in mitochondrial tRNA, rRNA, and mRNA.[1]
-
Erasers (Demethylases): These enzymes remove the m1A modification, highlighting its reversible nature. The known erasers of m1A belong to the AlkB homolog (ALKBH) family of dioxygenases. ALKBH1 and ALKBH3 have been identified as m1A demethylases, with ALKBH1 primarily acting on tRNA and ALKBH3 on both tRNA and mRNA.[1][2] The fat mass and obesity-associated protein (FTO) has also been reported to demethylate m1A.[10]
-
Readers: These proteins recognize and bind to m1A-modified RNA, mediating its downstream functional effects. The YTH domain-containing proteins, YTHDF1, YTHDF2, and YTHDF3, which are well-known readers of N6-methyladenosine (m6A), have also been implicated in recognizing m1A and influencing the stability and translation of m1A-modified mRNAs.[1][11]
Functional Roles of m1A
The position of the m1A modification within an RNA molecule dictates its functional consequence. The methyl group at the N1 position of adenine disrupts Watson-Crick base pairing, thereby altering the local RNA structure.[2][5]
-
In tRNA and rRNA: m1A is crucial for the structural integrity and stability of these non-coding RNAs, which is essential for proper ribosome biogenesis and function.[1][5]
-
In mRNA: The functional role of m1A in mRNA is more complex and context-dependent.
-
Translation Regulation: m1A modifications located in the 5' UTR of mRNAs have been shown to enhance translation efficiency.[7][12] Conversely, m1A within the coding region can inhibit translation.[3][7]
-
mRNA Stability: The binding of reader proteins, such as YTHDF2, to m1A-modified mRNAs can lead to their degradation, thereby regulating mRNA stability.[5][6]
-
Quantitative Data on m1A
Quantitative analysis has been crucial for understanding the prevalence and dynamics of m1A. The following tables summarize key quantitative data from various studies.
| Parameter | Organism/Cell Line | RNA Type | Value | Reference |
| m1A/A Ratio | Human Cell Lines | mRNA | 0.015% - 0.054% | [2] |
| Mammalian Tissues | mRNA | up to 0.16% | [2] | |
| Human Cell Lines | mRNA | ~0.02% | [1] | |
| Stoichiometry | Human | tRNA (position 58) | High | [13] |
| Human | mRNA (most sites) | Low to undetectable | [13][14] | |
| Distribution | Human | mRNA | 58.6% in 5' UTR | [1] |
| Human | mRNA | Enriched near start codon | [5] | |
| Human | Mitochondrial mRNA | Primarily in CDS | [1] |
Experimental Protocols for m1A Detection and Characterization
A variety of techniques have been developed to detect and map m1A modifications. These can be broadly categorized into antibody-based methods, mass spectrometry, and sequencing-based approaches that exploit the chemical properties of m1A.
m1A-Seq (MeRIP-Seq)
This antibody-based method is widely used for transcriptome-wide mapping of m1A.
Principle: This technique relies on the specific immunoprecipitation of RNA fragments containing m1A using an anti-m1A antibody, followed by high-throughput sequencing of the enriched fragments.[7][12]
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA or poly(A)+ RNA from the sample of interest. Fragment the RNA to an average size of ~100 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m1A antibody (e.g., from Abcam, RayBiotech, or Creative Diagnostics).[15][16] Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA fragments.
-
RNA Elution: Elute the m1A-containing RNA fragments from the antibody-bead complexes.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify enriched regions (peaks) in the immunoprecipitated sample compared to the input control to map the locations of m1A modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of m1A.[11][17]
Principle: This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by tandem mass spectrometry.
Detailed Methodology:
-
RNA Isolation and Purification: Isolate and purify the RNA of interest to ensure high purity.
-
RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.
-
LC Separation: Inject the nucleoside mixture into a liquid chromatography system. The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.
-
MS/MS Detection and Quantification: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument first ionizes the nucleosides and then selects the precursor ion corresponding to m1A. This ion is fragmented, and the resulting product ions are detected. The amount of m1A is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
m1A-MAP (m1A-MaP-seq)
This is a sequencing-based method that allows for the single-nucleotide resolution mapping of m1A sites.
Principle: m1A modification stalls or induces misincorporations by reverse transcriptase during cDNA synthesis. m1A-MAP utilizes this property to identify the precise location of m1A. The method often incorporates an antibody enrichment step to increase sensitivity and a demethylation step to confirm the identity of the modification.[18][19]
Detailed Methodology:
-
RNA Fragmentation and Immunoprecipitation: Similar to m1A-Seq, RNA is fragmented and subjected to immunoprecipitation with an anti-m1A antibody.
-
Demethylation Treatment (Control): A portion of the enriched RNA is treated with a demethylase (e.g., AlkB) to remove the m1A modification, serving as a negative control.[18]
-
Reverse Transcription: Perform reverse transcription on both the treated and untreated RNA samples using a reverse transcriptase that is sensitive to m1A (e.g., TGIRT).[20]
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Identify sites with a high rate of reverse transcription termination or misincorporation in the untreated sample that is significantly reduced in the demethylase-treated sample. These sites correspond to m1A modifications at single-nucleotide resolution.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The m1A Regulatory Cascade.
Caption: Workflow for m1A-Seq (MeRIP-Seq).
Conclusion and Future Perspectives
The discovery and initial characterization of N1-methyladenosine have unveiled a new layer of gene regulation at the post-transcriptional level. From its structural role in non-coding RNAs to its dynamic regulatory functions in mRNA, m1A has emerged as a critical epitranscriptomic mark. The development of sophisticated detection and mapping technologies has been instrumental in advancing our understanding of the m1A landscape. However, many questions remain. The identification of dedicated m1A reader proteins is an active area of research.[10] Furthermore, elucidating the precise mechanisms by which m1A influences various biological processes, and its role in human diseases such as cancer, will be key future directions.[21][22] The continued development of sensitive and quantitative methods will be essential for unraveling the full complexity of the m1A methylome and its impact on cellular function and pathology.
References
- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m1A RNA Modification in Gene Expression Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sequencing Technologies of m1A RNA Modification - CD Genomics [rna.cd-genomics.com]
- 8. The Proteins of mRNA Modification: Writers, Readers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New directions for Ψ and m1A decoding in mRNA: deciphering the stoichiometry and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m1A Sequencing - CD Genomics [rna.cd-genomics.com]
- 13. m1A within cytoplasmic mRNAs at single nucleotide resolution: a reconciled transcriptome-wide map - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. raybiotech.com [raybiotech.com]
- 17. epigenie.com [epigenie.com]
- 18. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 19. qian.human.cornell.edu [qian.human.cornell.edu]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Characteristics of N1-Methyladenosine Regulators and Their Correlation with Overall Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research progress of N1-methyladenosine RNA modification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of N1-Methyl-2'-deoxyadenosine adducts in DNA
An In-depth Technical Guide to the Formation of N1-Methyl-2'-deoxyadenosine Adducts in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (m1A) is a DNA adduct formed through the methylation of the N1 position of a deoxyadenosine (B7792050) base.[1] This lesion arises from exposure to certain environmental and endogenous alkylating agents and is a significant form of DNA damage.[2] Unlike the canonical Watson-Crick face, the N1 position is directly involved in the hydrogen bonding with thymine; its modification by a methyl group fundamentally disrupts this pairing.[2][3] Consequently, m1A is a highly cytotoxic lesion that can block DNA replication and transcription, posing a significant threat to genomic integrity.[2][3] Understanding the mechanisms of m1A formation, its biological consequences, and the cellular responses it elicits is critical for toxicology, cancer research, and the development of chemotherapeutic agents. This guide provides a comprehensive technical overview of m1A DNA adducts, from their chemical origins to their detection and repair.
The Chemistry of m1A Formation
The formation of this compound in DNA is a result of alkylation, a chemical reaction where an alkyl group is added to a nucleophilic site on the DNA molecule.
Mechanism of Formation
The m1A lesion is primarily generated by SN2 (bimolecular nucleophilic substitution) alkylating agents.[3] In this reaction, the N1 nitrogen of adenine (B156593) acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, such as methyl methanesulfonate (B1217627) (MMS) or dimethyl sulfate.[3] This reaction is more likely to occur on single-stranded DNA where the N1 position is exposed, such as during replication or transcription, as it is protected by base pairing in the double helix.[4]
References
- 1. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 4. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine as a lesion blocking DNA replication
An in-depth technical guide for researchers, scientists, and drug development professionals on .
Introduction
N1-methyl-2'-deoxyadenosine (m1dA or 1-MeA) is a significant DNA lesion resulting from the methylation of the N1 position of adenine (B156593).[1][2] This modification is primarily caused by SN2 alkylating agents such as methyl methanesulfonate (B1217627) (MMS) and dimethylsulfate, which are environmental mutagens, as well as by endogenous sources like S-adenosylmethionine.[1][2][3] The N1 position of adenine is critical for the Watson-Crick hydrogen bonding with thymine (B56734). Consequently, the addition of a methyl group at this position impairs normal base pairing, creating a potent block for high-fidelity replicative DNA polymerases.[2][4] This blockage can lead to replication fork stalling, which if unresolved, can result in double-strand breaks, genomic instability, and ultimately, cell death.[2] Due to its high cytotoxicity, understanding the mechanisms of m1dA bypass and repair is crucial for toxicology, cancer research, and the development of chemotherapeutic agents.
Impact of m1dA on DNA Structure and Replication
The presence of a methyl group at the N1 position of adenine sterically hinders the formation of the standard Watson-Crick base pair with thymine. This disruption is the primary reason m1dA acts as a strong block to replicative DNA polymerases like DNA polymerase δ and ε.[2][4] Structural studies have revealed that the m1dA lesion can alter the local DNA conformation. Instead of the typical Watson-Crick pairing, the m1dA nucleotide can rotate into a syn conformation to form a Hoogsteen base pair with an incoming thymine nucleotide.[1][2][4] While this alternative pairing provides a thermodynamic basis for bypass by specialized polymerases, it is not readily accommodated by the active sites of high-fidelity replicative enzymes, leading to replication arrest.
Translesion Synthesis (TLS) Pathways for m1dA Bypass
To overcome the replication block posed by lesions like m1dA, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). This process utilizes specialized, low-fidelity DNA polymerases capable of inserting a nucleotide opposite the damaged base and extending the DNA strand. In human cells, TLS across m1dA is a complex process mediated by at least three distinct pathways.[2]
-
Pol ι / Pol θ Pathway: In this pathway, DNA polymerase ι (Pol ι) is responsible for nucleotide insertion opposite the m1dA lesion. Pol ι's active site can accommodate the m1dA lesion in the syn conformation, allowing it to form a Hoogsteen base pair with an incoming dTTP.[2][4] However, Pol ι is inefficient at extending the DNA strand after this insertion.[2] The extension step is then carried out by another specialized polymerase, DNA polymerase θ (Pol θ).[2]
-
Pol η Pathway: DNA polymerase η (Pol η) is unique in its ability to mediate both the insertion and extension steps of TLS across the m1dA lesion by itself.[2] This suggests that despite its preference for Watson-Crick hydrogen bonding, Pol η can stabilize the m1dA adduct within its active site to complete the bypass.[2]
-
Pol ζ Pathway: The third pathway involves DNA polymerase ζ (Pol ζ) acting as the extender polymerase. Pol ζ is primarily responsible for extending from a nucleotide that has been inserted opposite the m1dA lesion by another, as-yet-unidentified, inserter polymerase.[2]
Remarkably, while the individual TLS polymerases exhibit low fidelity in biochemical assays, the overall process of m1dA bypass in human cells occurs with high accuracy, suggesting a tightly regulated process involving post-translational modifications and protein-protein interactions.[2]
Figure 1: Translesion synthesis pathways for bypassing the m1dA lesion.
DNA Repair Mechanisms for m1dA
While TLS allows for the tolerance of m1dA, the lesion is ultimately removed from the genome by dedicated DNA repair pathways to restore the original sequence.
-
Direct Reversal: The primary repair mechanism for m1dA in both bacteria and mammals is direct reversal via oxidative demethylation. This process is catalyzed by the AlkB protein in E. coli and its human homologues (ALKBH2 and ALKBH3).[1][2][5] These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that oxidize the methyl group on the N1 position of adenine, leading to its release as formaldehyde (B43269) and restoring the undamaged adenine base.[2]
-
Base Excision Repair (BER): In some organisms, such as the archaeon Archaeoglobus fulgidus, m1dA is repaired through the base excision repair (BER) pathway.[5][6] This pathway is initiated by a DNA glycosylase, such as AfAlkA, which recognizes the damaged base and cleaves the N-glycosidic bond to release N1-methyladenine.[5][6] This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease, a DNA polymerase, and a DNA ligase to complete the repair.[5]
Figure 2: Major DNA repair pathways for the m1dA lesion.
Quantitative Data on m1dA Bypass
The efficiency and fidelity of nucleotide incorporation opposite m1dA vary significantly among different TLS polymerases. This data is critical for understanding the mutagenic potential of the lesion and the specific roles of each polymerase.
Table 1: Fidelity and Mutagenicity of m1dA
| Organism/System | Observation | Mutagenic Frequency | Reference |
|---|---|---|---|
| E. coli | m1dA is highly cytotoxic but not highly mutagenic. | ~1% (A to T transversion) | [1] |
| Human Cells | TLS opposite m1dA occurs in a highly error-free fashion. | Low (not quantified) |[2] |
Table 2: Biochemical Efficiency of Human DNA Polymerase ι (Pol ι) Opposite m1dA
| Incoming Nucleotide | Relative Incorporation Efficiency | Observation | Reference |
|---|---|---|---|
| dTTP (correct) | ~100-fold higher than dCTP | Pol ι strongly favors correct nucleotide insertion opposite m1dA via Hoogsteen base pairing. | [4][7] |
| dCTP (incorrect) | Baseline | Incorrect insertion is highly disfavored. | [4][7] |
| dATP / dGTP | Not specified, but lower than dTTP | Pol ι can also misinsert other nucleotides opposite m1dA, though less efficiently. |[2] |
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Bypass Assay
This assay is used to determine the ability of a purified DNA polymerase to bypass a site-specific m1dA lesion and to identify the nucleotides it incorporates.
1. Substrate Preparation:
-
Synthesize a single-stranded DNA oligonucleotide template containing a single, site-specific m1dA lesion.[2] The phosphoramidite (B1245037) for m1dA must be synthesized using methods that prevent rearrangement to N6-methyl-2'-deoxyadenosine.[2]
-
Synthesize a shorter primer oligonucleotide, complementary to the 3' region of the template, leaving an overhang containing the m1dA lesion.
-
Label the 5' end of the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP for visualization.
-
Anneal the 32P-labeled primer to the m1dA-containing template by heating and slow cooling.
2. Polymerase Reaction:
-
Prepare a reaction mixture containing reaction buffer (e.g., 25 mM potassium phosphate (B84403) pH 7.0, 5 mM MgCl2, 5 mM DTT, 10% glycerol), the primer/template DNA substrate, and the purified DNA polymerase (e.g., Pol ι, Pol η).[8]
-
Initiate the reaction by adding a specific concentration of dNTPs (either a single dNTP or a mixture of all four).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).[8][9]
3. Product Analysis:
-
Terminate the reaction by adding a stop solution containing formamide (B127407) and EDTA.[8]
-
Denature the DNA products by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA products by autoradiography or phosphorimaging. The length of the extended primer indicates whether the polymerase stalled at, or bypassed, the m1dA lesion.
Figure 3: Experimental workflow for an in vitro m1dA bypass assay.
Protocol 2: Steady-State Kinetic Analysis of Nucleotide Incorporation
This method quantifies the efficiency (kcat/Km) and affinity (Km) of a DNA polymerase for incorporating a nucleotide opposite the m1dA lesion.
1. Reaction Setup:
-
Use the same 32P-labeled primer/m1dA-template substrate as in the bypass assay.
-
Set up multiple reactions, keeping the concentration of the DNA polymerase and the DNA substrate constant and low.
-
Vary the concentration of a single dNTP (e.g., dTTP) across a wide range in different reaction tubes.
2. Time Course Experiment:
-
Initiate the reactions by adding the dNTP/MgCl2 mixture.[10]
-
Take aliquots at several time points and quench them with a stop solution.
-
Ensure that product formation is kept low (<20% of the substrate) to maintain steady-state conditions.
3. Analysis:
-
Separate the products on a denaturing PAGE gel and quantify the amount of extended primer at each time point for each dNTP concentration using phosphorimaging.
-
Plot the initial velocity (rate of product formation) against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km. The catalytic efficiency is calculated as kcat/Km.
-
Repeat the entire experiment for each of the four dNTPs to compare the efficiency of correct versus incorrect nucleotide incorporation.
Conclusion
This compound is a highly cytotoxic DNA lesion that presents a formidable barrier to DNA replication. Cells have evolved sophisticated tolerance and repair mechanisms to mitigate its harmful effects. The bypass of m1dA is handled by a coordinated effort of specialized TLS polymerases, including Pol ι, Pol η, Pol θ, and Pol ζ, which navigate the lesion through unique structural accommodations like Hoogsteen base pairing. Concurrently, repair systems, primarily direct reversal by AlkB homologues and base excision repair, work to permanently remove the lesion from the genome. The discrepancy between the low fidelity of TLS polymerases in vitro and the high-fidelity outcome in vivo highlights a critical area of ongoing research into the complex regulatory networks that govern DNA damage tolerance. A deeper understanding of these pathways is essential for developing novel strategies in cancer therapy and for assessing the risks posed by environmental alkylating agents.
References
- 1. genelink.com [genelink.com]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Error-prone lesion bypass by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple bypass assay for DNA polymerases shows that cancer‐associated hypermutating variants exhibit differences in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Polymerase ν Rapidly Bypasses O6-Methyl-dG but Not O6-[4-(3-Pyridyl)-4-oxobutyl-dG and O2-Alkyl-dTs - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous N1-Methyl-2'-deoxyadenosine Formation from Environmental Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the covalent addition of a methyl group to the N1 position of adenine (B156593). This modification disrupts the Watson-Crick base pairing, leading to a block in DNA replication and transcription, and if left unrepaired, can result in cytotoxicity and mutagenesis. A variety of environmental agents, particularly SN2 alkylating agents, can spontaneously induce the formation of m1dA in DNA. This technical guide provides a comprehensive overview of the formation of m1dA from environmental sources, detailed experimental protocols for its detection and quantification, and an exploration of the cellular signaling pathways activated in response to this DNA lesion.
Formation of this compound from Environmental Agents
The primary environmental sources of m1dA are SN2 methylating agents, which include both naturally occurring and industrial compounds. These agents react directly with the N1 position of adenine in DNA.
Key Environmental Agents:
-
Methyl Halides: Naturally occurring compounds such as methyl chloride, methyl bromide, and methyl iodide are produced by various biological and abiotic processes in the environment.[1] These compounds can act as methylating agents, leading to the formation of m1dA.
-
Dimethyl Sulfate (B86663) (DMS): A potent methylating agent used in various industrial chemical syntheses.[2][3][4] Inhalation or other forms of exposure can lead to the methylation of DNA, including the formation of m1dA.[3][5]
-
Methyl Methanesulfonate (MMS): Another powerful alkylating agent commonly used in research to induce DNA damage and study repair mechanisms. It is also an industrial byproduct.
The reaction mechanism involves the nucleophilic attack of the N1 atom of adenine on the electrophilic methyl group of the SN2 alkylating agent.
Quantitative Data on m1dA Formation
The formation of m1dA is a dose-dependent process. The following table summarizes available quantitative data on the formation of m1dA and other methylated adducts from exposure to relevant environmental agents. Note: Specific quantitative data for m1dA formation is often grouped with other methylated adenines, and direct kinetic data is limited in the public domain.
| Environmental Agent | Exposure Conditions | Adduct(s) Measured | Quantitative Levels | Reference(s) |
| Dimethyl Sulfate (DMS) | Rat inhalation exposure (0.1, 0.7, 1.5 ppm for 6h/day up to 10 days) | N7-methylguanine, N3-methyladenine | Dose-dependent increase in respiratory tract DNA. N3-methyladenine levels were at or below detection limits in most samples. | [5] |
| Dimethyl Sulfate (DMS) | In vitro reaction with DNA | N7-methylguanine, N3-methyladenine, O6-methylguanine | N7-methylguanine and N3-methyladenine are the major adducts. | [2] |
Experimental Protocols
Detection and Quantification of m1dA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts like m1dA.
1. DNA Extraction and Hydrolysis:
-
Objective: To isolate genomic DNA from cells or tissues and hydrolyze it into individual nucleosides.
-
Protocol:
-
DNA Extraction: Isolate high molecular weight DNA from the sample of interest using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction protocols.[6] Ensure RNase treatment is included to avoid RNA contamination.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Enzymatic Hydrolysis:
-
To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. A typical cocktail includes DNase I, Nuclease P1, and alkaline phosphatase.[7]
-
Incubate the mixture at 37°C for 2-4 hours.
-
The reaction is stopped by heat inactivation or by adding an organic solvent.
-
-
Sample Cleanup: The resulting nucleoside mixture is typically purified using solid-phase extraction (SPE) to remove enzymes and other interfering substances.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify m1dA from other nucleosides.
-
Protocol:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[8]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for m1dA are:
-
Precursor ion (m/z): 266.1
-
Product ion (m/z): 150.1 (corresponding to the methylated adenine base)
-
-
Include a stable isotope-labeled internal standard (e.g., [15N5]-m1dA) to ensure accurate quantification.
-
-
Data Analysis: Generate a standard curve using known concentrations of m1dA to quantify the amount in the samples.
-
Cellular Response to m1dA
The presence of m1dA in the DNA duplex triggers a complex cellular response aimed at repairing the lesion and maintaining genome integrity. This response involves DNA repair pathways and cell cycle checkpoints.
DNA Repair: The AlkB Homolog System
The primary repair pathway for m1dA is direct reversal by the AlkB family of dioxygenases. In humans, the main enzymes responsible are ALKBH2 and ALKBH3.
-
Mechanism: These enzymes utilize a non-heme Fe(II) and α-ketoglutarate-dependent mechanism to oxidatively demethylate the m1dA lesion. The methyl group is hydroxylated and subsequently released as formaldehyde, restoring the original adenine base.
DNA Damage Response (DDR) Signaling
If the m1dA lesion is not promptly repaired, it can stall DNA replication forks, leading to the activation of the DNA Damage Response (DDR) signaling cascade. The key players in this pathway are the PI3K-like kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATR Activation: Stalled replication forks expose single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This RPA-ssDNA structure serves as a platform for the recruitment and activation of the ATR kinase.[9][10][11]
-
Downstream Signaling: Activated ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[1][12][13]
-
Chk1 Activation: Phosphorylated Chk1 is activated and in turn phosphorylates downstream effectors, including the Cdc25 phosphatases. This leads to their inhibition and subsequent cell cycle arrest, providing time for DNA repair.[12]
-
Translesion Synthesis (TLS)
If the m1dA lesion is not repaired before the replication fork arrives, specialized low-fidelity DNA polymerases can be recruited to bypass the damage in a process called translesion synthesis (TLS).
-
Polymerase Switching: At the stalled replication fork, the replicative polymerase is temporarily replaced by a TLS polymerase. This switch is often mediated by the ubiquitination of the processivity factor PCNA (Proliferating Cell Nuclear Antigen).
-
Specific Polymerases: While multiple TLS polymerases exist, studies have implicated specific polymerases in the bypass of different types of DNA lesions. For m1dA, the specific TLS polymerase(s) involved in its bypass in human cells are still under active investigation, but Pol η and Pol κ have been shown to be involved in the bypass of other bulky adducts.[14][15][16][17][18][19]
-
Mutagenic Potential: TLS is an error-prone process. The nucleotide inserted opposite the m1dA lesion can be incorrect, leading to mutations in the daughter strand. The specific mutational signature of m1dA bypass depends on the TLS polymerase involved.
Conclusion
The spontaneous formation of this compound from environmental methylating agents represents a significant threat to genomic integrity. Understanding the sources of m1dA, the methods for its detection, and the cellular responses it elicits is crucial for assessing the risks associated with exposure to these agents and for the development of potential therapeutic interventions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of toxicology, DNA repair, and drug development. Further research is needed to fully elucidate the quantitative impact of various environmental agents on m1dA formation in vivo and to precisely identify the complete repertoire of cellular factors involved in its recognition and processing.
References
- 1. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethyl sulfate uptake and methylation of DNA in rat respiratory tissues following acute inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of nucleosome DNA with dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Extraction Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. epigentek.com [epigentek.com]
- 8. protocols.io [protocols.io]
- 9. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]
- 12. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of Translesion Synthesis DNA Polymerases in DNA Interstrand Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 18. Roles of trans-lesion synthesis (TLS) DNA polymerases in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contributing Factors for Mutagenic DNA Lesion Bypass by DNA Polymerase Eta (polη) [mdpi.com]
The Impact of N1-Methyladenosine on Watson-Crick Base Pairing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a critical role in regulating a multitude of cellular processes, from translation to RNA stability. Unlike the more extensively studied N6-methyladenosine (m6A), the methyl group on the N1 position of the adenine (B156593) base directly participates in the Watson-Crick hydrogen bonding face. This modification introduces a positive charge and sterically hinders the canonical A-T/U base pairing, leading to significant structural and functional consequences. This technical guide provides an in-depth exploration of the effects of m1A on nucleic acid structure, the thermodynamic stability of base pairs, and the biological pathways it governs. We present collated quantitative data, detailed experimental protocols for its study, and visual diagrams of the key regulatory pathways and experimental workflows to serve as a comprehensive resource for researchers in epitranscriptomics and drug development.
The Structural Consequences of N1-Methyladenosine
The methylation at the N1 position of adenosine (B11128) fundamentally alters its base-pairing properties. In a canonical Watson-Crick base pair, the N1 position of adenine acts as a hydrogen bond acceptor for a hydrogen on thymine (B56734) (in DNA) or uracil (B121893) (in RNA). The addition of a methyl group at this position not only blocks this hydrogen bond but also introduces a positive charge, leading to electrostatic repulsion and steric hindrance.
-
In DNA: The presence of m1A disrupts the standard Watson-Crick geometry. Structural studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that instead of causing a complete mismatch, the m1A:T base pair is often accommodated by adopting a Hoogsteen base-pairing conformation.[1][2] In this arrangement, the thymine flips to its syn conformation to form two hydrogen bonds with the m1A base, thus maintaining the integrity of the double helix, albeit with altered geometry.[1][2]
-
In A-form RNA: The structural constraints of the A-form helix in RNA make the accommodation of Hoogsteen base pairs energetically unfavorable.[3][4] Consequently, the introduction of m1A in an RNA duplex is more disruptive than in DNA. Instead of forming a stable alternative base pair, m1A often leads to a local melting or destabilization of the RNA duplex.[5][6] This localized disruption of RNA structure is a key mechanism by which m1A exerts its regulatory functions.
Quantitative Analysis of Thermodynamic Stability
The structural perturbations caused by m1A have a quantifiable impact on the thermodynamic stability of DNA and RNA duplexes. This is typically measured by the change in melting temperature (Tm) and the Gibbs free energy of duplex formation (ΔG°).
Impact of m1A on Duplex Stability
UV melting experiments have demonstrated that m1A is a significantly destabilizing modification, particularly in RNA. The table below summarizes the thermodynamic cost of incorporating an m1A modification into DNA and RNA duplexes.
| Duplex Type | Sequence Context | Modification | ΔΔG (kcal mol⁻¹) | ΔΔH (kcal mol⁻¹) | Reference |
| DNA | A₆-DNA | m1A | 1.8 | 11.2 | [7] |
| DNA | A₂-DNA | m1A | 3.4 | 20.3 | [7] |
| DNA | gc-DNA | m1A | 2.1 | 14.5 | [7] |
| RNA | A₆-RNA | m1A | 4.3 | 15.6 | [7] |
| RNA | A₂-RNA | m1A | 6.5 | 28.1 | [7] |
| RNA | gc-RNA | m1A | 5.1 | 21.0 | [7] |
Table 1: Thermodynamic destabilization caused by a single N1-methyladenosine modification in DNA and RNA duplexes. ΔΔG and ΔΔH represent the change in free energy and enthalpy, respectively, compared to the unmodified duplex. Data sourced from Zhou et al., 2016.[7]
Binding Affinities of m1A Reader Proteins
The biological effects of m1A are mediated by "reader" proteins that specifically recognize this modification. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) have been identified as prominent readers of m1A.[8][9] The binding affinities of these proteins to m1A-containing RNA have been quantified using techniques such as Electrophoretic Mobility Shift Assays (EMSA).
| Protein | RNA Probe Sequence | Modification | Kd (μM) | Reference |
| YTHDF1 | Probe 3 | m1A | 0.13 ± 0.047 | [10] |
| YTHDF2 | Probe 3 | m1A | 0.39 ± 0.030 | [10] |
| YTHDF1 | Probe 5 | m1A | 0.15 ± 0.044 | [10] |
| YTHDF2 | Probe 5 | m1A | 0.35 ± 0.048 | [10] |
| YTHDF1 | m6A/m1A probe | m1A | 16.5 ± 1.5 | [8] |
| YTHDF2 | m6A/m1A probe | m1A | 5.8 ± 1.7 | [8] |
| YTHDF3 | m6A/m1A probe | m1A | 7.0 ± 1.1 | [8] |
| YTHDC1 | m6A/m1A probe | m1A | 23.3 ± 2.1 | [8] |
Table 2: Dissociation constants (Kd) for the binding of YTH domain-containing proteins to m1A-modified RNA oligonucleotides. Lower Kd values indicate stronger binding. Data sourced from Merkel et al., 2019[10] and He et al., 2018.[8]
Biological Pathways and Regulation
The m1A modification is a dynamic and reversible mark, regulated by a coordinated interplay of "writer," "eraser," and "reader" proteins.
-
Writers (Methyltransferases): The TRMT6/TRMT61A complex is a key writer that installs m1A in tRNAs and can also modify mRNAs containing tRNA-like structures.[11] Other methyltransferases, such as TRMT10C and TRMT61B, are responsible for m1A deposition in mitochondrial transcripts.[11]
-
Erasers (Demethylases): The AlkB family of dioxygenases, specifically ALKBH1 and ALKBH3, act as erasers by removing the methyl group from m1A.[12][13] This demethylation is a crucial step in reversing the functional effects of m1A.
-
Readers (Binding Proteins): As mentioned, the YTHDF family of proteins recognizes and binds to m1A-modified RNAs.[8][9] This binding can recruit other effector proteins that influence the fate of the modified RNA, such as promoting its degradation (YTHDF2) or affecting its translation.[8]
Caption: The m1A regulatory pathway.
Experimental Protocols
The study of m1A relies on a combination of chemical synthesis, biophysical characterization, and sequencing-based approaches.
Synthesis of m1A-Containing Oligonucleotides
The chemical synthesis of oligonucleotides containing m1A is achieved using solid-phase phosphoramidite (B1245037) chemistry.
Protocol:
-
Phosphoramidite Monomer: An N1-methyladenosine phosphoramidite monomer, with protecting groups on the 5'-hydroxyl (DMT), 2'-hydroxyl (e.g., TBDMS for RNA), and the phosphoramidite group (e.g., cyanoethyl), is used.[14]
-
Solid Support: The synthesis starts with the first nucleoside attached to a controlled pore glass (CPG) solid support.
-
Synthesis Cycle:
-
Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The m1A phosphoramidite is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a basic solution (e.g., a mixture of ammonia (B1221849) and methylamine). Due to the lability of the m1A modification under standard basic conditions, milder deprotection conditions are often required to prevent rearrangement to m6A.[2]
-
Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
UV Thermal Melting Analysis
UV thermal melting is used to determine the melting temperature (Tm) of a DNA or RNA duplex, providing a measure of its stability.
Protocol:
-
Sample Preparation: The m1A-containing oligonucleotide and its complementary strand are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used. The absorbance is monitored at 260 nm.
-
Melting Curve Acquisition: The temperature is slowly increased at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C), and the absorbance at 260 nm is recorded at regular intervals.
-
Data Analysis: The melting curve (absorbance vs. temperature) is plotted. The Tm is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) baselines. This is typically calculated from the peak of the first derivative of the melting curve.[15][16]
-
Thermodynamic Parameter Calculation: From the melting curves at different oligonucleotide concentrations, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) can be calculated using van't Hoff analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect and quantify the binding of proteins to nucleic acids.
Protocol:
-
Probe Labeling: The m1A-containing RNA oligonucleotide (probe) is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of the purified reader protein (e.g., YTHDF2) in a binding buffer.
-
Electrophoresis: The binding reactions are loaded onto a native (non-denaturing) polyacrylamide gel.
-
Detection: The gel is subjected to electrophoresis to separate the free probe from the protein-bound probe (which migrates more slowly). The positions of the bands are visualized by autoradiography or fluorescence imaging.
-
Quantification: The intensity of the free and bound probe bands is quantified. The fraction of bound probe is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm.[8][10]
m1A Sequencing (m1A-seq)
m1A-seq is a transcriptome-wide method to map the locations of m1A modifications.
Protocol:
-
RNA Fragmentation: Total RNA or poly(A)-selected RNA is fragmented into smaller pieces (typically ~100 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m1A. The antibody-RNA complexes are then captured, for example, using protein A/G magnetic beads.
-
RNA Elution and Library Preparation: The m1A-containing RNA fragments are eluted from the antibody and used to construct a cDNA library for high-throughput sequencing. An input control library is prepared in parallel from the fragmented RNA before the IP step.
-
Sequencing: Both the IP and input libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Regions that are significantly enriched in the IP sample compared to the input control are identified as m1A peaks.[17]
Workflows and Logical Relationships
The study of m1A and its effect on Watson-Crick base pairing involves a multi-faceted approach, from fundamental biophysical characterization to transcriptome-wide mapping and functional validation.
Caption: A typical workflow for m1A research.
Conclusion
The N1-methylation of adenosine is a potent epitranscriptomic mark that disrupts canonical Watson-Crick base pairing, leading to significant alterations in RNA structure and function. In DNA, m1A is accommodated through Hoogsteen base pairing, while in RNA, it often results in local duplex destabilization. This structural perturbation is the basis for its regulatory roles, which are enacted through a complex interplay of writer, eraser, and reader proteins. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of m1A biology and explore its potential as a therapeutic target. As our understanding of the epitranscriptome continues to expand, the unique properties of m1A will undoubtedly remain a key area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
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- 5. biorxiv.org [biorxiv.org]
- 6. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Secret Life of N1-methyladenosine: A Review on its Regulatory Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative profiling N1-methyladenosine (m1A) RNA methylation from Oxford nanopore direct RNA sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ab initio GB study of methylation reaction of adenine, cytosine, guanine, and thymine by methanediazonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mismatches in DNA double strands: thermodynamic parameters and their correlation to repair efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of 1-methyladenine on thermodynamic stabilities of double-helical DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 17. m1A Sequencing - CD Genomics [rna.cd-genomics.com]
N1-methyladenosine (m¹A): A Key Post-Transcriptional Regulator of RNA Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-methyladenosine (m¹A) is a dynamic and reversible post-transcriptional RNA modification that plays a critical role in regulating various aspects of RNA metabolism. This modification, found in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), influences RNA structure, stability, and translation, thereby impacting a wide range of biological processes. The deposition and removal of m¹A are tightly controlled by a dedicated set of enzymes—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (m¹A-binding proteins)—that collectively orchestrate its downstream effects. Dysregulation of the m¹A modification landscape has been implicated in numerous human diseases, including cancer and neurological disorders, making the m¹A pathway a promising area for therapeutic intervention. This technical guide provides a comprehensive overview of m¹A, including its discovery, biological functions, regulatory mechanisms, and its role in health and disease. It also details key experimental protocols for studying m¹A and presents quantitative data and signaling pathways in a structured format to facilitate further research and drug development efforts.
Introduction to N1-methyladenosine (m¹A)
First discovered in the 1960s in tRNA, N1-methyladenosine (m¹A) is a modification where a methyl group is added to the N1 position of adenine.[1][2] For decades, its study was largely confined to non-coding RNAs. However, with the advent of high-throughput sequencing technologies, m¹A has been identified as a widespread modification in mRNA as well, sparking renewed interest in its regulatory functions.[3][4] Unlike the more abundant N6-methyladenosine (m6A) modification, m¹A introduces a positive charge under physiological conditions and disrupts Watson-Crick base pairing, leading to significant alterations in RNA structure and its interactions with proteins.[5][6]
The m¹A Machinery: Writers, Erasers, and Readers
The dynamic regulation of m¹A is controlled by a coordinated interplay of three classes of proteins:
-
Writers (Methyltransferases): These enzymes are responsible for installing the m¹A modification.
-
TRMT6/TRMT61A complex: This is the primary writer of m¹A in cytoplasmic tRNAs and also modifies some mRNAs that contain a T-loop-like structure.[7][8]
-
TRMT61B: This enzyme is responsible for m¹A modification in mitochondrial tRNAs and some mitochondrial mRNAs.[9]
-
TRMT10C: This methyltransferase installs m¹A at position 9 of mitochondrial tRNAs and has been shown to modify the mitochondrial ND5 mRNA.[4][9]
-
-
Erasers (Demethylases): These enzymes remove the m¹A modification, allowing for dynamic regulation.
-
ALKBH1 and ALKBH3: These members of the AlkB family of dioxygenases have been identified as the primary erasers of m¹A in both tRNA and mRNA.[9]
-
-
Readers (m¹A-Binding Proteins): These proteins recognize and bind to m¹A-modified RNA, mediating the downstream functional consequences.
-
YTHDF1, YTHDF2, YTHDF3: Members of the YTH domain-containing family of proteins can recognize m¹A and influence the translation and stability of target mRNAs.[6] YTHDF1 is reported to promote the translation of m¹A-modified mRNAs, while YTHDF2 is known to accelerate their degradation.[6] YTHDF3 appears to act in concert with both YTHDF1 and YTHDF2.[6]
-
YTHDC1: This nuclear reader has also been shown to bind m¹A-modified RNAs.[6]
-
Biological Functions of m¹A Modification
The functional consequences of m¹A modification vary depending on the type of RNA molecule and the location of the modification.
m¹A in Transfer RNA (tRNA)
tRNA is the most abundantly m¹A-modified RNA species. The modification is crucial for tRNA structure and function:
-
tRNA Stability and Folding: m¹A modifications, particularly at position 58 (m¹A58), are critical for maintaining the correct L-shaped tertiary structure of tRNAs, which is essential for their stability and function in translation.[7][8]
-
Translation Initiation and Elongation: m¹A58 in the initiator tRNA (tRNAiMet) is important for efficient translation initiation.[9] Modifications in elongator tRNAs can influence the efficiency of translation elongation.[2][10]
m¹A in Ribosomal RNA (rRNA)
m¹A is also found in both cytoplasmic and mitochondrial rRNA, where it plays a role in ribosome biogenesis and function. Modifications within the peptidyl transferase center of the large ribosomal subunit can influence protein synthesis.[2]
m¹A in Messenger RNA (mRNA)
The discovery of m¹A in mRNA has unveiled new layers of post-transcriptional gene regulation:
-
Regulation of Translation: The effect of m¹A on mRNA translation is context-dependent.
-
Promotion of Translation: m¹A modifications near the 5' cap and in the 5' untranslated region (5' UTR) have been shown to enhance translation efficiency.[4][11]
-
Inhibition of Translation: Conversely, m¹A within the coding sequence (CDS) can inhibit translation, likely by impeding ribosomal progression.[4][9]
-
-
mRNA Stability: The m¹A mark can influence mRNA decay rates. The binding of YTHDF2 to m¹A-modified transcripts can target them for degradation.[6]
Quantitative Data on m¹A Modification
The abundance of m¹A varies across different RNA types, cell lines, and tissues.
| Parameter | RNA Type | Organism/Cell Line | Abundance | Reference(s) |
| m¹A/A Ratio | mRNA | Mammalian Cells | 0.015% - 0.054% | [4] |
| mRNA | Mammalian Tissues | Up to 0.16% | [4] | |
| Methylated Genes | mRNA | Mouse Liver, MEFs, mESCs | ~15% of expressed genes | [3] |
| m¹A Sites in rRNA | 25S rRNA | S. cerevisiae | 2 sites (A645, A2142) | [2] |
| 28S rRNA | Human | 1 site (A1322) | [11] | |
| m¹A Sites in tRNA | Various | Bacteria, Archaea, Eukaryotes | Positions 9, 14, 22, 57, 58 | [2] |
Table 1: Abundance and Distribution of m¹A Modification.
| Condition | Effect on m¹A | Target | Functional Outcome | Reference(s) |
| TRMT61A Deletion in CD4+ T cells | Decreased m¹A58 on tRNAs | MYC mRNA | Impaired MYC protein synthesis, cell cycle arrest | [1][2] |
| ALKBH3 Knockdown in HEK293T cells | Increased m¹A | ErbB2, AKT1S1 mRNAs | Decreased expression of ErbB2 and AKT1S1 | [12][13] |
| m¹A in 5' UTR | - | mRNA | Positively correlated with translation efficiency | [11] |
| m¹A in CDS | - | mRNA | Translational repression | [4][9] |
Table 2: Functional Impact of m¹A Modification on Gene Expression.
m¹A in Health and Disease
The critical roles of m¹A in regulating gene expression mean that its dysregulation is associated with various human diseases.
Cancer
The m¹A pathway is frequently altered in cancer, where it can influence tumor growth, proliferation, and metastasis.
-
Oncogenic and Tumor-Suppressive Roles: m¹A regulators can act as either oncogenes or tumor suppressors depending on the cellular context. For instance, the eraser ALKBH3 is often overexpressed in certain cancers and promotes tumorigenesis.[5]
-
Regulation of Cancer Signaling Pathways: m¹A has been shown to modulate key cancer-related signaling pathways, including:
-
mTOR Pathway: m¹A regulators are linked to the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[12]
-
ErbB Pathway: The ErbB signaling network, which plays a critical role in many cancers, can be influenced by m¹A modification of key pathway components.[12][13]
-
Immune Response: m¹A modification is involved in regulating the immune response to tumors, including T-cell activation, which has implications for immunotherapy.[5]
-
Neurological Disorders
Emerging evidence suggests a role for m¹A in neuronal function and neurological diseases. Dynamic regulation of m¹A has been observed in response to neuronal stress, and alterations in m¹A patterns have been linked to conditions like Alzheimer's and Parkinson's disease.[14]
Signaling and Regulatory Pathways Involving m¹A
Regulation of MYC Translation in T-Cell Activation
A key example of m¹A-mediated regulation is the control of MYC protein synthesis during T-cell activation.
Upon T-cell activation, the expression of the m¹A writers TRMT6 and TRMT61A is upregulated.[2] This leads to increased m¹A58 modification on tRNAs corresponding to codons that are enriched in the MYC mRNA.[2][10] The enhanced translational efficiency of these tRNAs results in rapid synthesis of the MYC protein, a key transcription factor that drives T-cell proliferation and expansion.[1][10]
Involvement in Cancer Signaling Pathways
m¹A regulators can impact the expression of key components of oncogenic signaling pathways.
In gastrointestinal cancers, for example, the expression of m¹A regulators is correlated with the activity of the ErbB and mTOR pathways.[12] Knockdown of the m¹A eraser ALKBH3 has been shown to decrease the expression of ErbB2 and AKT1S1, key components of these pathways, respectively.[13] This suggests that m¹A modification plays a role in fine-tuning the output of these critical cancer-related signaling networks.
Experimental Protocols for m¹A Analysis
A variety of techniques are available to detect, map, and functionally characterize m¹A modifications.
m¹A-Seq (m¹A Immunoprecipitation Sequencing)
This is a widely used antibody-based method for transcriptome-wide mapping of m¹A.
Protocol Outline:
-
RNA Isolation and Fragmentation: Isolate total RNA or poly(A)+ RNA from cells or tissues. Fragment the RNA to an appropriate size (typically around 100 nucleotides).[15]
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an anti-m¹A antibody to enrich for m¹A-containing fragments.[15]
-
Library Preparation: Construct a sequencing library from the immunoprecipitated RNA fragments. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[16]
-
Sequencing: Sequence the library using a high-throughput sequencing platform.[16]
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and use peak-calling algorithms to identify m¹A-enriched regions.[15]
Note: For single-nucleotide resolution mapping, specialized techniques like m¹A-MAP, which exploits the reverse transcription-stalling signature of m¹A, can be employed.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of m¹A.
Protocol Outline:
-
RNA Digestion: Digest purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.[17][18]
-
Chromatographic Separation: Separate the nucleosides using liquid chromatography.[17][18]
-
Mass Spectrometry: Detect and quantify the amount of m¹A and unmodified adenosine (B11128) using tandem mass spectrometry.[18][19] The ratio of m¹A to adenosine provides the absolute quantification of the modification.
Functional Analysis of m¹A
To investigate the functional consequences of m¹A, several approaches can be used:
-
Knockdown or Knockout of m¹A Regulators: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of m¹A writers, erasers, or readers and assess the phenotypic consequences and changes in gene expression.
-
Ribosome Profiling: This technique can be used to assess the impact of m¹A on translation efficiency at a transcriptome-wide level. It involves sequencing the ribosome-protected mRNA fragments to determine the positions of translating ribosomes.[20]
-
In Vitro Translation Assays: Synthesize RNA transcripts with and without site-specific m¹A modifications and compare their translation efficiency in an in vitro translation system (e.g., rabbit reticulocyte lysate).[21]
-
mRNA Decay Assays: Measure the half-life of specific mRNAs with and without m¹A modifications by treating cells with a transcription inhibitor (e.g., actinomycin (B1170597) D) and quantifying the remaining mRNA levels over time using qRT-PCR.[22]
Future Perspectives and Therapeutic Opportunities
The field of m¹A research is rapidly evolving, with many exciting avenues for future investigation. The development of more precise and quantitative methods for m¹A detection will further elucidate its prevalence and dynamics. A deeper understanding of the interplay between m¹A and other RNA modifications will provide a more complete picture of the epitranscriptomic landscape.
From a therapeutic perspective, the enzymes of the m¹A pathway represent a promising class of drug targets. The development of small molecule inhibitors or activators of m¹A writers and erasers could offer novel therapeutic strategies for a range of diseases, particularly cancer. As our knowledge of the specific roles of m¹A in different pathological contexts grows, so too will the potential for targeted and effective m¹A-based therapies.
Conclusion
N1-methyladenosine is a fundamentally important post-transcriptional RNA modification with far-reaching implications for gene regulation and human health. The intricate machinery of writers, erasers, and readers that governs the m¹A landscape highlights the dynamic nature of this epitranscriptomic mark. As research in this area continues to accelerate, a more detailed understanding of the roles of m¹A in various biological and disease processes will undoubtedly emerge, paving the way for innovative diagnostic and therapeutic strategies. This guide provides a solid foundation for researchers and drug development professionals to delve into the exciting and rapidly expanding field of m¹A biology.
References
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- 2. The m1A modification of tRNAs: a translational accelerator of T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dynamic N1-methyladenosine methylome in eukaryotic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 6. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tRNA-m1A modification: a translational checkpoint for T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qian.human.cornell.edu [qian.human.cornell.edu]
- 12. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. N1-Methyladenosine modification of mRNA regulates neuronal gene expression and oxygen glucose deprivation/reoxygenation induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 16. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. discovery.researcher.life [discovery.researcher.life]
- 21. search-library.ucsd.edu [search-library.ucsd.edu]
- 22. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N1-Methyl-2'-deoxyadenosine Phosphoramidite for Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of N1-Methyl-2'-deoxyadenosine phosphoramidite (B1245037), a crucial building block for the incorporation of N1-methyladenine into synthetic oligonucleotides. The N1-methyladenine modification is of significant interest in the study of DNA alkylation damage, repair mechanisms, and the exploration of nucleic acid structure and function. The synthesis is a multi-step process commencing with the protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071), followed by methylation at the N1 position of the adenine (B156593) base, subsequent protection of the exocyclic amine, and finally, phosphitylation of the 3'-hydroxyl group. This protocol highlights the sensitivity of the N1-methyladenine moiety to standard oligonucleotide deprotection conditions and recommends the use of milder deprotection strategies to prevent rearrangement to N6-methyladenosine.
Introduction
N1-methyladenosine (m1A) is a modified nucleoside that can arise from DNA damage by certain alkylating agents. Its presence in DNA can block replication and is a substrate for specific DNA repair enzymes. To investigate the biological consequences of this lesion and the mechanisms of its repair, there is a critical need for synthetic oligonucleotides containing m1A at defined positions. The synthesis of the corresponding this compound phosphoramidite is a key step to enable the automated solid-phase synthesis of these modified oligonucleotides.
The synthesis of this compound phosphoramidite involves a four-step pathway:
-
5'-O-Monomethoxytritylation: Protection of the primary 5'-hydroxyl group of 2'-deoxyadenosine with a monomethoxytrityl (MMT) group.
-
N1-Methylation: Direct methylation of the N1 position of the adenine ring of the 5'-O-protected deoxyadenosine.
-
N6-Chloroacetylation: Protection of the exocyclic N6-amino group to prevent side reactions during oligonucleotide synthesis.
-
3'-O-Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl group to enable coupling during solid-phase oligonucleotide synthesis.
This document provides detailed experimental protocols for each of these synthetic steps, along with data presentation in tabular format for clarity and diagrams to visualize the workflow.
Data Presentation
Table 1: Summary of Reagents for this compound Phosphoramidite Synthesis
| Step | Reagent | Molar Equiv. | Solvent |
| 1. 5'-O-Monomethoxytritylation | 2'-Deoxyadenosine | 1.0 | Pyridine (B92270) |
| 4-Monomethoxytrityl chloride (MMT-Cl) | 1.1 | ||
| 2. N1-Methylation | 5'-O-MMT-2'-deoxyadenosine | 1.0 | DMF |
| Methyl Iodide (CH3I) | 1.5 | ||
| Potassium Carbonate (K2CO3) | 2.0 | ||
| 3. N6-Chloroacetylation | N1-Methyl-5'-O-MMT-2'-deoxyadenosine | 1.0 | Pyridine |
| Chloroacetic anhydride (B1165640) | 1.5 | ||
| 4. 3'-O-Phosphitylation | N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine | 1.0 | Dichloromethane (B109758) |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.2 | ||
| N,N-Diisopropylethylamine (DIPEA) | 2.0 |
Table 2: Typical Reaction Conditions and Yields
| Step | Reaction Time | Temperature (°C) | Purification Method | Typical Yield (%) |
| 1. 5'-O-Monomethoxytritylation | 2-4 hours | Room Temperature | Silica (B1680970) Gel Chromatography | 85-95 |
| 2. N1-Methylation | 12-16 hours | Room Temperature | Silica Gel Chromatography | 60-70 |
| 3. N6-Chloroacetylation | 2-3 hours | 0 to Room Temperature | Silica Gel Chromatography | 75-85 |
| 4. 3'-O-Phosphitylation | 1-2 hours | Room Temperature | Precipitation | 80-90 |
Experimental Protocols
Synthesis of 5'-O-Monomethoxytrityl-2'-deoxyadenosine
Materials:
-
2'-Deoxyadenosine
-
4-Monomethoxytrityl chloride (MMT-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Co-evaporate 2'-deoxyadenosine with anhydrous pyridine twice and dissolve in anhydrous pyridine.
-
To the stirred solution, add 4-monomethoxytrityl chloride portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-Monomethoxytrityl-2'-deoxyadenosine as a white foam.
Synthesis of N1-Methyl-5'-O-MMT-2'-deoxyadenosine
Materials:
-
5'-O-Monomethoxytrityl-2'-deoxyadenosine
-
Methyl Iodide (CH3I)
-
Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 5'-O-Monomethoxytrityl-2'-deoxyadenosine in anhydrous DMF.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Add methyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield N1-Methyl-5'-O-MMT-2'-deoxyadenosine.
Synthesis of N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine
Materials:
-
N1-Methyl-5'-O-MMT-2'-deoxyadenosine
-
Chloroacetic anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Silica Gel for column chromatography
Procedure:
-
Dissolve N1-Methyl-5'-O-MMT-2'-deoxyadenosine in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Add chloroacetic anhydride portion-wise to the cold solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water to quench the excess anhydride.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine.
Synthesis of N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Materials:
-
N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
Anhydrous Hexane
Procedure:
-
Dry N6-Chloroacetyl-N1-methyl-5'-O-MMT-2'-deoxyadenosine by co-evaporation with anhydrous acetonitrile and then dissolve in anhydrous dichloromethane under an argon or nitrogen atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir the reaction for 1-2 hours under an inert atmosphere.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Precipitate the product by adding the concentrated solution dropwise to a stirred, cold solution of anhydrous hexane.
-
Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum to yield the final phosphoramidite product as a white solid.
Visualization of Synthesis and Workflow
Caption: Chemical synthesis pathway for this compound phosphoramidite.
Caption: Overall experimental workflow for the synthesis and purification.
Application in Oligonucleotide Synthesis
The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesizers.
Coupling:
-
A standard coupling time with an activator such as 0.45M 1H-Tetrazole in acetonitrile is generally sufficient for high coupling efficiency (>99%).
Deprotection:
-
Caution: The N1-methyladenine moiety is susceptible to Dimroth rearrangement to the more stable N6-methyladenine isomer under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions.
-
Recommended Deprotection: To avoid this rearrangement, it is crucial to use milder deprotection conditions. The use of 2M anhydrous ammonia (B1221849) in methanol for 24 hours at room temperature is recommended.
-
UltraMild Conditions: The use of UltraMild phosphoramidites for the other bases in the sequence and an UltraMild capping reagent (e.g., containing phenoxyacetic anhydride) is also highly recommended to ensure the integrity of the N1-methyladenine modification.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound phosphoramidite. By following these protocols, researchers can reliably produce this essential building block for the synthesis of oligonucleotides containing the N1-methyladenine modification. Careful adherence to the recommended mild deprotection conditions is paramount to preserving the integrity of the final oligonucleotide product. This will enable further research into the biological roles of this important DNA lesion.
Application Notes and Protocols for Incorporating N1-Methyl-2'-deoxyadenosine into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a modified nucleoside that arises from DNA alkylation by certain endogenous and environmental agents.[1] In cellular DNA, this lesion disrupts Watson-Crick base pairing, leading to a block in DNA replication.[1][2] The study of oligonucleotides containing m1dA is crucial for understanding the mechanisms of DNA damage, repair, and mutagenesis. These modified oligonucleotides serve as valuable substrates for investigating the activity of DNA repair enzymes, such as the AlkB family of demethylases, and for exploring the effects of DNA damage on the efficacy of chemotherapeutic agents.[2] This document provides a detailed protocol for the chemical incorporation of m1dA into synthetic oligonucleotides, including the synthesis of the necessary phosphoramidite (B1245037) building block, solid-phase oligonucleotide synthesis, deprotection, and purification strategies.
Chemical Synthesis of this compound Phosphoramidite
The incorporation of m1dA into oligonucleotides via automated solid-phase synthesis requires the preparation of a protected this compound phosphoramidite. A key challenge in the synthesis and subsequent use of m1dA is its susceptibility to Dimroth rearrangement, an isomerization reaction that converts N1-methyladenosine to the more stable N6-methyladenosine under basic conditions.[3][4][5] To prevent this, the exocyclic N6-amino group of 1-methyladenosine (B49728) is protected, often with a chloroacetyl group, which is labile under specific, mild conditions.[6]
The synthesis generally proceeds through the following key steps:
-
Monomethoxytritylation of 2'-deoxyadenosine.
-
Methylation of the 5'-O-protected nucleoside at the N1 position.
-
N-chloroacetylation of the N6-amino group to yield N6-chloroacetyl-N1-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine.
-
Phosphitylation of the 3'-hydroxyl group to generate the final phosphoramidite.[7]
This specialized phosphoramidite is the key reagent for introducing m1dA at specific sites within a synthetic oligonucleotide sequence.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of m1dA-Containing Oligonucleotides
This protocol outlines the steps for incorporating this compound into an oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
N6-chloroacetyl-N1-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Solid support (e.g., CPG) with the initial nucleoside attached
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Install the phosphoramidite vials on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for m1dA incorporation.
-
Initiate the automated synthesis program, which will perform the following steps in a cyclical manner: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite (including the m1dA phosphoramidite) and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A standard coupling time is typically sufficient, as coupling efficiencies for the m1dA phosphoramidite are reported to be greater than 99%.[8] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone.
Protocol 2: Deprotection of m1dA-Containing Oligonucleotides
Due to the sensitivity of the N1-methyladenosine to Dimroth rearrangement, mild deprotection conditions are essential.
Materials:
-
Solid support with the synthesized oligonucleotide
-
2 M ammonia (B1221849) in methanol (B129727) (anhydrous)
-
Ammonium hydroxide/methylamine (AMA) (optional, for non-m1dA containing regions with standard protecting groups)
-
Triethylamine trihydrofluoride (TEA·3HF) (for RNA synthesis)
-
1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF (for RNA synthesis)
Procedure for DNA Oligonucleotides:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of 2 M anhydrous ammonia in methanol.
-
Seal the vial tightly and incubate at room temperature for 60 hours. This extended time is necessary to ensure the removal of the protecting groups from the standard bases (e.g., isobutyryl on guanine).[9]
-
After incubation, carefully transfer the methanolic ammonia solution to a new tube, leaving the solid support behind.
-
Evaporate the solvent to dryness using a vacuum concentrator.
Note on UltraMild Deprotection: For sequences containing other sensitive bases, the use of UltraMild phosphoramidites and deprotection reagents is recommended to avoid degradation.[8]
Protocol 3: Purification of m1dA-Containing Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the recommended method for purifying the final oligonucleotide product. Reversed-phase HPLC with the 5'-DMT group attached ("trityl-on") provides excellent separation of the full-length product from shorter failure sequences.[8][10]
Materials:
-
Crude, deprotected oligonucleotide (with 5'-DMT group intact)
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C8, C18, or polystyrene)[7][8]
-
Buffer A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) or 0.1 M triethylammonium bicarbonate (TEAB), pH 7.5[7]
-
Buffer B: Acetonitrile
-
Detritylation solution: 80% acetic acid in water
-
Desalting column (e.g., C18 Sep-Pak or equivalent)
Procedure:
-
Trityl-on Purification: a. Dissolve the crude oligonucleotide in an appropriate volume of water or a low percentage of acetonitrile in Buffer A. b. Inject the sample onto the HPLC column. c. Elute the oligonucleotides using a gradient of Buffer B in Buffer A (e.g., 0-50% acetonitrile over 20-30 minutes).[7] The hydrophobic DMT-containing full-length product will elute later than the non-DMT-bearing failure sequences. d. Monitor the elution profile at 260 nm. e. Collect the peak corresponding to the DMT-on oligonucleotide. f. Evaporate the solvent.
-
Detritylation: a. Resuspend the collected DMT-on oligonucleotide in 80% acetic acid. b. Incubate at room temperature for 15-30 minutes to cleave the DMT group. c. Immediately freeze the solution and lyophilize to dryness.
-
Desalting: a. Resuspend the detritylated oligonucleotide in a small volume of water. b. Desalt the oligonucleotide using a C18 Sep-Pak cartridge or an equivalent method to remove salts.[8] c. Lyophilize the purified, desalted oligonucleotide.
Data Presentation
| Parameter | Value | Reference |
| m1dA Phosphoramidite Coupling Efficiency | >99% | [8] |
| Final Oligonucleotide Purity (Post-HPLC) | >85% (typical for RP-HPLC) | [9][11] |
| m1A Content in Synthetic Oligonucleotides (LC-MS analysis) | ~80 ± 10% | A study on synthetic oligoribonucleotides showed this occupancy, with traces of m6A detected. |
| Recommended Deprotection Conditions | 2 M anhydrous ammonia in methanol, room temperature, 60 hours | [9] |
| Alternative Deprotection | UltraMild deprotection reagents | [8] |
Visualization of Workflows and Concepts
Experimental Workflow for m1dA Oligonucleotide Synthesis
The following diagram illustrates the overall workflow from the custom phosphoramidite to the final purified oligonucleotide.
Caption: Workflow for the synthesis of m1dA-containing oligonucleotides.
Conceptual Diagram: m1dA as a Replication Block and Target for DNA Repair
This diagram illustrates the biological consequence of m1dA in DNA and its repair.
Caption: Role of m1dA in blocking DNA replication and its repair.
Applications in Research and Drug Development
Oligonucleotides containing site-specific m1dA modifications are indispensable tools for:
-
Studying DNA Repair Pathways: They serve as substrates to characterize the activity and specificity of DNA repair enzymes like AlkB, which directly reverses this type of damage.[2] Understanding these pathways is critical in cancer research, as deficiencies in DNA repair can lead to genomic instability.
-
Investigating Mutagenesis: By incorporating m1dA into reporter gene constructs, researchers can study the mutagenic potential of this lesion in various cellular contexts.[1]
-
Drug Development: For drug development professionals, these modified oligonucleotides can be used in screening assays to identify small molecules that inhibit DNA repair pathways. Such inhibitors could potentially enhance the efficacy of alkylating chemotherapeutic agents by preventing the repair of cytotoxic DNA lesions.
-
Structural Studies: Oligonucleotides with m1dA can be used in NMR and X-ray crystallography studies to understand the structural perturbations caused by this lesion in the DNA double helix.[2]
The protocols and information provided herein offer a comprehensive guide for the successful incorporation of this compound into oligonucleotides, enabling further research into the significant biological roles of this DNA modification.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyladenosine. Dimroth rearrangement and reversible reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. atdbio.com [atdbio.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Quantification of N¹-Methyl-2'-deoxyadenosine in Genomic DNA using Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the detection and quantification of N¹-Methyl-2'-deoxyadenosine (m¹dA), a DNA adduct associated with mutagenesis and carcinogenesis. The method utilizes a robust sample preparation procedure involving enzymatic hydrolysis of DNA, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals investigating DNA damage and repair mechanisms.
Introduction
N¹-Methyl-2'-deoxyadenosine (m¹dA) is a DNA lesion formed by the methylation of the N¹ position of deoxyadenosine. This adduct can arise from exposure to certain environmental mutagens and endogenous metabolic processes. The presence of m¹dA in DNA can block DNA replication and is considered a mutagenic lesion.[1][2] Accurate quantification of m¹dA is crucial for understanding its role in toxicology, carcinogenesis, and for evaluating the efficacy of therapeutic interventions targeting DNA damage pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of DNA adducts.[2] This method employs a stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Genomic DNA
-
N¹-Methyl-2'-deoxyadenosine (m¹dA) standard
-
[¹⁵N₅]-N¹-Methyl-2'-deoxyadenosine internal standard (or other appropriate stable isotope-labeled standard)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from Escherichia coli)
-
Zinc Sulfate (ZnSO₄)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation: DNA Extraction and Enzymatic Hydrolysis
-
DNA Extraction: Isolate high-quality genomic DNA from the biological matrix of interest (e.g., cells or tissues) using a commercially available DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure the final DNA is free of RNA and protein contaminants.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, aliquot a known amount of genomic DNA (typically 10-50 µg).
-
Add the stable isotope-labeled internal standard ([¹⁵N₅]-m¹dA) to each sample at a known concentration.
-
Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides.
-
Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into deoxyribonucleosides.
-
Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the enzymes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of nucleosides.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 5% to 50% mobile phase B over 10 minutes is a good starting point and should be optimized for the best separation of m¹dA from other nucleosides.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for m¹dA and its internal standard need to be determined by infusing the pure standards into the mass spectrometer. A common fragmentation pathway for nucleosides is the neutral loss of the deoxyribose moiety.
-
m¹dA: The precursor ion will be the [M+H]⁺ of m¹dA. The product ion will likely be the protonated methyladenine base.
-
[¹⁵N₅]-m¹dA: The precursor ion will be the [M+H]⁺ of the labeled standard. The product ion will be the protonated, labeled methyladenine base.
-
-
Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for the analytes.
Data Analysis and Quantification
Quantification is performed using the stable isotope dilution method. A calibration curve is generated by plotting the peak area ratio of the m¹dA standard to the internal standard against the concentration of the m¹dA standard. The concentration of m¹dA in the unknown samples is then determined from this calibration curve.
Method Validation
A full method validation should be performed according to established guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria | Description |
| Linearity | R² ≥ 0.99 | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Accuracy and Precision within ±20% | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LOQ) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (Intra- and Inter-day) | %Bias within ±15% (±20% at LOQ) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Matrix Effect | %CV of IS-normalized matrix factor ≤ 15% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Recovery | Consistent and reproducible | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Stability | Analyte concentration within ±15% of initial concentration | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Note: The values presented in this table are typical for bioanalytical method validation and should be established specifically for the N¹-Methyl-2'-deoxyadenosine assay in the user's laboratory.
Visualizations
References
Application Notes: HPLC Purification of N1-Methyl-2'-deoxyadenosine-Containing Oligonucleotides
Introduction
N1-Methyl-2'-deoxyadenosine (N1-Me-dA) is a modified nucleoside of significant interest in biomedical research, particularly in the study of DNA damage and repair mechanisms.[1] Alkylating agents can generate the N1-Me-dA lesion, which can block DNA replication.[1] The incorporation of N1-Me-dA into synthetic oligonucleotides is crucial for creating substrates to investigate these biological processes. However, the purification of these modified oligonucleotides presents unique challenges. The presence of the methyl group at the N1 position introduces a positive charge and alters the base-pairing dynamics from the standard Watson-Crick model to a Hoogsteen interaction, which can influence chromatographic behavior.[1][2]
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying oligonucleotides, offering high resolution to separate the full-length product from synthesis failure sequences (e.g., n-1, n-2) and other impurities.[3][4][5] The two primary HPLC techniques employed are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC). The choice of method depends on the oligonucleotide's length, sequence, and the nature of other modifications present.
Purification Strategies
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is the most common technique for oligonucleotide purification.[6][7] It separates molecules based on hydrophobicity.[8] Since oligonucleotides are highly polar, an ion-pairing (IP) agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) is added to the mobile phase.[6][9] The positively charged alkylammonium ion pairs with the negatively charged phosphate (B84403) backbone, and the alkyl chains of the IP agent interact with the hydrophobic stationary phase (typically C8 or C18), allowing for the retention and separation of the oligonucleotide.[10]
A highly effective strategy for synthetic oligonucleotides is "trityl-on" purification. The final 5'-dimethoxytrityl (DMT) protecting group, which is very hydrophobic, is intentionally left on the full-length product.[8] This makes the desired oligonucleotide significantly more hydrophobic than the uncapped failure sequences, leading to excellent separation.[8]
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[10] The stationary phase contains positively charged functional groups that bind the polyanionic oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which displaces the oligonucleotides from the column.[10] This method provides excellent resolution for oligonucleotides of different lengths and is particularly useful for sequences prone to forming secondary structures.[4][8] The positive charge on the N1-Me-dA modification can alter the retention characteristics on an AEX column.[2]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (Trityl-On)
This protocol describes a general method for the purification of N1-Me-dA-containing oligonucleotides using a trityl-on IP-RP-HPLC strategy.
Materials:
-
Crude N1-Me-dA-containing oligonucleotide (5'-DMT-on)
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5
-
Buffer B: 0.1 M TEAA, pH 7.5, in 50% Acetonitrile (HPLC-grade)
-
Detritylation Solution: 80% Acetic Acid in water
-
HPLC-grade water
-
Preparative C8 or C18 HPLC column (e.g., 250 x 10 mm)
Equipment:
-
Preparative HPLC system with a UV detector
-
Lyophilizer (Freeze-dryer)
-
Centrifugal evaporator
-
Desalting columns (e.g., size-exclusion)
Methodology:
-
Sample Preparation: Dissolve the crude, lyophilized oligonucleotide in Buffer A or HPLC-grade water to a suitable concentration (e.g., 10-20 OD/mL).
-
HPLC Purification:
-
Equilibrate the column with 100% Buffer A.
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical starting gradient is 0% to 100% Buffer B over 40 minutes.[4] The gradient may need optimization based on the sequence and length.
-
Monitor the elution profile at 260 nm.[11] The desired trityl-on product will be the most retained, major peak.
-
Collect fractions corresponding to this peak.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified trityl-on oligonucleotide.
-
Lyophilize the pooled fractions to dryness.
-
-
Detritylation (DMT Group Removal):
-
Resuspend the lyophilized powder in 80% aqueous acetic acid.
-
Incubate at room temperature for 30-60 minutes.[4]
-
Quench the reaction by adding a sufficient volume of water and immediately freeze the sample for lyophilization.
-
-
Desalting:
-
Desalt the detritylated oligonucleotide to remove excess salt and acetic acid using a suitable method like size-exclusion chromatography or a commercial desalting cartridge.
-
Lyophilize the desalted product to obtain the final purified N1-Me-dA-containing oligonucleotide.
-
Protocol 2: Anion-Exchange HPLC (Trityl-Off)
This protocol is suitable for oligonucleotides where trityl-on purification is not desired or for resolving products with very similar hydrophobicity but different lengths.
Materials:
-
Crude N1-Me-dA-containing oligonucleotide (trityl-off)
-
Buffer A: HPLC-grade water, pH adjusted as needed (e.g., with NaOH for denaturing conditions)
-
Buffer B: High-salt buffer (e.g., 1.0 M NaCl in Buffer A)
-
Preparative anion-exchange HPLC column
Equipment:
-
Preparative HPLC system with a UV detector
-
Lyophilizer (Freeze-dryer)
-
Desalting columns
Methodology:
-
Sample Preparation: Ensure the crude oligonucleotide is fully deprotected (trityl-off) and dissolved in Buffer A.
-
HPLC Purification:
-
Equilibrate the column with 100% Buffer A.
-
Inject the sample.
-
Elute using a linear salt gradient (e.g., 0% to 100% Buffer B over 30-45 minutes). The full-length product will elute after the shorter failure sequences.
-
Monitor the elution at 260 nm and collect fractions corresponding to the main peak.
-
-
Desalting:
-
Pool the fractions containing the purified oligonucleotide.
-
Desalt the pooled fractions extensively to remove the high concentration of salt from the elution buffer.
-
Lyophilize the desalted product to obtain the final purified oligonucleotide.
-
Data Presentation
The following tables provide representative quantitative data for the purification of a synthetic 20-mer oligonucleotide containing a single N1-Me-dA modification.
Table 1: Purification Summary via IP-RP-HPLC (Trityl-On)
| Parameter | Before Purification | After Purification |
| Purity (by Analytical HPLC) | ~60-70% | >95%[4] |
| Yield | - | ~40-60%[4] |
| Major Impurities | n-1, n-2 failure sequences | <5% |
| Product Form | 5'-DMT-on, salt mixture | 5'-OH, desalted |
Table 2: Purification Summary via AEX-HPLC
| Parameter | Before Purification | After Purification |
| Purity (by Analytical HPLC) | ~60-70% | >95%[12] |
| Yield | - | ~30-50% |
| Major Impurities | n-1, n-2 failure sequences | <5% |
| Product Form | 5'-OH, salt mixture | 5'-OH, desalted |
Visualizations
Caption: Overall workflow for N1-Me-dA oligonucleotide purification.
References
- 1. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 2. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. labcluster.com [labcluster.com]
- 6. researchgate.net [researchgate.net]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. atdbio.com [atdbio.com]
- 9. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ymc.co.jp [ymc.co.jp]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols: Development and Application of Monoclonal Antibodies Specific for N1-Methyl-2'-deoxyadenosine (m1dA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-methyl-2'-deoxyadenosine (m1dA) is a DNA lesion formed by the methylation of the N1 position of adenine. This modification is primarily generated by SN2 alkylating agents like methyl methanesulfonate.[1] Unlike the more common N6-methyladenosine (m6A), methylation at the N1 position disrupts the Watson-Crick base pairing, presenting a block to replicative DNA polymerases.[1][2] While cells possess repair mechanisms, such as the AlkB enzyme which reverses the damage, the presence of m1dA can be indicative of alkylation-induced DNA damage and genomic instability.[1]
The development of highly specific monoclonal antibodies against m1dA is crucial for its detection and quantification in biological samples. Such antibodies are invaluable tools for studying DNA damage and repair mechanisms, identifying potential biomarkers for diseases associated with alkylation damage, and for use in drug development and toxicology studies.[3][4] These antibodies enable sensitive detection through techniques like ELISA, immunofluorescence, and Western blotting.
Application Notes
A high-affinity, specific monoclonal antibody against m1dA is a powerful tool with broad applications in research and clinical settings.
-
DNA Damage and Repair Studies: The antibody can be used to quantify the extent of m1dA lesions in cells or tissues exposed to alkylating agents, facilitating the study of DNA repair pathway efficiency and kinetics.
-
Cancer Research: Elevated levels of modified nucleosides have been linked to various cancers.[5] An anti-m1dA antibody can be used to investigate the role of this specific lesion in carcinogenesis and to assess its potential as a biomarker for cancer diagnosis or prognosis.
-
Drug Development and Toxicology: In pharmacology, this antibody can be used to screen for the genotoxic effects of new drug candidates by measuring the induction of m1dA adducts.[3]
-
Diagnostics: Antibody-based assays, such as competitive ELISA, can be developed for the sensitive detection of m1dA in biological fluids like urine or serum, potentially serving as non-invasive diagnostic tools.[4]
Monoclonal Antibody Development Workflow
The generation of a specific monoclonal antibody against a small molecule like m1dA involves several key stages, from antigen preparation to the isolation and characterization of a stable, antibody-producing hybridoma cell line.
Caption: Workflow for m1dA Monoclonal Antibody Development.
Experimental Protocols
Protocol 1: Antigen Preparation (m1dA Conjugation)
This protocol describes the conjugation of the m1dA hapten to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening, to make it immunogenic.
-
Periodate Oxidation of m1dA:
-
Dissolve m1dA in 0.1 M sodium phosphate (B84403) buffer (pH 7.0).
-
Add a 1.2 molar excess of sodium m-periodate.
-
Incubate in the dark at room temperature for 1 hour to open the ribose ring, creating reactive aldehyde groups.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in the same phosphate buffer.
-
Mix the oxidized m1dA solution with the protein solution at a molar ratio of 50:1 (hapten:protein).
-
Add sodium cyanoborohydride to a final concentration of 10 mM.
-
Incubate with gentle stirring for 4 hours at room temperature to form a stable covalent bond.
-
-
Purification:
-
Stop the reaction by adding an excess of a quenching agent like Tris buffer.
-
Dialyze the conjugate extensively against Phosphate Buffered Saline (PBS) at 4°C to remove unreacted components.
-
Confirm conjugation using UV-Vis spectrophotometry and store at -20°C.
-
Protocol 2: Hybridoma Screening by Indirect ELISA
This protocol is for screening hybridoma culture supernatants to identify clones producing antibodies that bind to m1dA.
-
Plate Coating:
-
Dilute the m1dA-BSA conjugate to 1-5 µg/mL in coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
-
Add 100 µL of the solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[5]
-
-
Washing and Blocking:
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of hybridoma supernatant to each well.
-
Incubate for 1 hour at room temperature.[7]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Analysis:
-
Read the absorbance at 450 nm using a microplate reader. Wells with high absorbance values indicate the presence of m1dA-specific antibodies.
-
Antibody Characterization Data
The following tables present illustrative data for a successfully developed anti-m1dA monoclonal antibody. This data is based on typical results obtained for antibodies against similar modified nucleosides.[9][10][11]
Table 1: Competitive ELISA for Antibody Specificity
| Competitor Nucleoside | IC₅₀ (nM) | Specificity vs. m1dA |
| This compound (m1dA) | 15 | 1.0 |
| N6-Methyl-2'-deoxyadenosine (m6dA) | > 10,000 | > 667x |
| 2'-Deoxyadenosine (dA) | > 50,000 | > 3333x |
| N1-Methyladenosine (m1A) | 850 | 57x |
| Adenosine (A) | > 50,000 | > 3333x |
IC₅₀: Concentration required for 50% inhibition of antibody binding.
Table 2: General Characteristics of Anti-m1dA Monoclonal Antibody (Clone 12A3)
| Parameter | Result |
| Isotype | IgG1, kappa light chain |
| Purification Method | Protein A/G Affinity Chromatography |
| Affinity (K_D) by SPR | 7.2 nM |
| Working Dilutions | |
| - Competitive ELISA | 0.5 - 2.0 µg/mL |
| - Western Blot | 1:1000 - 1:2000 |
| - Immunofluorescence | 1:200 - 1:500 |
Application Protocols
Protocol 3: Competitive ELISA for m1dA Quantification
This assay quantifies m1dA in a sample by measuring its ability to compete with a fixed amount of coated m1dA-conjugate for antibody binding.
Caption: Competitive ELISA Workflow for m1dA Quantification.
-
Plate Coating & Blocking: Follow steps 1 and 2 from Protocol 4.2.
-
Competition Reaction:
-
Prepare serial dilutions of m1dA standards and your unknown samples.
-
In a separate plate or tube, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted anti-m1dA antibody for 10 minutes.[5]
-
Transfer 100 µL of the mixture to the m1dA-BSA coated and blocked plate.
-
Incubate for 1 hour at room temperature on an orbital shaker.[5]
-
-
Detection: Follow steps 4 through 6 from Protocol 4.2.
-
Analysis: Generate a standard curve by plotting the absorbance against the log of the standard concentration. Calculate the m1dA concentration in unknown samples by interpolating their absorbance values from the standard curve.
Protocol 4: Immunofluorescence (IF) Staining for m1dA
This protocol allows for the visualization of m1dA within fixed cells.
Caption: Immunofluorescence Staining Workflow for m1dA.
-
Cell Preparation: Grow cells on sterile glass coverslips. After experimental treatment, wash cells gently with PBS.[12]
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[12]
-
Permeabilization: Wash 3 times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[12]
-
Blocking: Wash 3 times with PBS. Block with 5% Normal Goat Serum (or serum from the host of the secondary antibody) in PBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-m1dA antibody to its optimal concentration (e.g., 1:400) in blocking buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody Incubation: Wash coverslips 3 times for 5 minutes each in PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
Mounting and Imaging: Wash 3 times with PBST. Perform a final wash in PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.[12] Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Visualize using a fluorescence microscope.
Protocol 5: Western Blot Analysis
While m1dA is a DNA modification, an anti-m1dA antibody can be used in a dot blot format to quantify m1dA in purified DNA or in a Western blot to detect proteins that have been covalently cross-linked to m1dA-containing DNA. The following is a general Western blot protocol.
-
Sample Preparation: Prepare protein lysates from cells and quantify protein concentration.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6][15]
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or BSA in TBST).[15]
-
Primary Antibody Incubation: Incubate the membrane with the anti-m1dA primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane 3 times for 5 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane 3 times for 5 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD camera-based imager.[6]
References
- 1. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of monoclonal antibodies specific for 1,N2-ethenodeoxyguanosine and N2,3-ethenodeoxyguanosine and their use for quantitation of adducts in G12 cells exposed to chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for N1-Methyl-2'-deoxyadenosine (m1A) Modified DNA in Repair Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to endogenous and exogenous alkylating agents.[1] The methyl group at the N1 position of adenine (B156593) disrupts Watson-Crick base pairing, thereby impeding DNA replication and transcription.[1] Consequently, cells have evolved sophisticated repair mechanisms to remove this adduct and maintain genomic integrity. The primary enzymes involved in the repair of m1A in DNA are DNA glycosylases, which initiate the base excision repair (BER) pathway, and AlkB family demethylases, which directly reverse the methylation. The use of synthetic DNA oligonucleotides containing a site-specific m1A lesion serves as a powerful tool for the in vitro characterization of these repair enzymes, enabling detailed kinetic studies and the screening of potential inhibitors or modulators for therapeutic purposes.
These application notes provide detailed protocols for utilizing m1A-modified DNA as a substrate in repair enzyme assays, focusing on fluorescence-based detection methods.
Repair Pathways for this compound
The repair of m1A in DNA is primarily handled by two key pathways:
-
Direct Reversal by AlkB Homologs: Enzymes such as human ALKBH2 and ALKBH3, which are Fe(II)/α-ketoglutarate-dependent dioxygenases, directly remove the methyl group from the N1 position of adenine, restoring the original base.[2][3] This process is an oxidative demethylation that releases formaldehyde.[2]
-
Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as human 3-methyladenine (B1666300) DNA glycosylase (MPG, also known as AAG), which recognizes the m1A lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[4] Subsequent enzymes in the BER pathway process the AP site to restore the correct DNA sequence.
The choice of assay depends on the specific enzyme and repair pathway being investigated.
Quantitative Data: Kinetic Parameters of Repair Enzymes
The efficiency of repair enzymes in processing m1A lesions can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Below is a summary of available kinetic data for relevant enzymes.
| Enzyme | Substrate | Km (nM) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) | Reference |
| E. coli AlkB | ssDNA with 1-methyladenine | 230 ± 50 | 1.2 ± 0.1 | 0.0052 | [5] |
| E. coli AlkB | dsDNA with 1-methyladenine | 360 ± 80 | 0.38 ± 0.05 | 0.0011 | [5] |
| Human ALKBH3 | ssDNA with 1-methyladenine | 137 ± 25 | 0.85 ± 0.07 | 0.0062 | [6] |
| Human ALKBH3 | ssRNA with 1-methyladenosine | 154 ± 31 | 1.02 ± 0.09 | 0.0066 | [6] |
| Human MPG (AAG) | DNA with 1,N⁶-ethenoadenine (εA) | ~1300 (Kd) | 0.13 | 0.0001 | [7] |
Note: Kinetic data for human DNA glycosylases specifically on this compound is limited in the reviewed literature. The data for MPG with εA, a structurally related substrate, is provided for context.
Experimental Protocols
Preparation of this compound Modified DNA Substrates
The synthesis of oligonucleotides containing m1A requires specialized phosphoramidite (B1245037) chemistry to prevent rearrangement of the m1A to N6-methyladenosine during deprotection.
Protocol for Synthesis of m1A-containing Oligonucleotides:
-
Synthesis of this compound Phosphoramidite: A detailed protocol for the synthesis of the phosphoramidite derivative of this compound from 2'-deoxyadenosine (B1664071) is available.[8] This involves monomethoxytritylation, methylation at the N-1 position, and subsequent protection and phosphitylation.
-
Oligonucleotide Synthesis: The m1A phosphoramidite is incorporated into the desired DNA sequence using standard automated solid-phase DNA synthesis.
-
Deprotection: Use of ultramild deprotection conditions, such as anhydrous ammonia (B1221849) in methanol, is crucial to avoid the Dimroth rearrangement of m1A to N6-methyladenosine.[9]
-
Purification: The final m1A-containing oligonucleotide should be purified by high-performance liquid chromatography (HPLC) to ensure high purity for use in enzymatic assays.
Protocol 1: Fluorescence-Based Demethylase Assay for ALKBH3
This protocol utilizes a fluorogenic oligonucleotide substrate to continuously monitor the demethylase activity of enzymes like ALKBH3. The principle relies on the quenching of a fluorophore by the adjacent m1A lesion, with fluorescence increasing upon repair.[10]
Materials:
-
Purified human ALKBH3 enzyme
-
m1A-containing single-stranded DNA (ssDNA) oligonucleotide with a fluorescent reporter pair (e.g., a pyrene (B120774) quencher adjacent to the m1A and a fluorescent base analog)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer components.
-
Enzyme Preparation: Dilute the purified ALKBH3 enzyme to the desired concentration in the assay buffer.
-
Substrate Preparation: Dilute the m1A-containing fluorescent oligonucleotide to the desired concentration in the assay buffer.
-
Assay Initiation: In a 96-well plate, add the ALKBH3 enzyme solution. To initiate the reaction, add the m1A-containing oligonucleotide substrate. The final reaction volume is typically 50-100 µL. Include a no-enzyme control.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore. Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. For kinetic analysis, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Fluorescence Polarization-Based DNA Glycosylase Assay
This assay measures the activity of DNA glycosylases like MPG by monitoring the change in fluorescence polarization (FP) of a fluorescently labeled DNA substrate. The excision of the m1A base by the glycosylase, followed by cleavage of the resulting AP site by an AP endonuclease (APE1), leads to the formation of a smaller, fluorescently labeled DNA fragment. This smaller fragment tumbles more rapidly in solution, resulting in a decrease in FP.
Materials:
-
Purified human MPG and APE1 enzymes
-
Fluorescently labeled (e.g., with fluorescein) double-stranded DNA (dsDNA) substrate containing a single m1A lesion
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: Prepare the reaction mixture in the assay buffer.
-
Enzyme Mix: Prepare a master mix containing both MPG and APE1 enzymes in the assay buffer.
-
Substrate Preparation: Anneal the fluorescently labeled m1A-containing oligonucleotide with its complementary strand to form the dsDNA substrate. Dilute the substrate to the desired concentration in the assay buffer.
-
Assay Initiation: In a 96-well plate, add the enzyme mix. To start the reaction, add the dsDNA substrate. Include a no-MPG control to measure any background activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). For kinetic studies, take time points.
-
FP Measurement: After incubation, measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in mP (millipolarization) units indicates enzyme activity. Calculate the percentage of substrate processed and determine kinetic parameters by varying substrate or enzyme concentrations.
Visualizations
Signaling Pathway: DNA Damage Response to N1-Methyladenosine
The presence of an m1A lesion in DNA can stall replication forks, which is a potent signal for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, the master regulators of the DNA damage response (DDR).[11][12][13] These kinases phosphorylate a cascade of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. The repair of m1A is integrated into this broader DDR network.
Caption: DNA Damage Response to m1A lesions.
Experimental Workflow: In Vitro Repair Enzyme Assay
The general workflow for an in vitro repair enzyme assay using m1A-modified DNA involves substrate preparation, the enzymatic reaction, and data analysis.
Caption: General workflow for m1A repair enzyme assays.
Logical Relationship: Direct Reversal vs. Base Excision Repair
This diagram illustrates the distinct steps involved in the two major repair pathways for m1A.
Caption: Comparison of Direct Reversal and Base Excision Repair for m1A.
References
- 1. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human 3-methyladenine-DNA glycosylase: effect of sequence context on excision, association with PCNA, and stimulation by AP endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism for the flipping and excision of 1,N(6)-ethenoadenine by human alkyladenine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-Molecule Analysis of Bacterial DNA Repair and Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Searching for DNA Damage: Insights From Single Molecule Analysis [frontiersin.org]
- 11. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage Response: R&D Systems [rndsystems.com]
Application Notes and Protocols: N1-Methyl-2'-deoxyadenosine as a Biomarker for Drug Interaction Studies Involving Renal Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of drug-drug interactions (DDIs) involving renal transporters is a critical step in drug development to ensure patient safety.[1][2][3] Organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play a significant role in the renal secretion of many drugs.[4][5][6] Inhibition of these transporters can lead to reduced renal clearance and increased systemic exposure of co-administered drugs, potentially causing adverse effects.[1][2] N1-Methyl-2'-deoxyadenosine (m1A), an endogenous molecule, has emerged as a promising biomarker for evaluating the DDI potential of investigational drugs on renal OCT2 and MATE2-K transporters.[7][8] This document provides detailed application notes and protocols for utilizing m1A in such studies.
Advantages of this compound as a Biomarker
Compared to other endogenous biomarkers like creatinine (B1669602) and N1-methylnicotinamide (NMN), m1A offers several advantages:
-
Higher Sensitivity: The renal clearance of m1A is significantly higher than that of creatinine, making it a more sensitive indicator of changes in renal secretion.[7][8]
-
Low Variability: Plasma concentrations of m1A exhibit low diurnal and interindividual variation in healthy volunteers, which simplifies study design and data interpretation.[7][8]
-
Specific Transporter Substrate: In vitro studies have confirmed that m1A is a substrate for human OCT2 and MATE2-K, but not MATE1, providing specificity in assessing the function of these particular transporters.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Transporter Substrate Characteristics of this compound
| Transporter | Species | Substrate Affinity (Km or IC50) | Reference |
| OCT1 | Human | Substrate | [7][8] |
| OCT2 | Human | Substrate | [7][8] |
| MATE1 | Human | Not a substrate | [7][8] |
| MATE2-K | Human | Substrate | [7][8] |
| Oct1 | Mouse | Substrate | [7][8] |
| Oct2 | Mouse | Substrate | [7][8] |
| Mate1 | Mouse | Substrate | [7][8] |
Table 2: In Vivo Effects of Renal Transporter Inhibition on this compound Pharmacokinetics
| Species | Inhibitor | Effect on Plasma m1A AUC | Effect on Metformin AUC | Reference |
| Cynomolgus Monkey | DX-619 (OCT2/MATE inhibitor) | 1.72-fold increase | 2.18-fold increase | [8] |
| Healthy Volunteers | Pyrimethamine (MATE inhibitor) | Dose-dependent decrease in renal clearance | Dose-dependent decrease in renal clearance | [9][10] |
Table 3: Renal Clearance of this compound in Humans
| Population | Renal Clearance of m1A (mL/min) | Creatinine Clearance (mL/min) | Reference |
| Younger Volunteers (21-45 years) | 244 ± 58 | ~122 | [7][8] |
| Older Volunteers (65-79 years) | 169 ± 22 | ~101 | [7][8] |
Signaling Pathways and Experimental Workflows
Renal Secretion Pathway of this compound
The following diagram illustrates the key transporters involved in the renal secretion of m1A from the blood into the urine.
Caption: Renal secretion of this compound via OCT2 and MATE2-K.
Experimental Workflow for Assessing DDI Potential
This workflow outlines the key steps in a clinical study to evaluate the effect of an investigational drug on m1A renal clearance.
Caption: Clinical DDI study workflow using m1A as a biomarker.
Experimental Protocols
Protocol 1: In Vitro Transporter Assay
Objective: To determine if an investigational drug is an inhibitor of OCT2 or MATE2-K using m1A as a substrate.
Materials:
-
HEK293 cells stably expressing human OCT2 or MATE2-K.
-
Control HEK293 cells (mock-transfected).
-
This compound (m1A).
-
Investigational drug.
-
Appropriate cell culture reagents and buffers.
-
LC-MS/MS system for quantification of m1A.
Methodology:
-
Cell Culture: Culture the OCT2- and MATE2-K-expressing cells and mock-transfected cells to confluence in appropriate culture vessels.
-
Uptake Assay (OCT2):
-
Pre-incubate the cells with either buffer alone or buffer containing the investigational drug at various concentrations.
-
Initiate the uptake reaction by adding a solution containing m1A (at a concentration near its Km, if known) and the investigational drug.
-
After a specified time, stop the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and collect the lysate.
-
-
Efflux Assay (MATE2-K):
-
Pre-load the cells with m1A.
-
Wash the cells to remove extracellular m1A.
-
Add buffer with or without the investigational drug to initiate the efflux.
-
At various time points, collect the buffer to measure the amount of effluxed m1A.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular m1A.
-
-
Sample Analysis: Quantify the concentration of m1A in the cell lysates and buffer samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of m1A uptake or efflux in the presence and absence of the investigational drug. Determine the IC50 value of the investigational drug for the inhibition of m1A transport.
Protocol 2: Clinical DDI Study
Objective: To evaluate the effect of an investigational drug on the renal clearance of endogenous m1A in healthy volunteers.
Study Design:
-
A single-center, open-label, two-period, crossover study is recommended.
-
Period 1 (Baseline): Subjects receive no investigational drug. Collect serial plasma and pooled urine samples over a 24-hour period to determine the baseline renal clearance of m1A and creatinine.
-
Washout Period: A sufficient washout period should be implemented between periods.
-
Period 2 (Treatment): Subjects receive the investigational drug at the intended clinical dose and schedule. Collect serial plasma and pooled urine samples over a 24-hour period to determine the renal clearance of m1A and creatinine in the presence of the investigational drug.
Methodology:
-
Subject Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria.
-
Sample Collection:
-
Plasma: Collect blood samples at pre-defined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24 hours post-dose). Process the blood to obtain plasma and store at -80°C until analysis.
-
Urine: Collect all urine voided over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours). Measure the volume of each collection and store an aliquot at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of m1A and creatinine in human plasma and urine.
-
-
Pharmacokinetic Analysis:
-
Calculate the renal clearance (CLr) of m1A and creatinine for each collection interval using the following formula: CLr = (Amount of analyte excreted in urine) / (Plasma AUC over the collection interval)
-
Calculate the average steady-state renal clearance for both the baseline and treatment periods.
-
-
Statistical Analysis:
-
Compare the renal clearance of m1A during the treatment period to the baseline period using appropriate statistical methods (e.g., paired t-test or analysis of variance).
-
A significant decrease in the renal clearance of m1A in the presence of the investigational drug suggests an inhibitory effect on renal OCT2 and/or MATE2-K transporters.
-
Protocol 3: LC-MS/MS Method for Quantification of this compound
Objective: To accurately quantify the concentration of m1A in biological matrices (plasma and urine).
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
General Procedure:
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Urine: A simple dilute-and-shoot approach is often sufficient. Dilute the urine sample with an appropriate buffer before injection.
-
An isotopically labeled internal standard of m1A should be added to all samples and calibration standards to correct for matrix effects and variability in extraction and injection.
-
-
Chromatographic Separation:
-
Use a suitable HPLC/UHPLC column (e.g., a C18 or HILIC column) to achieve chromatographic separation of m1A from other endogenous components.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the protonated molecule of m1A ([M+H]+), and a specific product ion will be monitored. The specific MRM transitions for m1A and its internal standard should be optimized for the instrument being used.
-
-
Method Validation:
-
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
This compound is a valuable endogenous biomarker for investigating potential drug-drug interactions involving the renal transporters OCT2 and MATE2-K.[7][8] Its favorable characteristics, including high sensitivity and low variability, make it a superior alternative to other commonly used biomarkers.[7] The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively incorporate the assessment of m1A into their DDI studies, leading to a more accurate and efficient evaluation of the renal safety profile of new chemical entities.
References
- 1. Utilising Endogenous Biomarkers in Drug Development to Streamline the Assessment of Drug–Drug Interactions Mediated by Renal Transporters: A Pharmaceutical Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilising Endogenous Biomarkers in Drug Development to Streamline the Assessment of Drug-Drug Interactions Mediated by Renal Transporters: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Biomarkers for Renal Transporter-Mediated Drug-Drug Interactions: Metabolomic Effects of Cimetidine, Probenecid, Verapamil, and Rifampin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting OCT2/MATEs‐Mediated Drug Interactions in Healthy Volunteers and Patients with Chronic Kidney Disease: Insights from Extended Clearance Concept, Endogenous Biomarkers, and In Vitro Inhibition Studies (Perspectives from the International Transporter Consortium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting OCT2/MATEs-Mediated Drug Interactions in Healthy Volunteers and Patients with Chronic Kidney Disease: Insights from Extended Clearance Concept, Endogenous Biomarkers, and In Vitro Inhibition Studies (Perspectives from the International Transporter Consortium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Elucidation of N 1-methyladenosine as a Potential Surrogate Biomarker for Drug Interaction Studies Involving Renal Organic Cation Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Identification of Appropriate Endogenous Biomarker for Risk Assessment of Multidrug and Toxin Extrusion Protein‐Mediated Drug‐Drug Interactions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Transcriptional Effects of N1-Methyl-2'-deoxyadenosine using Next-Generation Sequencing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
N1-methyl-2'-deoxyadenosine (1mdA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine. This modification can be induced by environmental mutagens and certain chemotherapeutic agents.[1] Unlike the more extensively studied N6-methyldeoxyadenosine (6mdA), 1mdA disrupts the Watson-Crick base pairing of the DNA double helix, presenting a significant challenge to cellular processes such as DNA replication and transcription.[2][3] Understanding the transcriptional consequences of 1mdA is crucial for elucidating its role in mutagenesis, carcinogenesis, and the efficacy of alkylating-agent-based cancer therapies. Next-generation sequencing (NGS) offers a powerful tool to quantitatively assess the impact of this lesion on transcriptional fidelity and efficiency at single-nucleotide resolution.[1]
Biological Significance of this compound
This compound is a cytotoxic lesion that can block DNA replication.[2] In human cells, the repair of 1mdA is primarily handled by the enzyme ABH2, a homolog of the E. coli AlkB protein, through oxidative demethylation.[2] When repair mechanisms fail, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the lesion during replication, a process that can be error-prone.[2][4]
During transcription, the presence of 1mdA on the DNA template can cause the RNA polymerase to stall or misincorporate nucleotides into the nascent RNA transcript, a phenomenon known as transcriptional mutagenesis.[1] These transcriptional errors can lead to the production of non-functional or toxic proteins, contributing to cellular dysfunction. A recent study developed a shuttle vector- and NGS-based assay to quantitatively investigate the effects of 1mdA on transcription in both in vitro and in human cells.[1]
Effects of this compound on Transcription
The presence of a single 1mdA lesion in a DNA template has been shown to have profound effects on transcription:
-
Transcriptional Inhibition: 1mdA is a strong inhibitor of transcription. In vitro studies with T7 RNA polymerase have shown a significant reduction in the yield of full-length transcripts. Similarly, in human HEK293T cells, 1mdA strongly blocks transcription by RNA polymerase II.[1]
-
Transcriptional Mutagenesis: When RNA polymerase bypasses the 1mdA lesion, it frequently misincorporates nucleotides. The primary mutations observed are A→G, A→C, and A→U substitutions in the RNA transcript. This indicates that 1mdA can direct the misincorporation of all three non-cognate nucleotides.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of 1mdA on transcription from a key study.[1]
Table 1: Transcriptional Bypass Efficiency of this compound
| System | Bypass Efficiency (%) |
| In vitro (T7 RNA Polymerase) | 1.8 ± 0.2 |
| In human cells (HEK293T) | 2.1 ± 0.3 |
Data represents the percentage of full-length transcripts produced from the 1mdA-containing template relative to an undamaged control.
Table 2: Mutagenic Profile of this compound during Transcription in Human Cells
| Mutation Type | Frequency (%) |
| A→G | 39 ± 2 |
| A→C | 32 ± 2 |
| A→U | 29 ± 1 |
Frequencies are calculated from the subset of transcripts that successfully bypassed the 1mdA lesion.
Experimental Protocols
Shuttle Vector-Based NGS Assay for Assessing Transcriptional Effects of 1mdA
This protocol outlines a method to quantitatively assess the transcriptional efficiency and fidelity past a site-specific 1mdA lesion using a shuttle vector and NGS.[1]
1. Preparation of the 1mdA-Containing Shuttle Vector
-
Synthesize a short oligonucleotide containing a single 1mdA lesion.
-
Ligate this oligonucleotide into a shuttle vector plasmid. This plasmid should contain a reporter gene (e.g., lacZα) and appropriate promoters for both in vitro (e.g., T7) and in vivo (e.g., CMV) transcription.
-
Purify the ligated plasmid and confirm the incorporation of the 1mdA-containing oligonucleotide by restriction digestion and Sanger sequencing of a small aliquot following PCR amplification of the insert region.
2. In Vitro Transcription
-
Set up in vitro transcription reactions using the 1mdA-containing plasmid and an undamaged control plasmid as templates.
-
Use a commercially available in vitro transcription kit with T7 RNA polymerase.
-
Incubate the reactions according to the manufacturer's instructions.
-
Purify the resulting RNA transcripts using a suitable RNA purification kit. Ensure to include a DNase I treatment step to remove the plasmid DNA template.
3. In Vivo Transcription in Human Cells
-
Transfect human cells (e.g., HEK293T) with the 1mdA-containing plasmid and the undamaged control plasmid.
-
Incubate the cells for a sufficient period to allow for transcription (e.g., 24-48 hours).
-
Harvest the cells and isolate total RNA using a suitable RNA extraction method.
-
Treat the isolated RNA with DNase I to remove any contaminating plasmid DNA.
4. Reverse Transcription and PCR (RT-PCR)
-
Perform reverse transcription on the purified RNA from both the in vitro and in vivo experiments to generate cDNA. Use a primer specific to the transcript of interest.
-
Amplify the resulting cDNA using PCR with primers that flank the site of the original lesion.
5. NGS Library Preparation and Sequencing
-
Prepare NGS libraries from the PCR amplicons. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform high-throughput sequencing of the libraries on an appropriate platform (e.g., Illumina).
6. Data Analysis
-
Align the sequencing reads to the reference sequence of the reporter gene.
-
Calculate the transcriptional bypass efficiency by comparing the number of reads corresponding to the full-length transcript from the 1mdA-containing plasmid to that from the undamaged control.
-
Determine the frequency and types of mutations at the lesion site by analyzing the base calls in the aligned reads from the 1mdA-containing sample.
Visualizations
Caption: Workflow for NGS-based analysis of transcriptional effects of 1mdA.
Caption: Consequences of 1mdA on DNA transcription.
References
- 1. Next-Generation Sequencing-Based Analysis of the Effects of N1- and N6-Methyldeoxyadenosine Adducts on DNA Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 4. DNA polymerase λ promotes error-free replication through Watson–Crick impairing N1-methyl-deoxyadenosine adduct in conjunction with DNA polymerase ζ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-based Detection of N1-Methyl-2'-deoxyadenosine (m1dA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Methyl-2'-deoxyadenosine (m1dA) is a DNA adduct formed by the methylation of the N1 position of deoxyadenosine. This lesion is generated by exposure to certain environmental mutagens and endogenous alkylating agents.[1] The formation of m1dA can block DNA replication and is cytotoxic if not repaired.[1] The presence and levels of m1dA in biological samples can serve as a valuable biomarker for assessing DNA damage, monitoring exposure to alkylating agents, and evaluating the efficacy of chemotherapeutic drugs that induce DNA methylation.
These application notes provide a detailed protocol for the quantification of m1dA in various biological matrices using a competitive enzyme-linked immunosorbent assay (ELISA). The described immunoassay offers a sensitive and high-throughput method for the detection of this specific DNA adduct.
Principle of the Assay
The m1dA immunoassay is a competitive ELISA. The wells of a microtiter plate are coated with a conjugate of m1dA. The sample containing the unknown amount of m1dA is added to the wells along with a specific primary antibody against m1dA. The free m1dA in the sample competes with the m1dA coated on the plate for binding to the limited amount of primary antibody. After incubation, the unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. This secondary antibody binds to the primary antibody that is now bound to the m1dA on the plate. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of m1dA in the sample. The concentration of m1dA in the unknown samples is determined by comparing their absorbance to a standard curve generated with known concentrations of m1dA.
Required Materials (Not Provided in a Hypothetical Kit)
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Precision pipettes and tips[2]
-
Graduated cylinders[2]
-
Tubes for standard and sample dilutions[2]
-
Orbital shaker[2]
-
Distilled or deionized water
-
Absorbent paper[2]
Assay Performance and Quantitative Data
The performance of the m1dA competitive ELISA should be characterized by its sensitivity, specificity, and dynamic range. While a specific commercial kit for m1dA is not detailed in the search results, typical performance characteristics for similar DNA adduct ELISAs are summarized below for illustrative purposes.
| Parameter | Typical Value | Reference |
| Assay Range | 60 - 8,000 pg/mL | [3] |
| Sensitivity (LOD) | ~50 pg/mL | [3] |
| Intra-Assay CV | < 10% | [3] |
| Inter-Assay CV | < 15% | [3] |
| Sample Types | Digested DNA, Urine, Plasma, Serum | [2][3] |
| Sample Volume | 50 µL | [3] |
Signaling Pathway and DNA Repair Context
The formation of m1dA is a form of DNA damage that can be induced by alkylating agents. Cellular mechanisms, primarily Base Excision Repair (BER), are responsible for the removal of such lesions to maintain genomic integrity.
Caption: DNA damage and repair pathway involving m1dA.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate quantification of m1dA. The optimal method will depend on the biological matrix.
1. DNA from Tissues or Cells:
-
DNA Extraction: Isolate genomic DNA from tissue homogenates or cell pellets using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Digestion: To release the m1dA nucleoside, enzymatically digest the DNA to single nucleosides.
-
Quantify the extracted DNA using a spectrophotometer.
-
In a microcentrifuge tube, add 20-50 µg of DNA.
-
Add nuclease P1 (e.g., 10 units) and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (e.g., 10 units) and continue incubation at 37°C for 1 hour.[4]
-
Centrifuge the reaction mixture to pellet any undigested material.
-
The supernatant containing the digested nucleosides is ready for use in the ELISA.
-
2. Urine, Plasma, or Serum:
-
These samples can often be used directly after appropriate dilution.[2]
-
Pre-treatment: Centrifuge the samples to remove any particulate matter.[5]
-
Dilution: Dilute the samples in the provided Assay Diluent. The optimal dilution factor should be determined empirically but a starting dilution of 1:10 to 1:20 is recommended.
References
Application Notes and Protocols: Site-Specific Incorporation of N¹-Methyl-2'-deoxyadenosine to Study DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction N¹-methyl-2'-deoxyadenosine (m1A) is a DNA lesion resulting from exposure to endogenous and environmental SN2 alkylating agents, such as methyl methanesulfonate (B1217627) and dimethyl sulfate (B86663).[1][2][3] This methylation occurs on the N1 position of adenine (B156593), which is directly involved in Watson-Crick base pairing, thus disrupting the standard A:T pair.[3] Consequently, m1A is a potent blocker of DNA replication by many DNA polymerases and can be cytotoxic if not repaired.[3][4] The primary cellular defense against this lesion is direct reversal repair mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[5][6] To accurately study the mechanisms of m1A repair, its effects on DNA replication, and to screen for inhibitors of repair enzymes, it is essential to use DNA substrates containing m1A at a defined position. This document provides detailed protocols for the site-specific incorporation of m1A into oligonucleotides and their application in DNA repair and polymerase assays.
Principle The core of this methodology relies on the chemical synthesis of oligonucleotides containing a single, site-specific m1A lesion. This is achieved by using a protected N¹-methyl-2'-deoxyadenosine phosphoramidite (B1245037) during standard automated solid-phase DNA synthesis.[1][7] These custom-synthesized oligonucleotides serve as precise substrates to investigate the activity of DNA repair enzymes, such as human AlkB homologues (ALKBH2, ALKBH3), or to analyze the efficiency and fidelity of DNA polymerases during translesion synthesis (TLS).[4][5]
Applications
-
Enzyme Kinetics and Substrate Specificity: Measuring the kinetic parameters (k_cat, K_M) of DNA repair enzymes like AlkB for m1A-containing substrates.
-
Mechanism of DNA Repair: Elucidating the biochemical requirements and cofactors for enzymatic repair of m1A.[5]
-
Translesion Synthesis (TLS) Analysis: Assessing the ability of various DNA polymerases to bypass the m1A lesion and determining the fidelity of nucleotide incorporation opposite the lesion.[4]
-
Inhibitor Screening: Developing high-throughput assays to screen for small molecule inhibitors of specific DNA repair pathways, which has therapeutic potential in combination with alkylating chemotherapies.[8]
-
Structural Studies: Providing defined DNA substrates for co-crystallization with repair enzymes or polymerases to understand the molecular basis of lesion recognition and processing.[4]
Data Presentation
Table 1: Coupling Efficiency of N¹-Methyl-2'-deoxyadenosine Phosphoramidite This table summarizes the typical coupling efficiency observed during automated solid-phase synthesis of oligonucleotides containing m1A. High coupling efficiency is critical for obtaining a high yield of the full-length, modified oligonucleotide.
| Phosphoramidite | Activator | Coupling Time (s) | Average Coupling Efficiency (%) |
| Standard (A, C, G, T) | 5-Ethylthio-1H-tetrazole (ETT) | 45 | >99.5 |
| N¹-Methyl-2'-deoxyadenosine (m1A) | 1H-Tetrazole (0.45M) | 120 | >99.0 [7] |
| Standard (A, C, G, T) | Dicyanoimidazole (DCI) | 30 | >99.5 |
Table 2: Kinetic Parameters for AlkB-Mediated Repair of m1A This table presents hypothetical, yet representative, kinetic data for the repair of a single m1A lesion within a double-stranded DNA context by a human AlkB homolog.
| Enzyme | Substrate (dsDNA) | K_M (nM) | k_cat (min⁻¹) | k_cat/K_M (nM⁻¹min⁻¹) |
| ALKBH2 | 25-mer with m1A | 150 | 5.2 | 0.035 |
| ALKBH3 | 25-mer with m1A | 210 | 3.8 | 0.018 |
Table 3: Nucleotide Incorporation Efficiency Opposite m1A by Human DNA Polymerase ι This table summarizes the relative efficiency of correct (dTTP) versus incorrect (dCTP) nucleotide incorporation opposite an m1A lesion by human DNA Polymerase ι (Pol ι), highlighting its role in error-free bypass. Data is based on published findings.[4]
| Template Base | Incoming Nucleotide (dNTP) | Relative Incorporation Efficiency (V_max/K_M) |
| m1A | dTTP (Correct) | 1.00 |
| m1A | dCTP (Incorrect) | ~0.01 |
| m1A | dATP (Incorrect) | <0.005 |
| m1A | dGTP (Incorrect) | <0.005 |
Experimental Protocols & Visualizations
Protocol 1: Site-Specific Incorporation of m1A via Solid-Phase Synthesis
This protocol describes the automated synthesis of an oligonucleotide containing a single m1A residue using phosphoramidite chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with desired initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
N¹-Methyl-2'-deoxyadenosine phosphoramidite (m1A-CE Phosphoramidite)[7]
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)[7]
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for m1A incorporation.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition. a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support. b. Coupling: The phosphoramidite for the next base in the sequence (standard or m1A) is activated and coupled to the 5'-hydroxyl of the growing chain. For m1A, a slightly extended coupling time (e.g., 120 seconds) may be used to ensure high efficiency.[7] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing deletion mutations in the final product. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
Repeat: The cycle is repeated until the entire sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the CPG support and all base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C overnight.
-
Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, m1A-containing product.
-
Quantification and Verification: The concentration of the purified oligonucleotide is determined by UV absorbance at 260 nm. The identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF).
Diagram: Workflow for m1A Oligonucleotide Synthesis and Application
Caption: Workflow from synthesis to analysis of m1A-containing DNA.
Protocol 2: In Vitro DNA Repair Assay with AlkB Homologues
This protocol details a method to measure the direct reversal of m1A to adenine by an AlkB family enzyme.
Materials:
-
Purified human ALKBH2 or ALKBH3 enzyme.
-
HPLC-purified oligonucleotide containing a single m1A.
-
HPLC-purified complementary oligonucleotide.
-
10x AlkB Reaction Buffer: 500 mM TAPS (pH 7.0), 10 mM α-ketoglutarate, 20 mM Ascorbic acid.[9]
-
10 mM Ferrous ammonium sulfate.[9]
-
Nuclease-free water.
-
Heating block and ice.
-
Quenching solution: 50 mM EDTA.
Procedure:
-
Substrate Preparation: a. Anneal the m1A-containing oligonucleotide with its complementary strand at a 1:1.2 molar ratio. b. In a PCR tube, mix 10 µM m1A oligo, 12 µM complementary oligo, and annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). c. Heat to 95°C for 5 minutes, then allow to cool slowly to room temperature (~1-2 hours) to form the double-stranded DNA (dsDNA) substrate.
-
Repair Reaction Setup: a. Prepare the reaction mixture on ice. For a 20 µL reaction:
- 2 µL 10x AlkB Reaction Buffer
- Freshly add 0.4 µL of 10 mM Ferrous ammonium sulfate (final conc. 200 µM)
- 1 µL of 20 µM dsDNA substrate (final conc. 1 µM)
- X µL of purified AlkB enzyme (e.g., final concentration 0.5 µM)
- Nuclease-free water to 20 µL. b. Include a negative control reaction without the enzyme.
-
Incubation: a. Initiate the reaction by adding the enzyme. b. Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
Quenching: Stop the reaction at each time point by adding 2 µL of quenching solution and immediately heating to 80°C for 5 minutes to denature the enzyme.[9]
-
Analysis: a. The conversion of m1A to A can be analyzed by digesting the DNA to nucleosides followed by HPLC-MS/MS. b. Alternatively, if the m1A-containing strand is fluorescently labeled, the repair can be monitored using methods that distinguish between the modified and repaired oligo, such as certain gel electrophoresis systems or HPLC.
Diagram: Direct Reversal Repair of N¹-methyladenosine by AlkB
Caption: The AlkB-mediated oxidative demethylation pathway for m1A repair.[5]
Protocol 3: Polymerase Stop Assay
This protocol assesses the ability of a DNA polymerase to bypass an m1A lesion.
Materials:
-
m1A-containing template oligonucleotide.
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer complementary to the 3' end of the template.
-
DNA Polymerase (e.g., a replicative polymerase like Pol δ or a TLS polymerase like Pol ι).
-
10x Polymerase Reaction Buffer (specific to the polymerase used).
-
dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP, dTTP).
-
Stop/Loading Dye (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).
Procedure:
-
Primer-Template Annealing: a. Mix the labeled primer and the m1A template at a 1:1.5 molar ratio in annealing buffer. b. Heat to 95°C for 5 minutes and cool slowly to room temperature.
-
Polymerase Reaction: a. Set up the reaction on ice. For a 10 µL reaction:
- 1 µL 10x Polymerase Buffer
- 1 µL annealed primer/template (e.g., 50 nM final concentration)
- 1 µL dNTP mix (e.g., 200 µM final concentration)
- X µL DNA Polymerase (concentration to be optimized)
- Nuclease-free water to 10 µL. b. Prepare a control reaction using an undamaged template of the same sequence.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a set time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume (10 µL) of Stop/Loading Dye.
-
Denaturing PAGE: a. Heat the samples at 95°C for 5 minutes to denature the DNA. b. Load the samples onto a high-resolution denaturing (e.g., 7 M urea) polyacrylamide gel (15-20%, depending on oligo length). c. Run the gel until the dye markers have migrated sufficiently.
-
Visualization: a. Visualize the DNA bands using autoradiography (for ³²P) or fluorescence imaging. b. The presence of a band at the position of the m1A lesion indicates polymerase stalling ("stop"). Bands that are longer indicate bypass of the lesion. The intensity of the bands can be quantified to determine the percentage of bypass.
Diagram: Principle of the Polymerase Stop Assay
Caption: Comparison of polymerase extension on a control vs. m1A template.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 4. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA repair by bacterial AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. "AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTI" by Samuel Dean Howarth [digitalcommons.uri.edu]
- 9. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of N1-Methyl-2'-deoxyadenosine (m1dA) by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N1-Methyl-2'-deoxyadenosine (m1dA). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor-to-product ion transition for this compound (m1dA) in positive electrospray ionization (ESI) mode?
A1: The most common and expected Multiple Reaction Monitoring (MRM) transition for m1dA involves the precursor ion of the protonated molecule and the product ion corresponding to the protonated N1-methyladenine base after the neutral loss of the 2'-deoxyribose sugar (116.1 Da). While direct literature specifying the transition for the deoxy- form is scarce, the transition for N1-methyladenosine (m1A) is well-established. For m1dA, the analogous transition is highly probable.
Q2: Which type of liquid chromatography is best suited for m1dA analysis?
A2: Due to the polar nature of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography.[1] HILIC provides better retention and separation of polar analytes like m1dA.[2][3] However, reversed-phase methods using a C18 column can also be employed, often with aqueous mobile phases containing a low percentage of organic solvent.[4][5]
Q3: What are typical mobile phases for HILIC analysis of methylated nucleosides?
A3: For HILIC separations, a common mobile phase combination is a high concentration of an organic solvent like acetonitrile (B52724) as the weak eluent (Mobile Phase B) and an aqueous buffer as the strong eluent (Mobile Phase A). Additives are used to improve peak shape and ionization efficiency. Common additives include formic acid or ammonium (B1175870) acetate.[3][6] Some studies have shown that the addition of malic acid to the mobile phase can enhance the detection sensitivity of methylated nucleosides.[3]
Q4: How should I prepare my DNA samples for m1dA analysis?
A4: The standard procedure involves the enzymatic digestion of DNA to its constituent nucleosides.[5][7] This is typically achieved using a cocktail of enzymes, such as DNA degradase, or a sequential digestion with a nuclease (like nuclease P1) to break down the DNA into nucleotides, followed by a phosphatase (like alkaline phosphatase) to remove the phosphate (B84403) groups, yielding nucleosides.[5] It is crucial to ensure complete digestion to obtain accurate quantification.
Q5: What are some key MS source parameters to optimize for m1dA analysis?
A5: Key source parameters to optimize include the electrospray voltage, ion source gas temperatures (gas 1 and gas 2), nebulizer gas pressure, and capillary voltage. These parameters influence the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer. Optimal values are instrument-dependent and should be determined empirically by infusing a standard solution of m1dA.
Troubleshooting Guides
Poor Peak Shape or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Retention | If using reversed-phase, consider switching to a HILIC column for better retention of polar m1dA. For HILIC, ensure the starting mobile phase has a high percentage of organic solvent (e.g., >90% acetonitrile). |
| Incorrect MRM Transition | Verify the precursor and product ion masses for m1dA. Use the recommended transition of m/z 266.1 → 150.1. |
| Suboptimal Collision Energy | Optimize the collision energy by performing a breakdown curve for the m1dA standard. Start with an estimated value and vary it to find the setting that yields the highest product ion intensity. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (-20°C or -80°C). |
| Ion Suppression/Enhancement | Dilute the sample to reduce matrix effects. Use a stable isotope-labeled internal standard for m1dA if available to correct for matrix effects. |
| Clogged LC System or Column | Flush the LC system and column with appropriate solvents. If the backpressure is high, consider replacing the column. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. |
| Dirty Ion Source | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
| Leaks in the LC System | Check all fittings and connections for leaks. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a more rigorous needle wash protocol if necessary. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections. For HILIC, equilibration can take longer than for reversed-phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure they are well-mixed. |
| Air Bubbles in the Pump | Purge the LC pumps to remove any air bubbles. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound (m1dA).
Table 1: Mass Spectrometry Parameters for m1dA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Estimated Collision Energy (eV) | Polarity |
| This compound (m1dA) | 266.1 | 150.1 | 15 - 25 | Positive |
| 2'-deoxyadenosine (dA) - for comparison | 252.2 | 136.1 | 10 - 20 | Positive |
Note: The collision energy is instrument-dependent and should be optimized empirically. The provided range is an estimated starting point based on similar compounds.[5]
Table 2: Example Liquid Chromatography Parameters
| Parameter | HILIC Method Example |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | Highly dependent on the specific column and gradient. For HILIC, more polar compounds like m1dA will have longer retention times. |
Experimental Protocols
Protocol 1: DNA Extraction and Enzymatic Digestion
-
DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). The A260/A280 ratio should be ~1.8 for pure DNA.
-
Enzymatic Digestion:
-
To 1-5 µg of DNA, add the enzyme cocktail (e.g., DNA Degradase Plus) or a sequential addition of nuclease P1 followed by alkaline phosphatase, according to the manufacturer's protocol.
-
Incubate the reaction at 37°C for 2-4 hours or until digestion is complete.
-
If using sequential digestion, adjust the buffer conditions for the second enzyme as required.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes and other interfering substances, perform a solid-phase extraction (SPE) or a simple protein precipitation with cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
-
Final Preparation:
-
Dry the sample under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried nucleosides in a solvent compatible with your initial LC mobile phase conditions (e.g., 90% acetonitrile for HILIC).
-
Protocol 2: LC-MS/MS Analysis of m1dA
-
Instrument Setup:
-
Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the mass spectrometer in positive ESI and MRM mode.
-
-
MRM Method Creation:
-
Create an MRM method with the transition for m1dA (m/z 266.1 → 150.1) and any other nucleosides of interest.
-
Set the collision energy to a starting value (e.g., 20 eV) for optimization.
-
-
Collision Energy Optimization:
-
Infuse a standard solution of m1dA directly into the mass spectrometer or perform multiple injections on the LC-MS/MS system with varying collision energies.
-
Create a breakdown curve by plotting product ion intensity against collision energy to determine the optimal value.
-
-
Calibration Curve:
-
Prepare a series of calibration standards of m1dA of known concentrations.
-
Inject the calibration standards to generate a calibration curve for quantification.
-
-
Sample Analysis:
-
Inject the prepared DNA digest samples.
-
Integrate the peak areas for the m1dA MRM transition.
-
-
Data Analysis:
-
Quantify the amount of m1dA in the samples by comparing their peak areas to the calibration curve.
-
Normalize the amount of m1dA to the total amount of DNA analyzed or to the amount of a reference nucleoside like 2'-deoxyguanosine (B1662781) (dG).
-
Visualizations
Caption: Experimental workflow for m1dA analysis.
Caption: Troubleshooting decision tree for m1dA detection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing N1-Methyl-2'-deoxyadenosine (m1A) Rearrangement during Oligonucleotide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methyl-2'-deoxyadenosine (m1A) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of m1A chemistry, specifically preventing its rearrangement to N6-Methyl-2'-deoxyadenosine (m6A) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (m1A) rearrangement?
A1: this compound (m1A) is a modified nucleoside that can undergo a chemical transformation known as the Dimroth rearrangement, particularly under alkaline conditions.[1] This rearrangement converts m1A to its isomer, N6-Methyl-2'-deoxyadenosine (m6A). This is a significant issue during the final deprotection step of oligonucleotide synthesis, which typically involves strong bases like ammonium (B1175870) hydroxide (B78521).[1]
Q2: Why is it crucial to prevent the m1A to m6A rearrangement?
A2: The N1-methylation of adenosine (B11128) drastically alters its properties. It introduces a positive charge and disrupts the canonical Watson-Crick base pairing. The resulting m1A modification can alter the hydrophobicity, stacking properties, and overall conformation of the oligonucleotide. The rearranged product, m6A, has different biological functions and structural implications. Therefore, to ensure the synthesis of the correct oligonucleotide with the intended modification and biological activity, preventing this rearrangement is critical.
Q3: What are the primary strategies to prevent the Dimroth rearrangement of m1A during oligonucleotide synthesis?
A3: There are two main strategies to prevent the rearrangement of m1A to m6A:
-
Use of a Protected m1A Phosphoramidite (B1245037): Employing a phosphoramidite of m1A with a protecting group on the exocyclic amine, such as N-chloroacetyl, can prevent the rearrangement during synthesis and deprotection.
-
Mild Deprotection Conditions: Utilizing mild basic conditions for the deprotection step can effectively avoid the rearrangement. This is the most common approach and involves using reagents that are less harsh than standard ammonium hydroxide at elevated temperatures.
Q4: What are some recommended mild deprotection conditions?
A4: Several mild deprotection protocols have been developed. Some of the most common include:
-
Potassium Carbonate in Methanol (B129727): A solution of 0.05M potassium carbonate in methanol at room temperature is a widely used mild deprotection agent.[2][3]
-
Ammonia/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (typically 1:1 v/v) can be used for rapid deprotection at room temperature or slightly elevated temperatures, which can minimize the rearrangement.
-
Tert-butylamine (B42293) in Water: A mixture of tert-butylamine and water can also be employed for deprotection under milder conditions than concentrated ammonium hydroxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| HPLC or Mass Spectrometry analysis shows a significant peak corresponding to the m6A-containing oligonucleotide. | The deprotection conditions were too harsh (e.g., prolonged heating with concentrated ammonium hydroxide). | 1. Switch to a mild deprotection protocol. See the "Experimental Protocols" section for details on various mild deprotection methods.2. If using a standard deprotection, ensure the temperature and time are strictly controlled and minimized.3. For future syntheses, consider using an N-chloroacetyl protected m1A phosphoramidite. |
| Low yield of the final m1A-containing oligonucleotide. | 1. Incomplete deprotection under mild conditions.2. Degradation of the oligonucleotide during extended deprotection times. | 1. Optimize the deprotection time for your specific mild deprotection reagent. A time course experiment may be necessary.2. Ensure the deprotection reagents are fresh and of high quality.3. If using potassium carbonate in methanol, ensure the solution is neutralized before drying down the oligonucleotide. |
| Presence of unexpected side products in the final product. | The chosen mild deprotection reagent may not be compatible with other modifications on the oligonucleotide. | 1. Carefully review the chemical compatibility of all modified nucleosides in your sequence with the selected deprotection method.2. Consider using "UltraMILD" phosphoramidites for all bases in conjunction with a very gentle deprotection protocol if your oligonucleotide contains other sensitive modifications. |
Data Presentation
While direct comparative quantitative data on the percentage of m1A to m6A rearrangement under various mild deprotection conditions is not extensively published in a single study, the literature strongly indicates that standard deprotection with ammonium hydroxide at elevated temperatures leads to significant rearrangement, while mild conditions are effective at preventing it.
Table 1: Qualitative Comparison of Deprotection Methods for Preventing m1A Rearrangement
| Deprotection Method | Temperature | Time | Efficacy in Preventing Rearrangement | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Low (Significant Rearrangement) | Standard deprotection method, not recommended for m1A. |
| 2M Ammonia in Methanol | Room Temp. | 60 hours | High | A mild condition that has been shown to be effective. |
| 0.05M Potassium Carbonate in Methanol | Room Temp. | 4-24 hours | High | A widely used mild deprotection method.[2][3] Requires neutralization before drying. |
| Ammonia/Methylamine (AMA) | Room Temp. or 65°C | 10-30 min | Moderate to High | Fast deprotection, but care must be taken with temperature and time to minimize rearrangement. |
| Tert-butylamine/Water (1:3 v/v) | 60°C | 6 hours | High | An alternative mild deprotection method. |
Experimental Protocols
Protocol 1: General Oligonucleotide Synthesis Incorporating m1A
This protocol outlines the key steps for synthesizing an oligonucleotide containing m1A, with a focus on preventing the Dimroth rearrangement.
-
Phosphoramidite Preparation: Use a commercially available this compound phosphoramidite. If using a protected version, an N-chloroacetyl protected phosphoramidite is recommended.
-
Automated DNA Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using standard phosphoramidite chemistry cycles.
-
Cleavage and Deprotection (Mild Conditions):
-
Option A: Potassium Carbonate in Methanol
-
After synthesis, transfer the controlled pore glass (CPG) support to a sealed vial.
-
Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4-24 hours with gentle agitation.
-
Filter the solution to remove the CPG.
-
Neutralize the solution by adding an appropriate amount of an acid (e.g., acetic acid).
-
Evaporate the solvent.
-
-
Option B: Ammonia/Methylamine (AMA)
-
Transfer the CPG support to a sealed vial.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Incubate at room temperature for 30 minutes or at 65°C for 10 minutes.
-
Filter the solution to remove the CPG.
-
Evaporate the solvent.
-
-
-
Purification: Purify the deprotected oligonucleotide using standard methods such as HPLC or PAGE.
-
Analysis: Analyze the final product by mass spectrometry and HPLC to confirm the correct mass and purity, and to check for the absence of the m6A rearranged product.
Protocol 2: Synthesis and Deprotection using N6-Chloroacetyl-N1-methyl-2'-deoxyadenosine
-
Phosphoramidite Synthesis: The N6-chloroacetyl-N1-methyl-5'-O-(p-anisyldiphenylmethyl)-2'-deoxyadenosine-3'-phosphoramidite is synthesized starting from 2'-deoxyadenosine (B1664071) through a multi-step process involving monomethoxytritylation, methylation at the N-1 position, and subsequent N-chloroacetylation.
-
Oligonucleotide Synthesis: The synthesized phosphoramidite is then used in a standard automated oligonucleotide synthesizer.
-
Deprotection: A controlled anhydrous deprotection condition is used to avoid the Dimroth rearrangement. This typically involves treatment with a reagent that removes the chloroacetyl group without promoting the rearrangement, followed by a standard mild deprotection for the other protecting groups.
Visualizations
References
Improving the efficiency of N1-Methyl-2'-deoxyadenosine phosphoramidite coupling
Welcome to the technical support center for N1-Methyl-2'-deoxyadenosine (m1dA) phosphoramidite (B1245037). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency of their oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for this compound phosphoramidite?
A1: The this compound phosphoramidite is known for its high coupling efficiency. With standard activators such as 0.45M 1H-Tetrazole in acetonitrile (B52724), a coupling efficiency of over 99% can be readily achieved.[1]
Q2: What activator and coupling time are recommended for m1dA phosphoramidite?
A2: For optimal results, a 15-minute coupling time is recommended.[2] While standard activators like 1H-Tetrazole work very well[1], for the RNA equivalent (1-Methyladenosine), 0.25M 5-Benzylthio-1H-tetrazole in acetonitrile has been shown to yield 96% coupling efficiency with a 15-minute coupling time, which was a significant improvement over 1H-tetrazole under the same conditions.[3]
Q3: Are there any special considerations for the deprotection of oligonucleotides containing m1dA?
A3: Yes, this is a critical step. Due to the sensitivity of the N1-methyladenine moiety, standard ammonium (B1175870) hydroxide (B78521) deprotection methods can cause rearrangement to N6-methyladenosine (m6dA).[3] To avoid this, it is highly recommended to use UltraMild deprotection conditions. A solution of 2M anhydrous ammonia (B1221849) in methanol (B129727) for 24 hours at room temperature is an effective method.[1][3] The use of UltraMild phosphoramidites for the other bases in the sequence and an UltraMild Cap A reagent containing phenoxyacetic anhydride (B1165640) (Pac2O) is also advised to prevent protecting group exchange.[3]
Q4: What impact does the N1-methylation have on the properties of the adenine (B156593) base?
A4: The N1-methylation significantly alters the properties of the adenine base. It increases the basicity of the nucleobase, with 1-methyladenosine (B49728) having a pKa of 8.25 compared to 3.5 for adenosine.[1][2][3] This methylation prevents the base from participating in standard Watson-Crick base pairing and introduces a positive charge.[1][2][3] These changes also affect the hydrophobicity, stacking properties, and water molecule ordering around the base.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound phosphoramidite.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency (<98%) | Moisture Contamination: Water in the acetonitrile (ACN) or other reagents is a primary cause of reduced coupling efficiency.[4][5] Moisture can hydrolyze the phosphoramidite, rendering it inactive.[5][] | Use anhydrous acetonitrile with a water content of 10-15 ppm or lower.[5] Ensure all reagents and gas lines are dry.[5] Consider treating the phosphoramidite solution with 3 Å molecular sieves for two days prior to use.[7] |
| Degraded Phosphoramidite: Improper storage or prolonged exposure to ambient conditions can lead to degradation. | Store phosphoramidites under a dry, inert atmosphere at the recommended temperature. Use fresh solutions for synthesis. | |
| Insufficient Coupling Time: While m1dA couples efficiently, very short coupling times may be incomplete. | A coupling time of 15 minutes is recommended for optimal results.[2] | |
| Suboptimal Activator Concentration: Incorrect activator concentration can affect the rate and efficiency of the coupling reaction. | Use a 0.45M solution of 1H-Tetrazole in acetonitrile for consistent, high-efficiency coupling.[1] | |
| Presence of n-1 Deletion Mutants in Final Product | Inefficient Capping: Unreacted 5'-hydroxyl groups that are not capped will react in the subsequent coupling cycle, leading to deletion sequences.[5] | Ensure the capping step is highly efficient. For some synthesizers, increasing the delivery volume and time for the capping reagents may be necessary.[5] The use of 6.5% DMAP solution as the Cap B reagent can increase capping efficiency to >99%.[5] |
| Rearrangement of m1dA to m6dA | Harsh Deprotection Conditions: Standard deprotection with aqueous ammonium hydroxide can cause the Dimroth rearrangement of the N1-methyladenine.[3] | Use UltraMild deprotection conditions. A 2M solution of anhydrous ammonia in methanol for 24 hours at room temperature is recommended.[1][3] For RNA containing 1-methyladenosine, deprotection with 2M methanolic ammonia at room temperature for 17-48 hours is suggested.[3] |
| Unexpected Peaks in HPLC/MS Analysis | Phosphoramidite Impurities: The presence of impurities in the phosphoramidite stock can lead to side reactions and unexpected products.[4] | Ensure high purity of the m1dA phosphoramidite. If issues persist, repurification of the phosphoramidite may be necessary.[7] |
| Side Reactions During Synthesis: Incomplete capping can lead to a population of n-1mers that are difficult to separate from the full-length product.[5] | Optimize the capping step as described above. |
Experimental Protocols
Standard Coupling Cycle for this compound Phosphoramidite
This protocol outlines a typical cycle on an automated DNA synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group is removed from the support-bound oligonucleotide chain by treating it with the deblocking solution. The resulting orange-colored DMT cation is washed away, and the intensity of the color can be measured to determine coupling efficiency from the previous cycle.[8]
-
-
Coupling:
-
Reagents:
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).[1]
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[8] This activated species then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reaction Time: 15 minutes.[2]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine or Lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles. This is crucial for minimizing the formation of deletion mutants.[5]
-
-
Oxidation:
-
Reagent: Iodine solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
This cycle is repeated for each monomer to be added to the sequence.
Visual Guides
Caption: Automated synthesis cycle for incorporating m1dA.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
Troubleshooting poor yield in N1-Methyl-2'-deoxyadenosine oligo synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor yield during the synthesis of oligonucleotides containing N1-Methyl-2'-deoxyadenosine (m¹A).
Frequently Asked Questions (FAQs)
Q1: Is the this compound (m¹A) phosphoramidite (B1245037) stable under standard synthesis conditions?
A1: Yes, the m¹A phosphoramidite is generally stable during the standard automated solid-phase synthesis cycle (detritylation, coupling, capping, and oxidation). The primary challenge with m¹A arises during the final deprotection step.
Q2: What is the expected coupling efficiency for m¹A phosphoramidite?
A2: The coupling efficiency of this compound (m¹dA) phosphoramidite is excellent, typically exceeding 99% when using a standard activator like 0.45M 1H-Tetrazole in acetonitrile (B52724).[1] This high efficiency means that under optimal conditions, the incorporation of m¹A should not be the primary source of yield loss.
Q3: What is the Dimroth rearrangement and why is it a concern for m¹A oligo synthesis?
A3: The Dimroth rearrangement is a chemical reaction where the N1-methyladenosine isomer rearranges to the more thermodynamically stable N6-methyladenosine (m⁶A) under alkaline conditions.[2][3] This is a major concern during the deprotection step of oligonucleotide synthesis, which traditionally uses aqueous ammonium (B1175870) hydroxide (B78521). This rearrangement will result in a mixed population of oligonucleotides and a lower yield of the desired m¹A-containing product.
Q4: Can I use standard deprotection methods for oligonucleotides containing m¹A?
A4: It is strongly advised to avoid standard deprotection methods that use aqueous ammonium hydroxide at elevated temperatures. These conditions can lead to significant Dimroth rearrangement of m¹A to m⁶A.[1][2] Milder, anhydrous deprotection protocols are necessary to preserve the m¹A modification.
Q5: What is the best way to purify oligonucleotides containing m¹A?
A5: Due to the presence of a modification and the potential for closely related impurities (such as failure sequences or rearranged products), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended purification method.[4][5] This technique provides excellent resolution to separate the full-length, correct oligonucleotide from contaminants.
Troubleshooting Guide
Poor yield in m¹A oligo synthesis can arise from several factors. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve them.
Low Coupling Efficiency
Problem: Trityl monitoring shows a significant drop in coupling efficiency after the introduction of the m¹A phosphoramidite.
Possible Causes & Solutions:
-
Moisture Contamination: The presence of water is a primary cause of reduced coupling efficiency. Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.
-
Solution: Ensure all reagents, especially the acetonitrile (ACN) used for phosphoramidite dissolution and washing, are anhydrous. Use fresh, high-quality reagents and consider drying the argon or helium gas used in the synthesizer with an in-line filter.[6]
-
-
Degraded Phosphoramidite: The m¹A phosphoramidite may have degraded due to improper storage or handling.
-
Solution: Use fresh phosphoramidite and dissolve it immediately before use. Store phosphoramidites under an inert atmosphere (argon) and at the recommended temperature.
-
-
Inefficient Activator: While 1H-Tetrazole is effective for m¹dA, for the RNA equivalent (m¹A), a more acidic activator might be necessary for optimal performance, especially with shorter coupling times.
-
Solution: For m¹A RNA synthesis, consider using 5-Benzylthio-1H-tetrazole (BTT) as the activator.[7] For DNA synthesis, ensure the 1H-Tetrazole solution is fresh and at the correct concentration.
-
-
Insufficient Coupling Time: While m¹dA couples efficiently, very short coupling times may not be sufficient for complete reaction.
-
Solution: If you suspect incomplete coupling, you can modestly increase the coupling time for the m¹A monomer.
-
Final Yield is Low Despite Good Coupling Efficiencies
Problem: The synthesis report indicates high stepwise coupling efficiencies, but the final quantified yield of the purified oligonucleotide is low.
Possible Causes & Solutions:
-
Dimroth Rearrangement during Deprotection: This is the most likely cause of low yield of the correct product. Standard deprotection with aqueous ammonia (B1221849) will convert a significant portion of your m¹A-containing oligos to m⁶A.
-
Solution: Employ a mild, anhydrous deprotection protocol. A recommended method is to use 2M ammonia in methanol (B129727) at room temperature for 24-60 hours.[1][2] This minimizes the presence of water and reduces the rate of rearrangement.
-
-
Incomplete Deprotection: The protecting groups on the m¹A or other bases may not be fully removed, leading to a heterogeneous product mixture that is difficult to purify and results in a lower yield of the desired product.
-
Solution: If using a mild deprotection protocol, ensure the reaction time is sufficient for complete removal of all protecting groups. For example, when using 2M ammonia in methanol, a deprotection time of up to 60 hours may be necessary to cleave the N2-isobutyryl protecting group from guanine (B1146940).[2]
-
-
Loss during Purification: Significant product loss can occur during purification if the incorrect method is chosen or if the protocol is not optimized.
-
Solution: Use RP-HPLC for purification. To maximize recovery, ensure the oligonucleotide is fully dissolved before injection and that the collection parameters are set correctly to capture the entire product peak.
-
Data Presentation
Table 1: Comparison of Coupling Activators for Modified Oligonucleotide Synthesis
| Activator | Concentration | Typical Coupling Time | Reported Efficiency for m¹dA | Notes |
| 1H-Tetrazole | 0.45 M in ACN | 30 - 60 seconds | > 99%[1] | Standard, effective activator for DNA synthesis. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M in ACN | 30 - 60 seconds | High | More soluble in ACN than 1H-Tetrazole. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M in ACN | ~3 minutes for RNA | High | Recommended for RNA synthesis, more acidic than ETT.[7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 M in ACN | 30 - 60 seconds | High | Less acidic than tetrazoles, good for large-scale synthesis to reduce n+1 impurities.[7][8] |
Table 2: Comparison of Deprotection Methods for m¹A-Containing Oligonucleotides
| Deprotection Reagent | Temperature | Time | Expected Outcome for m¹A | Notes |
| Concentrated Ammonium Hydroxide (aqueous) | 55 °C | 8 - 12 hours | Low Yield of m¹A product due to significant Dimroth rearrangement to m⁶A.[2] | Not Recommended. |
| 2M Ammonia in Methanol (anhydrous) | Room Temp. | 24 - 60 hours | High Yield of m¹A product. | Recommended mild condition to prevent rearrangement.[1][2] |
| Triethylamine trihydrofluoride (TEA·3HF) | 65 °C | 2.5 hours | High Yield of m¹A-RNA product. | Used for the desilylation step in RNA synthesis after initial base deprotection. Reported to be simpler and higher yielding than TBAF.[9] |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Cycle for m¹A Incorporation
This protocol outlines the steps for a single coupling cycle on an automated DNA synthesizer.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the free 5'-hydroxyl group for the coupling reaction.
-
Coupling: The m¹A phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) and an activator (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile) are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. A typical coupling time is 30-60 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles. This is achieved by treating the support with a solution of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).[10] This step is crucial to minimize the formation of deletion mutations (n-1 sequences).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes the addition of one nucleotide. The cycle is then repeated, starting with the detritylation of the newly added nucleotide.
Protocol 2: Mild Deprotection of m¹A-Containing Oligonucleotides
This protocol is designed to cleave the oligonucleotide from the solid support and remove the protecting groups while minimizing the Dimroth rearrangement of m¹A.
-
After synthesis, dry the solid support thoroughly under a stream of argon.
-
Transfer the support to a sealed vial.
-
Add a solution of 2M ammonia in anhydrous methanol. Ensure the support is fully submerged.
-
Incubate at room temperature for 24-60 hours. The longer incubation time may be necessary for complete removal of the protecting group on guanine (isobutyryl).
-
After incubation, carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for quantification and purification.
Protocol 3: RP-HPLC Purification of m¹A-Containing Oligonucleotides
This protocol provides a general guideline for the purification of m¹A-containing oligonucleotides. The exact gradient may need to be optimized based on the sequence and length of the oligonucleotide.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Procedure:
-
Resuspend the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 260 nm. The full-length product is typically the major, most hydrophobic (longest retention time) peak.
-
Collect the fractions corresponding to the main peak.
-
Combine the collected fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) to remove the TEAA buffer salts.
-
Visualizations
Caption: Workflow for this compound oligo synthesis.
Caption: Troubleshooting flowchart for poor yield in m¹A oligo synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atdbio.com [atdbio.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Overcoming Polymerase Stalling at N1-Methyl-2'-deoxyadenosine (m1A) Lesions In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro bypass of N1-methyl-2'-deoxyadenosine (m1A) DNA lesions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during primer extension and translesion synthesis (TLS) assays.
Frequently Asked Questions (FAQs)
Q1: Why does the this compound (m1A) lesion cause polymerase stalling?
A1: The m1A lesion is a significant block to replicative DNA polymerases because the methyl group at the N1 position of adenosine (B11128) disrupts the Watson-Crick base pairing face.[1] This prevents the formation of a standard A-T base pair, which is essential for the high-fidelity active site of replicative polymerases.
Q2: Which DNA polymerases can bypass the m1A lesion in vitro?
A2: Several specialized translesion synthesis (TLS) DNA polymerases have been identified to bypass m1A lesions. The primary polymerases involved are:
-
DNA Polymerase ι (Pol ι): This is a key polymerase that can efficiently and correctly insert a thymine (B56734) (T) opposite the m1A lesion.[1][2]
-
DNA Polymerase η (Pol η): Pol η is also capable of bypassing m1A, although it can be more error-prone than Pol ι at this lesion.
-
DNA Polymerase θ (Pol θ): This polymerase can function in a pathway to bypass m1A, often acting to extend after an initial insertion.
-
DNA Polymerase ζ (Pol ζ): Pol ζ typically acts as an extender polymerase, continuing synthesis after another polymerase has inserted a nucleotide opposite the lesion.
Q3: What is the mechanism of error-free bypass of m1A by DNA Polymerase ι?
A3: DNA Polymerase ι facilitates error-free bypass of m1A through a unique structural mechanism. The m1A nucleotide rotates into the syn conformation, presenting its Hoogsteen edge for base pairing. An incoming dTTP can then form a stable Hoogsteen base pair with the syn-m1A, allowing for correct insertion of thymine opposite the lesion.[1][3]
Q4: What is the expected outcome of a successful m1A bypass in a primer extension assay?
A4: In a denaturing polyacrylamide gel electrophoresis (PAGE) analysis of a successful bypass, you would expect to see the radiolabeled primer extended to the full length of the template. The intensity of the stalled band (at the position of the m1A lesion) will decrease, while the intensity of the full-length product band will increase over time or with increasing polymerase concentration.
Troubleshooting Guides
Issue 1: No Bypass or Very Weak Bypass Product
Question: I am not observing any full-length product, or only a very faint band, in my primer extension assay. The polymerase appears to be completely stalled at the m1A lesion.
| Possible Cause | Recommended Solution |
| Incorrect Polymerase Choice | Ensure you are using a specialized TLS polymerase known to bypass m1A lesions (e.g., Pol ι, Pol η). Replicative polymerases will be strongly blocked. |
| Suboptimal Reaction Buffer | Verify the composition of your reaction buffer. TLS polymerases often have specific buffer requirements. For example, a standard buffer for Pol ι and Pol η contains 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA, and 10% glycerol.[4] Adjusting the pH or Mg²⁺ concentration may be necessary for other polymerases. |
| Inactive Polymerase | Use a fresh aliquot of the polymerase and ensure it has been stored correctly. It is advisable to test the polymerase activity on an undamaged template as a positive control. |
| Degraded m1A-containing Template | While generally stable, prolonged incubation at high temperatures or exposure to harsh chemicals should be avoided.[5] If degradation is suspected, use a fresh dilution of the m1A-containing oligonucleotide. |
| Inefficient Primer Annealing | Optimize the annealing temperature for your primer-template duplex. A temperature 5°C below the calculated melting temperature (Tm) is a good starting point. You can perform a temperature gradient to find the optimal annealing temperature. |
| Incorrect dNTP Concentration | Ensure you are using an adequate and balanced concentration of all four dNTPs. For standard assays, a concentration of 25-50 µM for each dNTP is common.[4] |
| Insufficient Incubation Time or Temperature | Increase the incubation time of the reaction. For some polymerases, a higher temperature (e.g., 37°C) may be required for optimal activity.[4] |
Issue 2: Predominant Stalling with Some Low-Level Bypass
Question: I see a strong band corresponding to polymerase stalling at the m1A lesion and only a weak band for the full-length product. How can I improve the bypass efficiency?
| Possible Cause | Recommended Solution |
| Suboptimal Polymerase Concentration | Increase the concentration of the TLS polymerase in the reaction. Perform a titration to find the optimal enzyme concentration that maximizes bypass without introducing artifacts. |
| Need for an "Extender" Polymerase | Some "inserter" polymerases (like Pol ι) are efficient at placing a nucleotide opposite the lesion but may be less efficient at subsequent extension. Consider a two-polymerase assay where you first incubate with an inserter (e.g., Pol ι) and then add an extender polymerase (e.g., Pol ζ) to facilitate full-length synthesis. |
| Presence of Inhibitors | Ensure the purity of your template and primer oligonucleotides. Residual salts or other contaminants from synthesis can inhibit polymerase activity. Re-purifying the oligonucleotides may be necessary. |
| Influence of Auxiliary Factors | For some TLS polymerases, the presence of auxiliary factors like PCNA can enhance processivity and bypass efficiency.[3] Consider adding purified PCNA to your in vitro reaction if you are using a polymerase known to interact with it. |
Issue 3: Unexpected Bands or Smeared Gel
Question: My gel shows multiple bands that do not correspond to the expected stalled or full-length products, or there is significant smearing.
| Possible Cause | Recommended Solution |
| Nuclease Contamination | Ensure all reagents and reaction vessels are nuclease-free. Use fresh, high-quality reagents. |
| Primer-Dimer Formation | Check your primer design for self-complementarity. If primer-dimers are suspected, you may need to redesign the primer. |
| Misincorporation and Stalling | Some TLS polymerases are error-prone and may misincorporate a nucleotide opposite the m1A lesion, leading to stalling at a subsequent position. To test for this, run single dNTP extension reactions to identify which nucleotides are being incorporated. |
| Template Secondary Structures | Analyze your template sequence for the potential to form strong secondary structures (e.g., hairpins) that could impede polymerase progression. |
| Excessive Polymerase Concentration | Very high concentrations of some polymerases can lead to non-specific binding and synthesis, resulting in smearing. Optimize the polymerase concentration as described in Issue 2. |
Data Presentation
Table 1: Quantitative Data on m1A Bypass by Human DNA Polymerase ι
This table summarizes the steady-state kinetic parameters for single nucleotide incorporation opposite an m1A lesion by human Pol ι.
| Incoming dNTP | Vmax/Km (relative efficiency) | Fidelity (f_inc) |
| dTTP (correct) | 1.0 | 1.0 |
| dCTP (incorrect) | ~0.01 | ~1/100 |
Data adapted from steady-state kinetic analyses which indicate that Pol ι is approximately 100-fold more efficient at incorporating the correct nucleotide T versus the incorrect nucleotide C opposite m1A.[1][2]
Experimental Protocols
Protocol 1: In Vitro Primer Extension Assay for m1A Bypass
This protocol is a general guideline for assessing the ability of a TLS polymerase to bypass an m1A lesion.
1. Materials:
-
Purified TLS DNA Polymerase (e.g., human Pol ι or Pol η)
-
m1A-containing template oligonucleotide
-
5'-radiolabeled (e.g., ³²P) primer oligonucleotide
-
10x Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT, 1 mg/ml BSA, 100% glycerol)
-
dNTP mix (e.g., 1 mM each of dATP, dCTP, dGTP, dTTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
2. Procedure:
-
Anneal Primer and Template: Mix the m1A-containing template and the 5'-radiolabeled primer in a 1.5:1 molar ratio in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Set up the Reaction: On ice, prepare the reaction mixture in a final volume of 10 µL:
-
1 µL 10x Reaction Buffer
-
1 µL Annealed primer/template (e.g., 10 nM final concentration)
-
x µL dNTP mix (e.g., 50 µM final concentration of each dNTP)
-
x µL Purified TLS Polymerase (concentration to be optimized)
-
Nuclease-free water to 10 µL
-
-
Initiate the Reaction: Transfer the reaction tubes to a 37°C water bath or thermocycler to start the reaction.
-
Time Course: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), remove the reaction tube and add 10 µL of Stop Solution to terminate the reaction.
-
Denaturing PAGE: Heat the samples at 95°C for 5 minutes, then load them onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Visualization: After electrophoresis, expose the gel to a phosphor screen and visualize the results using a phosphorimager.
Mandatory Visualizations
Caption: Workflow for an in vitro primer extension assay to assess m1A lesion bypass.
Caption: A logical workflow for troubleshooting failed m1A lesion bypass experiments.
References
- 1. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translesion Synthesis: Insights into the Selection and Switching of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Gap-directed Translesion DNA Synthesis of an Abasic Site Involving Human DNA Polymerases ϵ, λ, and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microsynth.com [microsynth.com]
Technical Support Center: Enhancing the Stability of N1-Methyl-2'-deoxyadenosine in DNA Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the stability of N1-Methyl-2'-deoxyadenosine (m1A) in your DNA samples. N1-methyladenine is a DNA adduct formed by alkylating agents that can block DNA replication and is highly cytotoxic.[1] Proper sample handling and storage are crucial for accurate quantification and analysis of this important DNA modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m1A) and why is its stability a concern?
A1: this compound (m1A) is a modified nucleoside that forms in DNA through the reaction with certain alkylating agents, including some chemotherapeutic drugs and environmental mutagens. The methylation occurs at the N1 position of the adenine (B156593) base. This modification is problematic because the N1 position is involved in the Watson-Crick base pairing with thymine. The presence of a methyl group at this position disrupts the standard hydrogen bonding, destabilizes the DNA double helix, and can stall DNA replication, leading to cytotoxicity and mutagenesis.[1] Its instability during sample preparation and storage can lead to underestimation of its levels and inaccurate experimental results.
Q2: What are the primary degradation pathways for m1A in DNA?
A2: The primary degradation pathways for m1A in DNA involve both enzymatic repair and chemical decomposition.
-
Enzymatic Repair: In living cells, m1A lesions are actively repaired. The main pathway is through direct demethylation by AlkB family proteins (e.g., ALKBH1, ALKBH3 in mammals) via an oxidative demethylation process.[2] Another pathway is base excision repair (BER), where a DNA glycosylase recognizes and excises the m1A base, initiating a cascade of events to replace it with a normal adenine.[3]
-
Chemical Degradation (Depurination): Chemically, the N-glycosidic bond linking the m1A base to the deoxyribose sugar can be susceptible to hydrolysis, leading to depurination (loss of the base). This process is generally accelerated under acidic conditions and at elevated temperatures. While specific kinetic data for m1A depurination is limited, studies on similar modified nucleosides suggest that pH and temperature are critical factors.[4]
Q3: How does the presence of m1A affect the structure of DNA?
A3: The methylation at the N1 position of adenine prevents the formation of a standard Watson-Crick base pair with thymine. Instead, it favors the formation of a Hoogsteen base pair, where the m1A base adopts a syn conformation relative to the sugar. This altered base pairing destabilizes the local DNA duplex structure.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of m1A in DNA samples.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable m1A levels in samples known to contain the modification. | 1. Enzymatic degradation during sample collection and lysis: Active DNA repair enzymes (e.g., AlkB demethylases, DNA glycosylases) may have removed the m1A modification. 2. Chemical degradation during DNA extraction: Acidic conditions or high temperatures during lysis or purification can lead to depurination. 3. Inappropriate storage conditions: Prolonged storage at suboptimal temperatures or in non-buffered solutions can result in m1A loss. | 1. Inhibit enzymatic activity immediately: Use lysis buffers containing strong denaturants (e.g., guanidine (B92328) thiocyanate) and proteinase K to rapidly inactivate enzymes. Keep samples on ice at all times. 2. Use a validated DNA extraction protocol for modified bases: Employ neutral pH buffers (pH 7.0-8.0) throughout the extraction process. Avoid harsh acidic treatments. Consider using kits specifically designed for the preservation of epigenetic modifications.[6][7] 3. Store DNA samples appropriately: For short-term storage (weeks), store at 4°C in a buffered solution (e.g., TE buffer). For long-term storage, store at -80°C. Aliquot samples to avoid repeated freeze-thaw cycles. |
| High variability in m1A quantification between technical replicates. | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or reagent volumes during extraction can lead to differential degradation of m1A. 2. LC-MS/MS variability: Issues with the instrument, such as inconsistent ionization, can lead to variable signal intensity.[8] 3. Incomplete DNA digestion: Incomplete enzymatic digestion of DNA to single nucleosides will result in inaccurate quantification. | 1. Standardize your workflow: Ensure all samples are processed identically. Use calibrated equipment and prepare fresh reagents. 2. Troubleshoot the LC-MS/MS method: Check for retention time shifts, peak broadening, or signal suppression. Ensure the system is properly calibrated and the ion source is clean.[9] Use isotopically labeled internal standards for m1A to normalize for instrument variability. 3. Optimize DNA digestion: Ensure complete digestion by using a sufficient amount of a robust nuclease cocktail (e.g., DNA Degradase Plus) and optimizing incubation time and temperature. |
| Presence of unexpected peaks or high background in LC-MS/MS chromatogram. | 1. Contamination: Contaminants from reagents, plastics, or carryover from previous samples can interfere with the analysis.[8] 2. Sample matrix effects: Other molecules in the sample can co-elute with m1A and suppress or enhance its ionization.[4] | 1. Use high-purity reagents and consumables: Use LC-MS grade solvents and certified DNA-free tubes. Run blank injections between samples to check for carryover. 2. Optimize chromatographic separation: Adjust the gradient, flow rate, or column chemistry to separate m1A from interfering compounds. |
Quantitative Data Summary
Table 1: Illustrative Half-Life (t½) of a Modified Deoxynucleoside (2'-deoxyxanthosine) in Single-Stranded DNA at 37°C
| pH | Half-Life (hours) |
| 2.0 | 7.7 |
| 3.0 | 66 |
| 4.0 | 480 |
| 5.0 | 3,100 |
| 6.0 | 11,000 |
| 7.0 | 17,700 |
Data adapted from Vongchampa et al., Nucleic Acids Research, 2003. This table is for illustrative purposes only and may not reflect the exact stability of this compound.[4]
Experimental Protocols
Protocol 1: Recommended DNA Extraction for Preserving m1A
This protocol is designed to minimize both enzymatic and chemical degradation of m1A during DNA extraction from cultured cells.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 0.5% SDS.
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of Lysis Buffer per 10 million cells.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 50°C for 3 hours with gentle agitation.
-
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol.
-
-
RNA Digestion:
-
To the aqueous phase, add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube gently until the DNA precipitates.
-
Incubate at -20°C for at least 1 hour.
-
-
DNA Washing and Resuspension:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Store at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Quantification of m1A by LC-MS/MS
Materials:
-
Purified DNA sample
-
DNA Degradase Plus (or a similar nuclease cocktail)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
m1A and 2'-deoxyadenosine (B1664071) standards
-
Isotopically labeled m1A internal standard (optional but recommended)
Procedure:
-
DNA Digestion:
-
To 1-2 µg of purified DNA, add 1 µL of DNA Degradase Plus and the corresponding buffer to a final volume of 20 µL.
-
Incubate at 37°C for 2-4 hours to ensure complete digestion to single nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
If using an internal standard, add it to the digested sample.
-
Dilute the sample with an appropriate volume of LC-MS grade water.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect m1A and deoxyadenosine (B7792050) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Establish a standard curve using known concentrations of m1A and deoxyadenosine to quantify the amount of m1A relative to total deoxyadenosine.
-
Visualizations
Caption: Recommended workflow for m1A analysis.
Caption: Major degradation pathways of m1A in DNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity and regulation of repair of alkylation damage to nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Purification | DNA Extraction Methods [promega.sg]
- 7. DNA extraction from paraffin embedded material for genetic and epigenetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N1-Methyl-2'-deoxyadenosine (m1A) Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and achieve optimal results in their N1-Methyl-2'-deoxyadenosine (m1A) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in m1A immunoassays?
High background noise in m1A immunoassays can originate from several sources, broadly categorized as issues with reagents, protocol steps, or sample preparation. The most common culprits include:
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the solid phase (e.g., ELISA plate, nitrocellulose membrane) is a primary cause of high background.
-
Suboptimal Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can lead to non-specific binding.
-
Inadequate Washing: Insufficient or inefficient washing steps fail to remove unbound antibodies and other reagents, contributing to background signal.
-
Cross-Reactivity of Antibodies: The secondary antibody may cross-react with endogenous molecules in the sample or with the blocking agent itself.
-
Sample Quality and Matrix Effects: The composition of the sample matrix (e.g., cell lysates, serum) can interfere with the assay. Contaminants or high concentrations of endogenous interacting molecules can lead to non-specific signals.
-
Reagent Quality and Contamination: Use of expired or contaminated reagents, including buffers and substrates, can result in elevated background.
Q2: How do I choose the right blocking buffer for my m1A immunoassay?
The choice of blocking buffer is critical for minimizing non-specific binding. There is no single "best" blocking agent, as the optimal choice depends on the specific assay format (ELISA, dot blot), the sample type, and the antibodies used. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1][2][3][4] Fish gelatin can be an alternative, especially to avoid cross-reactivity with mammalian antibodies.[3][5] It is recommended to empirically test a few different blocking agents to determine the one that provides the best signal-to-noise ratio for your specific experiment.
Q3: What is the optimal concentration of Tween-20 in my wash buffer?
Tween-20 is a non-ionic detergent commonly added to wash buffers to reduce non-specific binding. A concentration of 0.05% (v/v) in PBS or TBS is a standard starting point for most applications.[6] However, the optimal concentration can range from 0.01% to 0.1%.[7] While higher concentrations can be more stringent in removing non-specifically bound proteins, they can also potentially disrupt specific antibody-antigen interactions. It is advisable to optimize the Tween-20 concentration for your specific assay to achieve the best balance between low background and high specific signal.
Q4: How many wash steps are sufficient to reduce background noise?
The number and duration of wash steps are crucial for removing unbound reagents. A typical wash protocol involves 3-5 washes after each incubation step. Increasing the number of washes or the duration of each wash can help reduce high background.[7] For dot blots, a common procedure includes a brief initial rinse followed by several longer washes with gentle agitation.[8]
Troubleshooting Guides
High Background in m1A ELISA
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[2][9] Consider trying a different blocking agent (see Table 1). |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:1000, 1:2000, 1:5000). |
| Secondary Antibody Concentration Too High or Cross-Reactivity | Titrate the secondary antibody concentration. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. |
| Inadequate Washing | Increase the number of wash cycles to 4-6 times. Increase the volume of wash buffer per well. Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer after each step. |
| Substrate Solution Over-development | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution. |
High Background in m1A Dot Blot
| Potential Cause | Recommended Solution |
| Membrane Drying Out During Incubation | Ensure the membrane is always kept moist during blocking and antibody incubation steps. Use a sufficient volume of buffer to cover the membrane completely. |
| Non-specific Antibody Binding to the Membrane | Optimize the blocking conditions (see Table 1). Increase the concentration of detergent (e.g., Tween-20) in the wash buffer to 0.1%.[10] |
| High Amount of RNA/DNA Loaded | Reduce the amount of sample spotted onto the membrane. Perform a serial dilution of your sample to find the optimal loading amount. |
| Incomplete Washing | Increase the number of washes (e.g., 3-5 times for 5-10 minutes each) with gentle agitation.[8] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and antibody dilutions for each experiment. |
High Background in m1A Immunoprecipitation (MeDIP/MeRIP)
| Potential Cause | Recommended Solution |
| Non-specific Binding of DNA/RNA to Beads | Pre-clear the lysate by incubating it with beads (without antibody) before the immunoprecipitation step. This will remove proteins and nucleic acids that non-specifically bind to the beads.[7] Block the beads with BSA or salmon sperm DNA before adding the antibody. |
| Antibody Concentration Too High | Titrate the amount of anti-m1A antibody used for immunoprecipitation to find the optimal concentration that enriches for m1A-containing fragments without excessive background. |
| Insufficient Washing of Beads | Increase the number of wash steps (e.g., 4-5 times). Use wash buffers with increasing stringency (e.g., by increasing the salt or detergent concentration) to remove non-specifically bound fragments.[7] |
| Genomic DNA Contamination (for MeRIP) | Ensure complete DNase treatment of RNA samples before immunoprecipitation. |
| IgG Control Shows High Signal | Use a high-quality, isotype-matched IgG control. If the problem persists, consider changing the source of the IgG control. Increasing the stringency of the wash steps can also help.[11] |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Inexpensive, generally effective. | Can have lot-to-lot variability. May contain phosphotyrosine, which can interfere with phospho-specific antibody detection. |
| Non-fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive, readily available. | Contains phosphoproteins (casein), which can cause high background with anti-phospho antibodies. May contain biotin, interfering with avidin-biotin detection systems. |
| Casein | 0.1 - 1% (w/v) | Often provides lower background than BSA or milk. | Can be more expensive than milk. Also a phosphoprotein. |
| Fish Gelatin | 0.1 - 1% (w/v) | Does not cross-react with mammalian antibodies. | May not be as effective as a primary blocking agent for all applications. |
| Normal Serum | 5 - 10% (v/v) | Can be very effective. | Expensive. Must be from the same species as the secondary antibody to avoid cross-reactivity. |
Table 2: Recommended Starting Concentrations for Key Reagents
| Reagent | Assay Type | Recommended Starting Concentration/Dilution |
| Anti-m1A Primary Antibody | ELISA, Dot Blot | 1:1000 - 1:5000 (titration is essential) |
| Anti-m1A Primary Antibody | MeDIP/MeRIP | 1 - 5 µg per immunoprecipitation reaction |
| HRP-conjugated Secondary Antibody | ELISA, Dot Blot | 1:2000 - 1:10000 |
| Tween-20 in Wash Buffer | ELISA, Dot Blot, MeDIP/MeRIP washes | 0.05% (v/v) |
Experimental Protocols
Key Experiment: m1A Dot Blot Protocol for Background Minimization
-
Sample Preparation: Dilute RNA or denatured DNA samples in RNase/DNase-free water to a suitable concentration range (e.g., 100 ng/µL, 50 ng/µL, 25 ng/µL).
-
Membrane Spotting: Carefully spot 1-2 µL of each sample dilution onto a nitrocellulose or nylon membrane. Allow the spots to air dry completely.
-
UV Cross-linking: Cross-link the nucleic acids to the membrane using a UV cross-linker.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-m1A antibody in the blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.05% Tween-20) with gentle agitation.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizations
Caption: General workflow for an m1A immunoassay.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying N1-Methyl-2'-deoxyadenosine (m1dA) in Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies associated with quantifying low levels of N1-Methyl-2'-deoxyadenosine (m1dA) in tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m1dA) and why is it difficult to quantify in tissues?
A1: this compound (m1dA) is a DNA adduct, a form of DNA damage, that can result from exposure to certain alkylating agents or from endogenous metabolic processes. Quantifying m1dA in tissues is challenging due to its extremely low physiological abundance, typically in the range of 1 adduct per 10⁸ to 10¹⁰ normal nucleotides. This low concentration pushes the limits of even the most sensitive analytical instrumentation.
Q2: What is the most suitable analytical method for quantifying low levels of m1dA in tissues?
A2: The gold standard for the accurate and sensitive quantification of m1dA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy. This method offers high selectivity and sensitivity, allowing for the detection of trace amounts of the adduct. The use of a stable isotope-labeled internal standard, such as [¹⁵N₅]-m1dA, is crucial to correct for matrix effects and variations during sample preparation and analysis.
Q3: How critical is sample preparation for accurate m1dA quantification?
A3: Sample preparation is a critical step that can significantly impact the accuracy and reproducibility of m1dA quantification. The process involves the extraction of DNA from the tissue, enzymatic or chemical hydrolysis of DNA to release the nucleosides, and purification of the sample to remove interfering substances. Each of these steps must be carefully optimized to prevent the artificial formation or degradation of m1dA and to minimize matrix effects.
Q4: What are "matrix effects" and how can they be mitigated in m1dA analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological sample, leading to either suppression or enhancement of the analyte signal in the mass spectrometer. This can result in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:
-
Efficient Sample Cleanup: Use solid-phase extraction (SPE) or other purification techniques to remove interfering compounds.
-
Chromatographic Separation: Optimize the LC method to separate m1dA from co-eluting matrix components.
-
Stable Isotope Dilution: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected in the same way as the target analyte.
Q5: Where can I obtain analytical standards for m1dA?
A5: Analytical standards for m1dA and its stable isotope-labeled internal standards are commercially available from various chemical suppliers specializing in nucleoside analogues and research chemicals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of m1dA in tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low m1dA Signal | 1. Inefficient DNA Hydrolysis: The m1dA adduct is not being effectively released from the DNA backbone. 2. Degradation of m1dA: The adduct may be degrading during sample preparation. 3. Insufficient Instrument Sensitivity: The concentration of m1dA is below the limit of detection (LOD) of the instrument. 4. Poor Ionization: Suboptimal MS source conditions. | 1. Optimize Hydrolysis: Ensure the use of a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) and optimize incubation time and temperature. Consider using methods that protect against de-purination. 2. Minimize Degradation: Keep samples on ice or at 4°C throughout the preparation process. Avoid harsh chemical conditions. 3. Improve Sensitivity: Increase the amount of starting DNA material if possible. Use a more sensitive mass spectrometer or optimize MS parameters for m1dA. 4. Optimize Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperatures to maximize the m1dA signal. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in DNA extraction, hydrolysis, or purification. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 3. Pipetting Errors: Inaccurate addition of the internal standard or other reagents. 4. Analyte Adsorption: m1dA may be adsorbing to plasticware. | 1. Standardize Protocol: Follow a validated and standardized protocol meticulously for all samples. 2. Use Stable Isotope Standard: Ensure the stable isotope-labeled internal standard is added early in the sample preparation process to account for variability. Perform a matrix effect evaluation. 3. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay. 4. Use Low-Binding Tubes: Utilize low-retention microcentrifuge tubes and pipette tips. |
| Poor Peak Shape in Chromatogram | 1. Column Overload: Injecting too much sample or matrix components. 2. Incompatible Mobile Phase: The pH or organic content of the mobile phase is not optimal. 3. Column Degradation: The analytical column has lost its performance. 4. Contamination: Buildup of contaminants on the column or in the LC system. | 1. Dilute Sample: Dilute the sample extract before injection. Improve sample cleanup to remove matrix components. 2. Optimize Mobile Phase: Adjust the mobile phase composition, including pH and organic solvent gradient. 3. Replace Column: Replace the analytical column with a new one of the same type. 4. Clean the System: Flush the LC system and column with appropriate cleaning solutions. |
| Interfering Peaks at the Same Retention Time | 1. Isomeric Compounds: Presence of other molecules with the same mass and similar chromatographic behavior. 2. Matrix Components: Co-eluting matrix components with the same mass transition. | 1. Optimize Chromatography: Adjust the chromatographic gradient, try a different column chemistry, or modify the mobile phase to improve separation. 2. Improve Sample Cleanup: Employ a more rigorous sample purification method to remove the interfering compounds. |
Data Presentation
The endogenous levels of m1dA in tissues are generally very low and can vary significantly between tissue types, individuals, and exposure conditions. The following table summarizes the expected concentration ranges based on available literature. It is important to note that for many tissues, the levels may be below the limit of quantification (LLOQ) of many analytical methods.
| Tissue Type | Expected m1dA Levels (adducts per 10⁸ dG) | Method of Quantification | Reference |
| Rodent Liver | 0.1 - 5.0 | LC-MS/MS | [Fictional Example based on literature trends] |
| Rodent Brain | < 1.0 | LC-MS/MS | [Fictional Example based on literature trends] |
| Human Lung | Variable, often < LLOQ | LC-MS/MS | [Fictional Example based on literature trends] |
| Human White Blood Cells | 0.05 - 2.0 | LC-MS/MS | [Fictional Example based on literature trends] |
Note: The values in this table are illustrative and represent a general range. Actual values will be highly dependent on the specific experimental conditions and the sensitivity of the analytical method used.
Experimental Protocols
A detailed methodology for the quantification of m1dA in tissue samples using LC-MS/MS with stable isotope dilution is outlined below.
DNA Extraction
-
Objective: To isolate high-purity genomic DNA from tissue samples.
-
Method:
-
Homogenize 50-100 mg of frozen tissue in a suitable lysis buffer containing proteinase K.
-
Incubate at 55°C overnight to ensure complete cell lysis and protein digestion.
-
Perform phenol-chloroform extraction to remove proteins and lipids.
-
Precipitate DNA with ice-cold ethanol (B145695).
-
Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.
-
Treat with RNase A to remove contaminating RNA.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
-
DNA Hydrolysis
-
Objective: To enzymatically digest the DNA to release individual nucleosides, including m1dA.
-
Method:
-
To 50 µg of DNA, add a known amount of stable isotope-labeled internal standard (e.g., [¹⁵N₅]-m1dA).
-
Add a cocktail of hydrolyzing enzymes, typically including nuclease P1 and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
Stop the reaction by adding a solvent or by heat inactivation.
-
Centrifuge to pellet any undigested material and proteins.
-
Sample Cleanup (Solid-Phase Extraction)
-
Objective: To remove salts, enzymes, and other interfering substances from the DNA hydrolysate.
-
Method:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the DNA hydrolysis step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the nucleosides with methanol or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify m1dA using a highly sensitive and selective mass spectrometric method.
-
Method:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content to elute the nucleosides.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
m1dA: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled m1dA.
-
-
Data Analysis: Quantify m1dA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard and internal standard.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA repair pathways for this compound (m1dA).
Caption: Experimental workflow for m1dA quantification in tissues.
Caption: Logical troubleshooting workflow for m1dA quantification experiments.
Navigating the Deprotection of N1-Methyl-2'-deoxyadenosine: A Guide to Preserving Modification Integrity
Technical Support Center
For researchers and drug development professionals working with oligonucleotides containing N1-Methyl-2'-deoxyadenosine (m1A), preventing its degradation during deprotection is paramount. The primary challenge lies in avoiding the Dimroth rearrangement, a base-catalyzed conversion of m1A to the isomeric N6-methyl-2'-deoxyadenosine (m6A), which can compromise experimental results and the therapeutic potential of modified oligonucleotides. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to ensure the fidelity of your m1A-containing sequences.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of oligonucleotides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant m6A peak observed in final product analysis (HPLC, LC-MS). | Dimroth Rearrangement: Use of aqueous basic conditions (e.g., concentrated ammonium (B1175870) hydroxide) for deprotection. The presence of water facilitates the ring-opening and closing mechanism of the rearrangement. | Immediately switch to anhydrous deprotection methods. For removal of base and phosphate (B84403) protecting groups, use either 2 M Ammonia (B1221849) in anhydrous Methanol (B129727) or 0.05 M Potassium Carbonate in anhydrous Methanol . These conditions minimize the presence of water, thereby inhibiting the Dimroth rearrangement. |
| Low yield of the final oligonucleotide product. | 1. Degradation due to harsh deprotection: Standard deprotection reagents can lead to the degradation of the m1A nucleoside. 2. Incomplete cleavage from solid support: Milder conditions may require longer incubation times for efficient cleavage. 3. Depurination: Although less common than the Dimroth rearrangement, some degradation can occur at the glycosidic bond. | 1. Adhere strictly to mild, anhydrous deprotection protocols. 2. Ensure the recommended incubation times for the chosen mild deprotection reagent are followed to allow for complete cleavage. For example, with 0.05 M potassium carbonate in methanol, a minimum of 4 hours at room temperature is recommended.[1][2] 3. Avoid unnecessarily acidic conditions during workup or purification. |
| Incomplete removal of protecting groups from other bases. | Insufficient deprotection time or temperature with mild reagents: While protecting the m1A, the mild conditions may not be sufficient to fully deprotect standard protecting groups on other nucleobases (e.g., Bz-dC, iBu-dG). | When synthesizing oligonucleotides containing m1A, it is crucial to use UltraMILD compatible phosphoramidites for the other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[1][3] These protecting groups are designed to be removed under the same mild conditions that preserve the m1A modification. If standard protecting groups are used, longer deprotection times may be necessary, which increases the risk of side reactions. |
| For RNA synthesis: Low yield after 2'-silyl group deprotection. | Use of TBAF with complex purification: Tetrabutylammonium fluoride (B91410) (TBAF) is effective but can be difficult to remove during purification, leading to product loss. | For RNA containing m1A, consider using Triethylamine trihydrofluoride (TEA·3HF) for the desilylation step. This reagent is volatile and can lead to simpler purification and higher recovery of the final RNA product. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to standard deprotection conditions?
A1: The N1-methylation of adenosine (B11128) creates a positive charge within the purine (B94841) ring system. Under aqueous basic conditions, this charge makes the C2 position susceptible to nucleophilic attack by hydroxide (B78521) ions, initiating the Dimroth rearrangement to the more thermodynamically stable N6-methyladenosine isomer.[4]
Q2: What is the Dimroth rearrangement and why is it problematic?
Q3: Can I use standard ammonium hydroxide for deprotection if I perform the reaction at room temperature?
A3: While lower temperatures will slow the rate of the Dimroth rearrangement, the presence of water in aqueous ammonium hydroxide still makes the rearrangement highly probable. To ensure the integrity of the m1A modification, it is strongly recommended to use anhydrous deprotection conditions, such as 2 M ammonia in methanol.
Q4: Are there any special considerations for the other nucleobases in my sequence when I have an m1A?
A4: Yes, it is critical to use phosphoramidites with protecting groups that are compatible with mild deprotection conditions. "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) are designed for this purpose and will be efficiently deprotected under the same conditions that preserve m1A.[1][3] Using standard protecting groups may lead to incomplete deprotection of the other bases.
Q5: How can I confirm that the Dimroth rearrangement has not occurred in my final product?
A5: The most common methods for analyzing the final oligonucleotide product are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The m1A and m6A isomers will typically have different retention times in reverse-phase HPLC, and their distinct masses can be resolved by mass spectrometry.
Quantitative Data Summary
While specific quantitative data on the percentage of Dimroth rearrangement under suboptimal conditions is not extensively published, the qualitative consensus in the literature is that standard aqueous basic deprotection leads to significant and often complete rearrangement of m1A to m6A. The following table summarizes the recommended conditions to avoid this degradation.
| Deprotection Reagent | Temperature | Duration | Outcome for m1A | Reference |
| Recommended Mild Conditions | ||||
| 0.05 M Potassium Carbonate in anhydrous Methanol | Room Temp. | 4 hours | No significant Dimroth rearrangement observed. | [1][2] |
| 2 M Ammonia in anhydrous Methanol | Room Temp. | ~12-24 hours | No significant Dimroth rearrangement observed. | |
| Standard (Harsh) Conditions to Avoid | ||||
| Concentrated Ammonium Hydroxide (aqueous) | 55 °C | 8-17 hours | Significant to complete Dimroth rearrangement to m6A. | [5][6] |
| Ammonium Hydroxide / Methylamine (AMA) (aqueous) | 65 °C | 10 minutes | High potential for Dimroth rearrangement. | [3][7] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is recommended when using UltraMILD compatible protecting groups on all other nucleobases.
-
Preparation of Deprotection Reagent: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the 0.05 M potassium carbonate in methanol solution to the vial (typically 1 mL for a 1 µmol synthesis).
-
Incubate at room temperature for a minimum of 4 hours.[1][2] For sequences with a high content of dG, overnight incubation may be beneficial.[2]
-
-
Neutralization: Before drying, neutralize the solution by adding glacial acetic acid (approximately 6 µL per 1 mL of deprotection solution).
-
Work-up:
-
Filter the solution to remove the solid support.
-
The methanolic solution can then be diluted with water for subsequent purification by HPLC or other methods.
-
Protocol 2: Deprotection using 2 M Ammonia in Anhydrous Methanol
This is another effective method for preventing the Dimroth rearrangement.
-
Preparation of Deprotection Reagent: Prepare a 2 M solution of ammonia in anhydrous methanol. This can be done by bubbling ammonia gas through cold, anhydrous methanol or by diluting a commercially available solution.
-
Cleavage and Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add the 2 M ammonia in methanol solution.
-
Incubate at room temperature for 12-24 hours.
-
-
Work-up:
-
Filter the solution to remove the solid support.
-
Evaporate the solvent under reduced pressure.
-
The resulting oligonucleotide can be redissolved in water for purification.
-
Visualizing the Deprotection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate deprotection strategy for oligonucleotides containing this compound.
Caption: Decision workflow for m1A oligonucleotide deprotection.
This technical guide provides a framework for successfully deprotecting oligonucleotides containing the sensitive this compound modification. By understanding the chemical instability of m1A and employing the appropriate mild, anhydrous deprotection strategies, researchers can ensure the integrity of their modified oligonucleotides for downstream applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. glenresearch.com [glenresearch.com]
- 4. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Validation & Comparative
Comparative Analysis of the Mutagenicity of N1-Methyl-2'-deoxyadenosine and N6-methyl-2'-deoxyadenosine
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mutagenic potentials and biological roles of two key methylated adenosine (B11128) analogs.
In the realm of DNA modifications, methylation of deoxyadenosine (B7792050) can occur at different positions, leading to distinct biological consequences. This guide provides a detailed comparison of the mutagenicity, repair mechanisms, and overall biological impact of N1-Methyl-2'-deoxyadenosine (N1-Me-dA) and N6-methyl-2'-deoxyadenosine (N6-Me-dA). While both are methylated forms of deoxyadenosine, their effects on genetic integrity are strikingly different, with N1-Me-dA acting as a DNA lesion and N6-Me-dA predominantly functioning as an epigenetic mark.
Executive Summary
This compound is a product of DNA damage by certain alkylating agents. It disrupts the Watson-Crick base pairing, leading to a block in DNA replication and possessing a low but definite mutagenic potential. In contrast, N6-methyl-2'-deoxyadenosine is increasingly recognized as an epigenetic modification in both prokaryotes and eukaryotes. Rather than being a mutagenic lesion, evidence suggests that N6-Me-dA plays a crucial role in maintaining genome stability and modulating the DNA damage response.
Quantitative Mutagenicity Data
The following table summarizes the available quantitative data on the mutagenicity of N1-Me-dA. Currently, there is no direct evidence to suggest that N6-Me-dA is mutagenic; in fact, it is associated with genome stability.
| Compound | Organism/System | Mutation Frequency | Predominant Mutation Type | Citation |
| This compound (N1-Me-dA) | E. coli (AlkB deficient) | ~1% | A to T transversion | [1] |
Mechanisms of Action and Biological Impact
This compound: A DNA Lesion
N1-Me-dA is formed when alkylating agents, such as methyl methanesulfonate (B1217627) and dimethyl sulfate, react with the N1 position of adenine (B156593) in DNA. This methylation disrupts the hydrogen bond formation required for standard Watson-Crick base pairing with thymine, thereby stalling DNA replication. If not repaired, this lesion can be bypassed by specialized translesion synthesis (TLS) DNA polymerases, which can result in the insertion of an incorrect base opposite the lesion, leading to mutations.[1][2] In E. coli, N1-Me-dA is not highly mutagenic, inducing A to T transversions at a frequency of about 1%.[1] The primary biological impact of N1-Me-dA is its cytotoxicity, as it presents a significant block to DNA replication.[2]
N6-methyl-2'-deoxyadenosine: An Epigenetic Regulator
N6-Me-dA, also known as 6mA, is a well-established DNA modification in prokaryotes, where it plays roles in the restriction-modification system, DNA replication, and repair.[3][4] In recent years, N6-Me-dA has also been detected in the DNA of various eukaryotes, including mammals, although its abundance and function are still areas of active investigation.[2][3][5] Current evidence strongly suggests that N6-Me-dA is not a form of DNA damage but rather an epigenetic mark. It is implicated in the regulation of gene expression and the maintenance of genome stability. Some studies propose that N6-Me-dA may even have a protective role by reducing the misincorporation of oxidized guanine (B1146940) (8-oxoG) during DNA repair.[1][6][7]
DNA Repair and Signaling Pathways
The cellular responses to N1-Me-dA and N6-Me-dA are fundamentally different, reflecting their distinct biological roles.
Repair of this compound
N1-Me-dA is recognized as a DNA lesion and is actively repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[8][9] The AlkB protein directly reverses the methylation in an oxidative demethylation process. This repair mechanism restores the original adenine base without the need for excision and resynthesis of the DNA strand.
Role of N6-methyl-2'-deoxyadenosine in DNA Damage Response
N6-Me-dA is not repaired in the same way as a DNA lesion. Instead, it appears to be part of the cellular signaling network that responds to DNA damage. The presence of N6-Me-dA is regulated by methyltransferases (writers) and demethylases (erasers). In the context of DNA damage, the methyltransferase METTL3 has been shown to be recruited to sites of DNA damage, leading to an increase in local N6-Me-dA levels. This modification can then be recognized by reader proteins like YTHDC1, which in turn can recruit other DNA repair factors to the site of damage, thereby promoting genome stability.[6][7]
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
N1-Methyl-2'-deoxyadenosine (m1A): A Comparative Guide to its Validation as a Cancer Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N1-Methyl-2'-deoxyadenosine (m1A) with established cancer biomarkers, offering an objective analysis of its performance based on available experimental data. Detailed methodologies for key experiments are provided to support further research and validation efforts.
Introduction to this compound (m1A)
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including RNA stability, structure, and translation.[1][2] The dysregulation of m1A levels has been increasingly implicated in the development and progression of various cancers, suggesting its potential as a novel biomarker for diagnosis, prognosis, and therapeutic monitoring.[3] This guide evaluates the current evidence supporting the use of m1A as a cancer biomarker in comparison to established markers such as Carcinoembryonic Antigen (CEA) and Cancer Antigen 125 (CA125).
Performance Comparison
While direct head-to-head comparative studies with large patient cohorts are still emerging, the available data allows for an initial assessment of m1A's potential. The following tables summarize the performance characteristics of m1A, CEA, and CA125 based on existing literature. It is important to note that the performance of any biomarker can vary depending on the cancer type, disease stage, and the specific patient population.
Table 1: Performance of this compound (m1A) as a Cancer Biomarker
| Cancer Type | Sample Type | Method | Key Findings |
| Colorectal Cancer, Gastric Cancer | Serum | HILIC-MS/MS | Significantly increased levels of m6A and m6Am in cancer patients compared to healthy controls. While m1A was quantified, its diagnostic performance was not the primary focus of this study.[4][5] |
| Ovarian Cancer | - | - | Studies have focused on m1A-related gene signatures and their prognostic value, but specific performance data for circulating m1A as a standalone diagnostic marker is limited.[6] |
| Various Cancers | Urine, Serum, Plasma | ELISA | Commercially available kits suggest high levels of m1A in urine samples of patients with various cancers, rheumatoid arthritis, and AIDS, supporting its potential as a functional detection biomarker. Elevated serum levels have also been detected under stress conditions.[1][7] |
Table 2: Performance of Carcinoembryonic Antigen (CEA) as a Cancer Biomarker
| Cancer Type | Sample Type | Sensitivity | Specificity | Key Findings |
| Colorectal Cancer | Serum | 32% - 68% (for recurrence) | - | CEA is the only guideline-recommended blood test for monitoring colorectal cancer recurrence, though its sensitivity and specificity are considered suboptimal.[8] A study on a methylated DNA marker panel showed superior sensitivity for recurrence detection compared to CEA.[8] |
| Colorectal Cancer | Serum | 55.7% (all stages) | 100% | In a study combining DNA methylation biomarkers with protein tumor markers, CEA alone demonstrated the highest sensitivity for all CRC stages among the protein markers.[9] |
| Colorectal Cancer | Serum and Tumor Tissue | - | - | No significant correlation was found between CEA levels in carcinoma tissues and serum CEA levels, suggesting serum levels may not accurately reflect tumor expression.[2] |
Table 3: Performance of Cancer Antigen 125 (CA125) as a Cancer Biomarker
| Cancer Type | Sample Type | Sensitivity | Specificity | Key Findings |
| Ovarian Cancer | Serum | 77% - 94.8% | 54% - 99.6% | CA125 is a widely used biomarker for ovarian cancer, but its performance varies. One study reported a sensitivity of 94.8% with 96.6% specificity in discriminating malignancies from healthy controls.[10] Another study comparing it to the OVA1 test found CA125 had a sensitivity of 77%.[11] |
| Ovarian Cancer | Serum | 50-62% (early stage) | - | The sensitivity of CA125 is notably lower in the early stages of ovarian cancer.[12] |
| Ovarian Cancer (in combination with HE4) | Serum | - | - | Combining CA125 with other biomarkers like HE4 in algorithms such as ROMA can improve diagnostic accuracy.[12] |
Experimental Protocols
Accurate and reproducible quantification of m1A is critical for its validation as a clinical biomarker. The two primary methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This compound (m1A) Quantification by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits.[1][7][13]
1. Sample Preparation:
-
Serum: Collect blood without anticoagulant. Allow to clot at room temperature for 30 minutes, then centrifuge at 2500 x g for 20 minutes. Collect the serum supernatant.[13]
-
Plasma: Collect blood with an appropriate anticoagulant. Centrifuge and collect the plasma supernatant.
-
Urine: Collect urine samples and centrifuge to remove any particulate matter.
-
Cell Culture Supernatant: Centrifuge to remove cells and debris.[14]
-
Samples can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[13][14]
2. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standards or samples to the appropriate wells of the m1A-conjugate coated microplate. Incubate for 10 minutes at room temperature on an orbital shaker.[1][13]
-
Add 50 µL of diluted anti-m1A antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[1][13]
-
Wash the wells five times with 1X Wash Buffer.[1]
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash the wells five times.[1]
-
Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 2-10 minutes at room temperature.[1]
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately.[1]
-
The concentration of m1A in the samples is determined by comparing their absorbance to the standard curve.[7]
This compound (m1A) Quantification by LC-MS/MS
This protocol is based on a method for the quantitative analysis of methylated adenosine (B11128) modifications in serum.[4][5]
1. Sample Preparation:
-
Thaw serum samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the nucleosides.
-
The supernatant can be directly injected into the LC-MS/MS system or further purified using solid-phase extraction if necessary.
2. LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar nucleosides.[4][5]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification of m1A. The specific precursor-to-product ion transition for m1A is m/z 282.1 → 150.1.[5]
-
Quantification: Prepare a standard curve using known concentrations of m1A. The concentration of m1A in the samples is determined by comparing its peak area to the standard curve.
Signaling Pathway and Experimental Workflow
This compound in the PI3K/AKT/mTOR Signaling Pathway
m1A modification and its regulatory proteins have been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cancer cell proliferation, survival, and metabolism.[15] The m1A "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins) can influence the expression and activity of key components of this pathway.[2][15] For example, some m1A regulators can affect the translation of mRNAs encoding for proteins in the PI3K/AKT/mTOR pathway, thereby influencing downstream cellular processes.[16]
Caption: m1A modification influences the PI3K/AKT/mTOR pathway.
General Workflow for RNA Biomarker Validation
The validation of an RNA biomarker like m1A for clinical use is a multi-step process that begins with discovery and progresses through analytical and clinical validation.[17][18][19][20]
Caption: A streamlined workflow for RNA biomarker validation.
Conclusion
This compound shows significant promise as a novel biomarker for various cancers. Its role in fundamental cellular processes and its altered levels in cancer patients provide a strong rationale for its continued investigation. While direct comparative data against established biomarkers like CEA and CA125 is still limited, the development of robust and sensitive detection methods such as LC-MS/MS and ELISA will facilitate the large-scale clinical validation studies needed to definitively establish its clinical utility. Future research should focus on conducting prospective studies with large, well-characterized patient cohorts to directly compare the diagnostic and prognostic performance of m1A with existing biomarkers across different cancer types and stages.
References
- 1. raybiotech.com [raybiotech.com]
- 2. m1A RNA Modification in Gene Expression Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. Comprehensive of N1-Methyladenosine Modifications Patterns and Immunological Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. A cross‐sectional study comparing a blood test for methylated BCAT1 and IKZF1 tumor‐derived DNA with CEA for detection of recurrent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Serum DNA Methylation Biomarkers and Protein Tumor Markers Improved Clinical Sensitivity for Early Detection of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly accurate detection of ovarian cancer using CA125 but limited improvement with serum matrix-assisted laser desorption/ionization time-of-flight mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
- 12. Diagnostic biomarkers in ovarian cancer: advances beyond CA125 and HE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. ELISA Protocol [protocols.io]
- 15. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medrxiv.org [medrxiv.org]
- 18. "Clinical Validation of RNA Sequencing for Mendelian Disorder Diagnosti" by Sen Zhao, Kristina Macakova et al. [digitalcommons.library.tmc.edu]
- 19. Clinical validation of RNA sequencing for Mendelian disorder diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Guide to N6-methyladenosine (m6A) Antibody Cross-reactivity with N1-Methyl-2'-deoxyadenosine (m1dA)
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA, is critical for understanding its role in gene expression and disease. A significant challenge in the immunological detection of m6A is the potential for antibody cross-reactivity with other methylated nucleosides, such as N1-methyladenosine (m1A) and its deoxy-form, N1-Methyl-2'-deoxyadenosine (m1dA). This guide provides an objective comparison of the specificity of various m6A antibodies, supported by experimental data, to aid researchers in selecting the most appropriate reagents for their studies.
Performance Comparison of m6A Antibodies
The specificity of anti-m6A antibodies is a crucial factor for the reliability of m6A detection methods.[1] While many commercial antibodies are available, their performance and cross-reactivity profiles can vary significantly. Some antibodies have been specifically tested for their ability to distinguish m6A from other structurally similar modified nucleosides.
| Antibody/Kit | Type | Organism | Manufacturer/Source | Cross-reactivity with m1A/m1dA | Quantitative Data | Reference |
| #B1-3 | Monoclonal | Guinea Pig | Tanaka et al. (2019) | Negligible | KD > 1 µM for m1A-oligo | [1] |
| H65 | Monoclonal | Mouse | Espuny, R. et al. | Low | Low inhibitory effect at high concentrations | [2] |
| N6-Methyladenosine (D9D9W) Rabbit mAb #56593 | Monoclonal | Rabbit | Cell Signaling Technology | None reported by manufacturer | Not provided | [3] |
| RN131P | Polyclonal | Rabbit | MBL Life Science | Cross-reacts with m1A-oligo | Not specified | [1] |
| m6A ELISA Kit | Not specified | Not specified | RayBiotech | No cross-reactivity with m1A | Not provided | [4] |
Experimental Data and Methodologies
The assessment of antibody specificity is primarily conducted through techniques such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Dot Blot analysis. These methods allow for the direct evaluation of an antibody's ability to bind its target in the presence of potential cross-reactants.
Competitive ELISA for Specificity Assessment
Competitive ELISA is a powerful technique to quantify the specificity of an antibody. In this assay, the antibody is pre-incubated with various concentrations of free modified nucleosides (the competitors) before being added to a plate coated with the target antigen (e.g., m6A-conjugated BSA). A reduction in the signal indicates that the competitor has bound to the antibody, preventing it from binding to the coated antigen.
-
Coating: Coat a 96-well plate with 1-10 µg/ml of m6A-conjugated BSA in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the anti-m6A antibody at a fixed concentration with serial dilutions of competitor nucleosides (m6A, m1A, adenosine, etc.) for at least 1 hour at 37°C.
-
Incubation: Add the antibody-competitor mixtures to the wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The degree of signal inhibition is proportional to the antibody's affinity for the competitor nucleoside.[4][5]
Dot Blot Analysis for Qualitative Specificity
Dot blot is a simpler and quicker method for qualitatively assessing antibody specificity. In this technique, different modified nucleosides or oligonucleotides are spotted directly onto a membrane, which is then probed with the primary antibody.
-
Sample Preparation: Prepare solutions of oligonucleotides containing m6A, m1A, and unmodified adenosine.
-
Spotting: Spot 1-2 µL of each oligonucleotide solution directly onto a nitrocellulose or nylon membrane. Allow the spots to air dry.
-
Cross-linking: UV cross-link the oligonucleotides to the membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody (typically at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The presence and intensity of a signal indicate the antibody's binding to the spotted nucleoside.[6][7]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and dot blot analysis.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Dot Blot Analysis.
Conclusion
The specificity of anti-m6A antibodies is paramount for the accurate study of epitranscriptomics. The data presented here indicates that while some m6A antibodies exhibit cross-reactivity with m1A, highly specific monoclonal antibodies have been developed that can effectively discriminate between these two modifications.[1][2] The Cell Signaling Technology antibody #56593 is also reported by the manufacturer to be highly specific.[3] Researchers should carefully consider the available data and, when possible, perform in-house validation using the described methodologies to ensure the reliability of their results. The choice of a highly specific antibody is a critical step in obtaining meaningful and reproducible data in the field of m6A research.
References
- 1. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N6-Methyladenosine (m6A) (D9D9W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. raybiotech.com [raybiotech.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the transcriptional bypass of N1-Methyl-2'-deoxyadenosine by different DNA polymerases
For Immediate Release
A comprehensive evaluation of the transcriptional bypass of N1-Methyl-2'-deoxyadenosine (m1A), a prevalent form of DNA damage, reveals distinct efficiencies and fidelities among various DNA polymerases. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key polymerases, supported by experimental data, to facilitate a deeper understanding of DNA damage tolerance mechanisms and inform the development of novel therapeutic strategies.
N1-methyladenine (1-MeA) is a DNA lesion that arises from exposure to alkylating agents and endogenous cellular processes.[1] This modification disrupts the Watson-Crick base pairing, thereby impeding the progression of replicative DNA polymerases and posing a significant challenge to genome integrity.[2][3] To overcome such obstacles, cells employ specialized translesion synthesis (TLS) DNA polymerases that can replicate across damaged templates, albeit with varying degrees of accuracy. Understanding the capabilities of these polymerases in bypassing m1A is crucial for elucidating the mechanisms of mutagenesis and developing targeted cancer therapies.
This guide summarizes the performance of several key DNA polymerases in bypassing m1A, with a focus on their efficiency and fidelity. The data presented is compiled from multiple studies employing primer extension assays and steady-state kinetic analyses.
Comparative Performance of DNA Polymerases in m1A Bypass
The ability of different DNA polymerases to bypass the m1A lesion varies significantly. Below is a summary of the kinetic parameters for nucleotide incorporation opposite m1A for several key human DNA polymerases.
| DNA Polymerase | Nucleotide Inserted | k_cat (min⁻¹) | K_m (µM) | Catalytic Efficiency (k_cat/K_m) (min⁻¹µM⁻¹) | Fidelity (vs. incorrect) | Reference |
| Pol ι | T (Correct) | 0.43 ± 0.02 | 1.8 ± 0.3 | 0.24 | ~100-fold > C | [2] |
| C (Incorrect) | 0.06 ± 0.01 | 25 ± 8 | 0.0024 | - | [2] | |
| A (Incorrect) | - | - | - | Also inserts A and C | [1] | |
| Pol η | T (Correct) | - | - | Inserts T opposite 1-MeA almost as well as opposite undamaged A | - | [1] |
| Pol θ | - | - | - | Functions in one of the three TLS pathways for 1-MeA bypass | - | [1] |
| Pol ζ | - | - | - | Functions in one of the three TLS pathways for 1-MeA bypass | - | [1] |
Key Observations:
-
Human DNA Polymerase ι (Pol ι) demonstrates a significant preference for incorporating thymine (B56734) (T) opposite the m1A lesion, exhibiting a catalytic efficiency approximately 100-fold higher than for the incorporation of cytosine (C).[2] Structural studies reveal that the m1A lesion adopts a syn conformation, allowing for Hoogsteen base pairing with the incoming dTTP.[2][3] While efficient, Pol ι can also insert other nucleotides, such as adenine (B156593) (A) and cytosine (C), opposite m1A, but it fails to extend synthesis beyond the lesion.[1]
-
Human DNA Polymerase η (Pol η) is also capable of inserting thymine opposite m1A with an efficiency comparable to its activity on an undamaged template.[1]
-
The bypass of m1A in human cells is a complex process mediated by at least three different TLS pathways involving Pol ι, Pol θ, and Pol ζ .[1]
Experimental Protocols
The evaluation of m1A bypass by DNA polymerases predominantly relies on in vitro primer extension assays coupled with steady-state kinetic analysis.[4]
Steady-State Kinetic Analysis of Nucleotide Incorporation
This method quantifies the efficiency and fidelity of nucleotide incorporation opposite a DNA lesion.
1. Substrate Preparation:
-
A DNA oligonucleotide template containing a site-specific m1A lesion is synthesized.
-
A shorter, complementary primer is annealed to the template, with the 3'-end of the primer positioned just before the lesion. The primer is typically 5'-radiolabeled (e.g., with ³²P) for visualization.
2. Polymerase Reaction:
-
The reaction mixture contains the DNA polymerase, the primer-template substrate, and a single species of deoxynucleoside triphosphate (dNTP) at varying concentrations.[4][5]
-
Reactions are initiated by the addition of the enzyme and incubated for a specific time at an optimal temperature (e.g., 37°C).[5] The enzyme concentration and reaction time are optimized to ensure single nucleotide incorporation and remain within the steady-state range (typically <20% product formation).[4]
3. Product Analysis:
-
Reactions are quenched (e.g., with EDTA).
-
The products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[4]
-
The gel is imaged using a phosphorimager to visualize and quantify the radiolabeled DNA fragments.
4. Data Analysis:
-
The percentage of primer extension is calculated for each dNTP concentration.
-
The data are fitted to the Michaelis-Menten equation to determine the kinetic parameters, kcat (turnover number) and Km (Michaelis constant).[4]
-
The catalytic efficiency of nucleotide incorporation is calculated as the ratio kcat/Km.[4]
-
Fidelity is determined by comparing the efficiency of correct nucleotide incorporation to that of incorrect nucleotides.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow and the proposed mechanism for m1A bypass by Pol ι.
Caption: Experimental workflow for steady-state kinetic analysis of m1A bypass.
Caption: Proposed mechanism of m1A bypass by human DNA Polymerase ι.
References
- 1. Genetic Control of Replication through N1-methyladenine in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of error-free DNA synthesis across N1-methyl-deoxyadenosine by human DNA polymerase-ι - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparing the effects of N1-Methyl-2'-deoxyadenosine and N1-methyl-pseudouridine in RNA therapeutics
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. A key innovation driving this success is the use of modified nucleosides to enhance the stability, translation, and immunogenic profile of synthetic mRNA. Among the most pivotal of these modifications is N1-methyl-pseudouridine (m1Ψ), which has become a cornerstone of approved mRNA vaccines. This guide provides a detailed comparison of the effects of m1Ψ with another naturally occurring modified nucleoside, N1-Methyl-2'-deoxyadenosine (m1A), in the context of RNA therapeutics. While m1Ψ is a well-established enhancer of therapeutic mRNA function, m1A is primarily understood through its role in endogenous RNA regulation and is not typically utilized in synthetic mRNA for therapeutic protein expression.
Executive Summary
N1-methyl-pseudouridine (m1Ψ) stands out as a superior modification for therapeutic mRNA, significantly boosting protein expression while dampening the innate immune response.[1][2][3][][5][6] In contrast, this compound (m1A), a prevalent modification in cellular non-coding RNAs and to a lesser extent in endogenous mRNA, is generally associated with the inhibition or modulation of translation.[7][8][9] The current body of research does not support the use of m1A as a means to enhance protein production from synthetic mRNA therapeutics.
Comparative Data on Performance
The following tables summarize the known effects of incorporating m1Ψ into synthetic therapeutic mRNA and the observed roles of endogenous m1A in cellular RNA. It is crucial to note the different contexts: m1Ψ data pertains to its use as an exogenous modification in therapeutic constructs, while m1A data reflects its natural regulatory functions.
Table 1: Effects on Translation Efficiency
| Nucleoside Modification | Effect on Protein Expression from Synthetic mRNA | Mechanism of Action |
| N1-methyl-pseudouridine (m1Ψ) | Significantly Increases | Reduces activation of PKR, an eIF2α kinase that inhibits translation.[3][5] Increases ribosome density and pausing on the mRNA, potentially favoring ribosome recycling and re-initiation.[5][10][11] |
| This compound (m1A) | Inhibitory/Modulatory (in endogenous RNA) | Blocks Watson-Crick base pairing, which can stall or inhibit ribosome translocation.[7][8][9] The effect can be context-dependent, with m1A in 5'UTRs of some endogenous mRNAs potentially promoting translation.[12][13] |
Table 2: Immunogenic Profile
| Nucleoside Modification | Effect on Innate Immune Activation | Mechanism of Action |
| N1-methyl-pseudouridine (m1Ψ) | Significantly Reduces | Evades recognition by innate immune sensors such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I.[3][][14] This leads to a reduction in the production of pro-inflammatory cytokines.[][14] |
| This compound (m1A) | Largely Uncharacterized in Synthetic mRNA | As a natural component of cellular RNA, it is generally not recognized as foreign by the innate immune system. However, its effect when globally incorporated into a synthetic mRNA has not been extensively studied in the context of immunogenicity for therapeutic applications. |
Table 3: Effects on RNA Stability
| Nucleoside Modification | Effect on mRNA Stability | Mechanism of Action |
| N1-methyl-pseudouridine (m1Ψ) | Increases | Confers resistance to degradation by cellular nucleases.[15] Reduced immune activation also contributes to a more stable intracellular environment for the mRNA.[3] |
| This compound (m1A) | Modulatory (in endogenous RNA) | The stability of m1A-containing endogenous mRNAs is regulated by "reader" proteins. For example, YTHDF2 can promote the degradation of m1A-modified transcripts, while YTHDF3 may stabilize them.[7][8][16] |
Signaling Pathways and Experimental Workflows
To understand the differential effects of these modifications, it is essential to visualize the cellular pathways they influence and the experimental procedures used for their evaluation.
Innate Immune Sensing of Foreign RNA
Unmodified synthetic mRNA is recognized by pattern recognition receptors (PRRs) like TLRs and RIG-I, triggering a signaling cascade that leads to the production of type I interferons and inflammatory cytokines. This response can inhibit translation and lead to mRNA degradation. The incorporation of m1Ψ allows the mRNA to evade this surveillance system.
Caption: Innate immune response to unmodified vs. m1Ψ-modified mRNA.
Experimental Workflow for Comparing Modified mRNAs
A typical workflow to compare the efficacy of different mRNA modifications involves in vitro transcription, purification, delivery to cells, and subsequent analysis of protein expression and immune response.
Caption: Workflow for evaluating modified mRNA therapeutics.
Detailed Experimental Protocols
In Vitro Transcription of Modified mRNA
This protocol describes the synthesis of mRNA incorporating modified nucleosides like m1Ψ.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter followed by the gene of interest and a poly(A) tail sequence.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 250 mM MgCl₂, 20 mM Spermidine)
-
Ribonucleotide solution (100 mM ATP, 100 mM GTP, 100 mM CTP, 100 mM m1ΨTP)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
-
Lithium Chloride (LiCl) precipitation solution
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Transcription Buffer
-
5 µL of each 100 mM rNTP solution (or a pre-mixed solution)
-
1 µg of linearized DNA template
-
2 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using LiCl precipitation or a column-based RNA purification kit according to the manufacturer's instructions.
-
Resuspend the purified mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer. The quality can be assessed by agarose (B213101) gel electrophoresis.
In Vitro Translation Assay
This assay measures the amount of protein produced from the synthetic mRNA in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate or HeLa Cell Lysate-based in vitro translation kit
-
Purified modified mRNA
-
Amino acid mixture (containing all 20 amino acids)
-
Nuclease-free water
-
Reporter protein detection reagent (e.g., Luciferase assay reagent if using a luciferase reporter)
Procedure:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, assemble the translation reaction according to the kit manufacturer's protocol. A typical reaction includes:
-
Lysate
-
Amino acid mixture
-
Reaction buffer
-
1 µg of purified mRNA
-
Nuclease-free water to the final reaction volume
-
-
Incubate the reaction at 30°C for 90 minutes.
-
Quantify the expressed protein. For a luciferase reporter, add the luciferase assay reagent and measure luminescence using a luminometer.
Cellular Immunogenicity Assay
This protocol assesses the innate immune response triggered by the synthetic mRNA in cultured cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., HEK-Blue™ TLR7/8)
-
Purified modified mRNA
-
Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)
-
Cell culture medium
-
ELISA kit for detecting cytokines of interest (e.g., TNF-α, IFN-α)
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Prepare mRNA-lipid nanoparticle (LNP) complexes by mixing the mRNA with the transfection reagent in serum-free medium, following the manufacturer's instructions.
-
Add the mRNA-LNP complexes to the cells. Include a positive control (e.g., unmodified mRNA or a known TLR agonist) and a negative control (mock transfection).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using an ELISA kit according to the manufacturer's protocol.
Conclusion
The strategic incorporation of N1-methyl-pseudouridine has been a transformative step in the development of effective and safe mRNA therapeutics. Its ability to dramatically increase protein expression while simultaneously evading innate immune detection makes it a superior choice for applications requiring high levels of protein production with minimal inflammatory side effects. In contrast, this compound, based on its known roles in endogenous RNA, would be predicted to inhibit translation and is not a viable candidate for enhancing the therapeutic efficacy of synthetic mRNA. The experimental protocols provided herein offer a framework for the continued evaluation and optimization of novel RNA modifications to further advance this promising therapeutic modality.
References
- 1. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]
- 2. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m1A RNA Modification in Gene Expression Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. epigenie.com [epigenie.com]
- 14. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Advances on the Stability of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of N1-Methyl-2'-deoxyadenosine levels in healthy versus diseased tissues
For Immediate Release
Recent advancements in epitranscriptomics have highlighted the significant role of RNA modifications in regulating cellular processes and their implications in various diseases. Among these, N1-methyl-2'-deoxyadenosine (m1A), a reversible RNA modification, has emerged as a critical player in cancer biology. This guide provides a quantitative comparison of m1A levels in healthy versus diseased tissues, details the experimental methodologies for its quantification, and illustrates its involvement in key signaling pathways. This information is tailored for researchers, scientists, and drug development professionals seeking to understand and target this important RNA modification.
Quantitative Comparison of m1A Levels
The concentration of this compound is often dysregulated in cancerous tissues compared to their healthy counterparts. While data on absolute quantification in various tissues is still emerging, studies have begun to shed light on these differences, particularly in hepatocellular carcinoma (HCC) and colorectal cancer.
A key study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a quantitative analysis of m1A levels in HCC tumors and adjacent non-tumorous tissues. The results, presented as the ratio of m1A to adenosine (B11128) (A), demonstrate a significant elevation of m1A in tumor tissues.[1]
| Tissue Type | Sample | m1A/A Ratio (x10⁻⁵) in Total RNA (Mean ± SD) | m1A/A Ratio (x10⁻⁵) in Small RNA (<200 nt) (Mean ± SD) |
| Hepatocellular Carcinoma (HCC) | Tumor | ~4.5 ± 0.8 | ~7.5 ± 1.0 |
| Hepatocellular Carcinoma (HCC) | Peri-tumor | ~2.0 ± 0.5 | ~3.0 ± 0.7 |
Data adapted from a study on human HCC samples (n=4 biologically independent experiments). The values are approximated from graphical data for illustrative purposes.[1]
| Sample Type | Condition | N1-methyladenosine (m1A) Concentration (nM) (Mean ± SD) |
| Serum | Healthy Volunteers (n=99) | 154.58 ± 21.10 |
| Serum | Colorectal Cancer Patients (n=51) | 158.62 ± 24.79 |
This table presents data from serum samples and indicates a slight, though not statistically significant, increase in the mean concentration of m1A in the serum of colorectal cancer patients compared to healthy controls.
Experimental Protocols
The gold standard for the absolute quantification of m1A is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity for detecting and quantifying modified nucleosides.
Protocol: Absolute Quantification of m1A in Tissue Samples by UPLC-MS/MS
1. Tissue Homogenization and RNA Extraction:
-
Excise fresh tissue samples (tumor and adjacent normal tissue) and immediately flash-freeze in liquid nitrogen.
-
Homogenize the frozen tissue (~50-100 mg) in a suitable lysis buffer using a bead beater or rotor-stator homogenizer.
-
Isolate total RNA from the homogenate using a commercial RNA extraction kit following the manufacturer's instructions. Ensure the use of RNase inhibitors throughout the process to maintain RNA integrity.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. RNA Digestion to Nucleosides:
-
To 1-5 µg of total RNA, add nuclease P1 (to digest RNA into 5'-mononucleotides) and incubate at 37°C for 2 hours.
-
Subsequently, add bacterial alkaline phosphatase (to dephosphorylate the nucleotides into nucleosides) and incubate at 37°C for another 2 hours.
-
Terminate the reaction by adding a suitable solvent, such as methanol (B129727), and centrifuge to pellet the enzymes.
3. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant containing the nucleoside mixture onto a reverse-phase C18 column.
-
Employ a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
Perform mass spectrometry in the positive ion mode using a triple quadrupole mass spectrometer.
-
Utilize Selected Reaction Monitoring (SRM) for the quantification of m1A and unmodified adenosine (A). The specific mass transitions to monitor are:
-
m1A: m/z 282.1 → 150.1
-
Adenosine (A): m/z 268.1 → 136.1
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure m1A and adenosine standards.
-
Calculate the absolute amount of m1A and A in the samples by comparing their peak areas to the standard curve.
-
Express the m1A level as a ratio to the amount of adenosine (e.g., fmol of m1A per µg of RNA or m1A/A ratio).
-
Signaling Pathways and Logical Relationships
N1-methyladenosine and its regulatory proteins (writers, erasers, and readers) have been shown to influence key signaling pathways implicated in cancer progression, notably the PI3K/AKT/mTOR pathway. Dysregulation of m1A levels can impact the translation of downstream targets in this pathway, thereby affecting cell proliferation, survival, and metabolism.
References
- 1. N1-methyladenosine methylation in tRNA drives liver tumourigenesis by regulating cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A novel m6A/m5C/m1A score signature to evaluate prognosis and its immunotherapy value in colon cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for N1-Methyl-2'-deoxyadenosine detection
A Head-to-Head Comparison of Analytical Methods for N1-Methyl-2'-deoxyadenosine (m1A) Detection
Guide for Researchers, Scientists, and Drug Development Professionals
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a critical role in various biological processes, including RNA stability, translation, and gene expression.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer, making it a significant biomarker and therapeutic target.[1][2][3] The accurate detection and quantification of m1A are crucial for advancing research and drug development. This guide provides a head-to-head comparison of the primary analytical methods used for m1A detection, with a focus on their underlying principles, experimental protocols, and performance metrics.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the absolute quantification of nucleoside modifications due to its high accuracy, sensitivity, and specificity.[4] This method separates individual nucleosides from a hydrolyzed RNA or DNA sample, which are then identified and quantified based on their mass-to-charge ratio.
Experimental Protocol
-
RNA/DNA Isolation: Extract total RNA or DNA from the cells or tissues of interest using a standard protocol.
-
Enzymatic Digestion: Hydrolyze the nucleic acids into individual nucleosides. A common procedure involves sequential treatment with Nuclease P1 and then recombinant shrimp alkaline phosphatase (rSAP) at 37°C.[5]
-
Sample Cleanup: Filter the digested sample to remove enzymes and other contaminants. This is often done using a 0.22 µm filter.[5]
-
LC Separation: Inject the cleaned sample into a liquid chromatography system, typically equipped with a C18 reverse-phase column, to separate the nucleosides.[5]
-
MS/MS Detection: The separated nucleosides are ionized and detected by a triple quadrupole mass spectrometer.[5] Quantification is achieved by comparing the signal of endogenous m1A to a stable isotope-labeled internal standard (e.g., 13C-labeled m1A) for enhanced accuracy.[6]
Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, plate-based immunoassay used for quantifying m1A in various biological samples like urine, serum, or plasma.[1] It is a competitive assay where free m1A in the sample competes with a labeled m1A conjugate for binding to a limited number of anti-m1A antibody sites.
Experimental Protocol
-
Sample/Standard Preparation: Prepare serial dilutions of m1A standards and the biological samples.
-
Competitive Binding: Add 50 µL of the standards or samples to the wells of a microplate pre-coated with an m1A-conjugate. Then, add 50 µL of an anti-m1A antibody to each well and incubate for 1 hour at room temperature.[1]
-
Washing: Wash the plate five times to remove unbound antibodies and sample components.[1]
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.[1]
-
Substrate Reaction: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. A color will develop, which is inversely proportional to the amount of m1A in the sample. Incubate for 2-10 minutes.[1]
-
Stop Reaction: Add 100 µL of Stop Solution to quench the reaction.[1]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[1] The concentration of m1A is determined by comparing the sample's absorbance to the standard curve.
Experimental Workflow
Sequencing-Based Methods (m1A-Seq/MeRIP-Seq)
Sequencing-based methods are employed to identify m1A sites across the entire transcriptome (m1A-seq) or in specific RNA populations.[7] These techniques typically involve immunoprecipitation (IP) of m1A-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.
Experimental Protocol
-
RNA Fragmentation: Isolate total RNA and fragment it into smaller pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an m1A-specific antibody to capture RNA fragments containing the modification.[7] A parallel "input" sample is collected without IP to serve as a control.[7]
-
Demethylation Control (Optional but Recommended): To increase confidence, the captured RNA can be treated with a demethylase, such as AlkB, to remove the m1A modification. Comparing results with and without demethylase treatment helps identify true m1A sites.[7][8]
-
Library Preparation: Prepare sequencing libraries from both the IP and input (and demethylated) RNA samples.
-
High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing (NGS) platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m1A peaks by finding regions that are significantly enriched in the IP sample compared to the input control.[7]
Experimental Workflow
Immunofluorescence (IF)
Immunofluorescence is a microscopy-based technique used to visualize the subcellular localization of m1A within fixed cells or tissues.[9][10] While not quantitative in the same way as LC-MS or ELISA, it provides crucial spatial information about the distribution of this RNA modification.
Experimental Protocol
-
Sample Preparation: Culture cells on coverslips or prepare tissue sections.
-
Fixation & Permeabilization: Fix the cells/tissues with 4% formaldehyde (B43269) to preserve their structure, followed by permeabilization with a detergent like 0.2% Triton X-100 to allow antibodies to enter the cells.[9]
-
Blocking: Incubate the sample with a blocking solution (e.g., 10% normal goat serum) for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the sample with the anti-m1A primary antibody at the recommended dilution.
-
Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.
-
Nuclear Staining (Optional): Stain the cell nuclei with a counterstain like DAPI.[9]
-
Imaging: Mount the sample and visualize the fluorescence signal using a fluorescence microscope. The location of the fluorescent signal indicates the location of m1A.[9]
Quantitative Data Summary
The performance of analytical methods varies significantly. LC-MS/MS offers the highest accuracy for absolute quantification, while ELISA provides a high-throughput solution for relative quantification. Sequencing methods provide transcriptome-wide localization, and IF offers subcellular localization.
| Parameter | LC-MS/MS | ELISA | Sequencing-Based (m1A-Seq) | Immunofluorescence (IF) |
| Principle | Mass-to-charge ratio | Competitive immunoassay | Immuno-enrichment + NGS | Immuno-staining |
| Output | Absolute Quantification (e.g., ng/mL, m1A/A ratio) | Relative Quantification (e.g., ng/mL) | Transcriptome-wide map of m1A sites | Subcellular localization images |
| Sensitivity | Very High (attomole to femtogram levels)[4] | High (e.g., ~2.54 ng/mL)[1] | High (single-nucleotide resolution possible)[7] | Moderate to High |
| Specificity | Very High | Dependent on antibody cross-reactivity | Dependent on antibody specificity | Dependent on antibody specificity |
| Throughput | Low to Medium | High | Low to Medium | Medium |
| Sample Type | Purified RNA/DNA, Biofluids | Urine, Serum, Plasma[1] | Purified RNA | Fixed cells, Tissue sections |
| Key Advantage | Gold standard for quantification | High-throughput, cost-effective | Genome-wide localization | Provides spatial context |
| Key Limitation | Requires expensive equipment, complex workflow | Provides total m1A levels, not site-specific | Semi-quantitative, potential antibody bias | Not quantitative |
Conclusion
The choice of analytical method for m1A detection depends heavily on the specific research question.
-
For accurate, absolute quantification of total m1A levels in a sample, LC-MS/MS is the unparalleled choice.
-
For high-throughput screening of m1A in a large number of biological fluid samples, ELISA is a practical and sensitive option.
-
To identify the specific locations of m1A modifications across the transcriptome, sequencing-based methods like m1A-Seq are essential.
-
To understand the subcellular distribution of m1A and its potential co-localization with other molecules, Immunofluorescence provides invaluable visual data.
Often, a combination of these methods is employed for a comprehensive understanding. For example, LC-MS/MS might be used to validate the overall changes in m1A levels observed in a high-throughput ELISA screen, while m1A-Seq can pinpoint the specific transcripts affected. By understanding the strengths and limitations of each technique, researchers can effectively investigate the complex role of N1-methyladenosine in health and disease.
References
- 1. raybiotech.com [raybiotech.com]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical manipulation of m1A mediates its detection in human tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 8. qian.human.cornell.edu [qian.human.cornell.edu]
- 9. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling N1-Methyl-2'-deoxyadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of N1-Methyl-2'-deoxyadenosine, a purine (B94841) nucleoside analog used in DNA damage and repair studies.[1][2] Adherence to these procedures is critical to minimize exposure risks and ensure the integrity of research.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with powder-free nitrile or neoprene chemotherapy-rated gloves (ASTM D6978).[3][4] | Prevents skin contact and absorption. Double-gloving provides an extra barrier. Powder-free gloves minimize aerosolization of the compound.[3] |
| Body Protection | Lab Coat/Gown | Disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves and tight-fitting cuffs.[4] | Protects against splashes and contamination of personal clothing. Disposable gowns prevent cross-contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles, especially when handling the powder.[4][5][6] | Protects eyes and face from airborne particles and splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood.[3][7] | Prevents inhalation of the powdered chemical, which is a primary route of exposure.[8] |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes that cover the entire foot. | Protects feet from spills. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound. The following step-by-step process outlines the key stages.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, well-ventilated, and locked area.
-
The recommended storage temperature is typically -20°C to -70°C.[2]
-
Label the storage area clearly with the chemical name and appropriate hazard warnings.
-
-
Preparation and Weighing (Powder Form):
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a vented balance enclosure to minimize inhalation exposure.[6][8]
-
Before weighing, decontaminate the work surface.
-
Use dedicated, clean spatulas and weighing boats. Avoid pouring the powder directly from the bottle to prevent spillage and dust generation.[9]
-
Transfer the powder in small increments.[9]
-
Keep the container closed as much as possible during the process.[9]
-
-
Dissolving the Compound:
-
Whenever feasible, pre-dissolve the chemical in an appropriate solvent to reduce the risk of aerosolization.[8]
-
Add the solvent to the weighed powder slowly and carefully within the chemical fume hood.
-
Ensure the chosen solvent is compatible with the compound and subsequent experimental procedures.
-
-
Handling of Solutions:
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, weighing boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7][10] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the sink.[5] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container labeled for hazardous chemical waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be disposed of as hazardous solid waste. |
All hazardous waste must be managed and disposed of in accordance with institutional, local, and national regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. This compound | 60192-55-4 [chemicalbook.com]
- 2. N1-Methyl-deoxyadenosine, N1-Me-dA Oligonucleotide Modification [biosyn.com]
- 3. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. uwlax.edu [uwlax.edu]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
